OTSSP167 hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGWHISAOWEFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431698-10-0 | |
| Record name | OTS-167 monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431698100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OTS-167 MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65P731R507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
OTSSP167 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTSSP167 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the tumorigenesis and maintenance of cancer stem cells.[1][2] Preclinical studies have demonstrated its significant anti-tumor activity across a range of solid and hematological malignancies, including breast, lung, prostate, pancreatic, and neuroblastoma cancers, as well as leukemia.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of OTSSP167, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Introduction to MELK in Oncology
Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the AMP protein kinase family.[4] While its expression is normally limited to embryonic and proliferative tissues, MELK is aberrantly overexpressed in a wide variety of human cancers.[5][6][7] This overexpression is frequently correlated with aggressive tumor phenotypes, resistance to therapy, and poor patient prognosis.[3][6] MELK plays a critical role in several cellular processes central to cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem-like cells.[5][6] Its involvement in these key oncogenic pathways has positioned MELK as a promising therapeutic target for cancer treatment.[4][5]
OTSSP167: A Potent MELK Inhibitor
OTSSP167 is a highly potent, ATP-competitive inhibitor of MELK with a reported IC50 of 0.41 nM in cell-free assays.[8][9] It binds to MELK, preventing its phosphorylation and subsequent activation, thereby inhibiting the phosphorylation of its downstream substrates.[2] This targeted inhibition leads to a cascade of anti-cancer effects, including the suppression of cell proliferation and survival in tumor cells that exhibit high levels of MELK expression.[2]
Quantitative Efficacy Data
The anti-proliferative activity of OTSSP167 has been quantified in numerous cancer cell lines and in vivo models. The following tables summarize key efficacy data.
Table 1: In Vitro Anti-proliferative Activity of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 6.7 | [8][9] |
| T47D | Breast Cancer | 4.3 | [8][9] |
| DU4475 | Breast Cancer | 2.3 | [8][9] |
| 22Rv1 | Prostate Cancer | 6.0 | [8][9] |
| HT1197 | Bladder Cancer | 97 | [9] |
| Various T-ALL | T-cell Acute Lymphoblastic Leukemia | 10-50 | [10][11] |
| IMR-32 | Neuroblastoma | 17 | [12] |
| LA-N-6 | Neuroblastoma (drug-resistant) | 334.8 | [12] |
| Glioblastoma Cell Lines | Glioblastoma | 100-200 | [13] |
Table 2: In Vivo Anti-tumor Efficacy of OTSSP167 in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MDA-MB-231 | Breast Cancer | 20 mg/kg, i.v., once every two days | 73% TGI | [8] |
| MDA-MB-231 | Breast Cancer | 10 mg/kg, p.o., once a day | 72% TGI | [8] |
| A549 | Lung Cancer | 1, 5, and 10 mg/kg, p.o. | 51%, 91%, and 108% TGI respectively | [9] |
| T-ALL Cell-based | T-ALL | 10 mg/kg, i.p., daily | Significant delay in leukemia spread and prolonged survival | [10][14] |
| T-ALL PDX | T-ALL | 10 mg/kg, i.p., daily | Efficiently controlled leukemia burden and prolonged survival | [11][14] |
| U87 | Glioblastoma | 5 µL of 1 µM or 2 µM, intratumoral injection, once a week | Suppressed tumor growth and increased survival | [15] |
| ACC PDXs | Adrenocortical Carcinoma | 10 mg/kg | Over 80% TGI, reduced mitosis, and increased tumor necrosis | [16] |
Core Mechanism of Action: Signaling Pathway Modulation
OTSSP167 exerts its anti-cancer effects by modulating multiple downstream signaling pathways.
Inhibition of the MELK-FOXM1 Axis
A primary mechanism of OTSSP167 is the disruption of the MELK-Forkhead Box M1 (FOXM1) signaling axis. MELK phosphorylates and activates FOXM1, a transcription factor crucial for the expression of genes that regulate mitosis and cell cycle progression.[7][17] By inhibiting MELK, OTSSP167 prevents FOXM1 activation, leading to the downregulation of its downstream targets such as PLK1, Cyclin B1, and Aurora B.[17][18] This disruption ultimately results in cell cycle arrest, typically at the G1 or G2/M phase, and the induction of apoptosis.[14][17][19]
Caption: OTSSP167 inhibits the MELK-FOXM1 signaling pathway.
Downregulation of EZH2
Inhibition of MELK by OTSSP167 has also been shown to downregulate Enhancer of Zeste Homolog 2 (EZH2), a component of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 is involved in epigenetic regulation and is known to modulate the DNA damage response.[3] The MELK-FOXM1 axis can increase the transcription of EZH2, thereby preserving the stem-like properties of cancer cells.[6] By disrupting this axis, OTSSP167 can reduce EZH2 levels, potentially sensitizing cancer cells to DNA-damaging agents.[3]
Modulation of the PI3K/AKT/mTOR Pathway
OTSSP167 treatment has been observed to inhibit the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7][13] In glioblastoma models, OTSSP167 reduced the phosphorylation of AKT and its downstream targets, mTOR and S6, without affecting total AKT protein expression.[13] This suggests that the anti-proliferative effects of OTSSP167 are, in part, dependent on its ability to block the AKT pathway.[13]
References
- 1. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. Facebook [cancer.gov]
- 3. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. OR04-6 Comprehensive Profiling of the MELK Inhibitor OTSSP167's Action and Its Effect on Sensitization to Wee1 Inhibitor AZD1775 in a Spectrum of ACC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. OTSSP167 suppresses TNBC brain metastasis via ROS-driven P38/JNK and FAK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of OTSSP167 Hydrochloride: A MELK-Targeting Anticancer Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and maintenance of cancer stem cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of OTSSP167. Detailed experimental protocols for key biological assays are provided, along with a summary of its efficacy in various cancer models. The signaling pathways modulated by OTSSP167 are also elucidated, offering insights into its therapeutic potential.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in a wide range of human cancers and is associated with poor prognosis.[1] Its role in mitotic progression and the maintenance of cancer stem-like cells has made it an attractive target for cancer therapy.[2] this compound was identified as a highly potent and selective ATP-competitive inhibitor of MELK, demonstrating significant antitumor activity in preclinical models.[3] This document serves as a technical resource for researchers engaged in the study and development of MELK inhibitors and related anticancer therapeutics.
Discovery of this compound
OTSSP167 was developed through a high-throughput screening of a chemical library to identify inhibitors of MELK. The initial hit, a quinoline (B57606) derivative, was optimized through structure-activity relationship (SAR) studies to yield the final compound, 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone, which was subsequently converted to its hydrochloride salt for improved solubility and formulation.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis would logically involve the construction of the core 1,5-naphthyridine (B1222797) ring, followed by the coupling of the 3,5-dichloro-4-hydroxyphenyl group and the trans-4-((dimethylamino)methyl)cyclohexylamine side chain.
General synthetic strategies for the key structural motifs are outlined below:
-
1,5-Naphthyridine Core Synthesis: The 1,5-naphthyridine scaffold can be synthesized through various methods, including the Friedländer annulation or palladium-catalyzed cross-coupling reactions.[3][4][5]
-
Synthesis of trans-4-((dimethylamino)methyl)cyclohexylamine: This side chain can be prepared from trans-4-methylcyclohexylamine through established synthetic routes.
-
Final Assembly: The final steps would likely involve a palladium-catalyzed cross-coupling reaction to attach the aryl group and a nucleophilic aromatic substitution to introduce the cyclohexylamine (B46788) side chain to the naphthyridine core.
Caption: General Synthetic Strategy for this compound.
Mechanism of Action
OTSSP167 is a potent, ATP-competitive inhibitor of MELK. By binding to the ATP-binding pocket of MELK, it prevents the phosphorylation of its downstream substrates, which are crucial for various cellular processes, including cell cycle progression, proliferation, and the maintenance of cancer stem cells.
Key Downstream Targets
-
PSMA1 (Proteasome Subunit Alpha Type 1): Inhibition of PSMA1 phosphorylation disrupts proteasome function, leading to cell cycle arrest and apoptosis.[3]
-
DBNL (Drebrin-Like Protein): DBNL is involved in cell motility and invasion; its inhibition by OTSSP167 may contribute to the suppression of metastasis.[3]
-
FOXM1 (Forkhead Box M1): OTSSP167 treatment leads to decreased phosphorylation and expression of the transcription factor FOXM1, which regulates the expression of genes involved in the G2/M phase of the cell cycle.[1]
Affected Signaling Pathways
OTSSP167 has been shown to modulate several key signaling pathways involved in cancer cell growth and survival:
-
AKT/mTOR Pathway: OTSSP167 can inhibit the phosphorylation of AKT and downstream effectors like mTOR, leading to reduced cell proliferation and survival.
-
MAPK Pathway (MAP2K7/JNK): OTSSP167 has been shown to inhibit MAP2K7, leading to reduced JNK activation and subsequent apoptosis in T-cell acute lymphoblastic leukemia.[6][7]
-
Cell Cycle Regulation: OTSSP167 induces G2/M cell cycle arrest by downregulating key cell cycle proteins such as Cyclin B1 and CDK1.[1][4]
Caption: OTSSP167 Mechanism of Action.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of OTSSP167
| Target/Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MELK (cell-free) | - | 0.41 | [3] |
| A549 | Lung | 6.7 | [3] |
| T47D | Breast | 4.3 | [3] |
| DU4475 | Breast | 2.3 | [3] |
| 22Rv1 | Prostate | 6.0 | [3] |
| HT1197 | Bladder | 97 | |
| T-ALL Cell Lines | Leukemia | 10-50 | [6][7] |
Table 2: In Vivo Efficacy of OTSSP167
| Xenograft Model | Cancer Type | Administration Route | Dose | Tumor Growth Inhibition (TGI) | Reference(s) |
| MDA-MB-231 | Breast | Intravenous | 20 mg/kg | 73% | [3] |
| MDA-MB-231 | Breast | Oral | 10 mg/kg | 72% | [3] |
| Various | Breast, Lung, Prostate, Pancreas | Oral & Intravenous | 1-20 mg/kg | Significant | [3] |
| Adrenocortical Carcinoma PDX | Adrenocortical | - | 10 mg/kg | >80% | |
| T-ALL Xenograft | Leukemia | Intraperitoneal | 10 mg/kg | Significant | [6] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from methodologies described for assessing MELK inhibition.
Materials:
-
Recombinant MELK protein
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or cold ATP
-
This compound
-
SDS-PAGE equipment and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine recombinant MELK protein, the substrate, and kinase buffer.
-
Add the diluted OTSSP167 or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for non-radioactive detection methods).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Caption: In Vitro Kinase Assay Workflow.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the cytotoxic effects of OTSSP167 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of OTSSP167. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting
This protocol is for analyzing the effect of OTSSP167 on protein expression and phosphorylation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-p-AKT, anti-AKT, anti-FOXM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with OTSSP167 at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Animal Xenograft Studies
This protocol provides a general outline for evaluating the in vivo efficacy of OTSSP167. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) for oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer OTSSP167 or the vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
This compound is a promising MELK inhibitor with potent anticancer activity demonstrated in a variety of preclinical models. Its ability to be administered orally and its efficacy against cancer stem-like cells make it a compelling candidate for further clinical development. This technical guide provides a foundational resource for researchers working with OTSSP167 and other MELK-targeting agents, facilitating further investigation into their therapeutic potential.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. patents.justia.com [patents.justia.com]
- 7. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
OTSSP167 Hydrochloride: A Technical Guide to its Target Engagement and Binding Affinity
For Immediate Release
This technical guide provides an in-depth overview of OTSSP167 hydrochloride, a potent kinase inhibitor, for researchers, scientists, and drug development professionals. This document outlines the primary protein target, binding affinities, and the molecular pathways influenced by this compound.
Core Target and Binding Affinity
This compound is a highly potent, orally available, and ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK, a member of the AMPK serine/threonine kinase family, is implicated in cancer cell proliferation, maintenance of cancer stem cells, and tumorigenesis.[3][4] The primary therapeutic action of OTSSP167 is attributed to its strong inhibitory effect on MELK.
However, it is important to note that OTSSP167 is not entirely selective and exhibits off-target activity against other kinases, most notably Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7).[5][6] This broader kinase inhibition profile may contribute to its overall anti-cancer efficacy.[5]
Table 1: Binding Affinity of this compound for Target Proteins
| Target Protein | Assay Type | Binding Affinity (IC50) | Reference |
| MELK | Cell-free kinase assay | 0.41 nM | [1][7][8] |
| MAP2K7 | Biochemical kinase assay | 160 nM | [5][6] |
Cellular Activity
OTSSP167 demonstrates potent cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low nanomolar range. This anti-proliferative activity is linked to the inhibition of key cellular processes governed by its target kinases.
Table 2: In Vitro Cellular Activity of OTSSP167
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Cancer | 6.7 nM | [7][9] |
| T47D | Breast Cancer | 4.3 nM | [7][9] |
| DU4475 | Breast Cancer | 2.3 nM | [7][9] |
| 22Rv1 | Prostate Cancer | 6.0 nM | [7][9] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 11 nM | [5] |
| T-ALL cell lines (panel) | T-cell Acute Lymphoblastic Leukemia | 10-50 nM | [5][10] |
| IMR-32 | Neuroblastoma | 17 nM | [11] |
| LA-N-6 | Neuroblastoma (drug-resistant) | 334.8 nM | [11] |
| HT1197 | Bladder Cancer | 97 nM | [1] |
Signaling Pathways Modulated by OTSSP167
The mechanism of action of OTSSP167 involves the disruption of critical signaling cascades integral to cancer cell survival and proliferation.
MELK Signaling Pathway
OTSSP167 directly inhibits MELK, leading to downstream consequences such as the inhibition of phosphorylation of its substrates, including Proteasome Subunit Alpha Type 1 (PSMA1) and Drebrin-like protein (DBNL).[7][9] This disruption has been shown to suppress mammosphere formation in breast cancer cells, indicating an effect on cancer stem-like cell characteristics.[7][9]
MAP2K7-JNK Signaling Pathway
In T-cell Acute Lymphoblastic Leukemia (T-ALL), OTSSP167 has been shown to inhibit the MAP2K7-JNK pathway.[5] Inhibition of MAP2K7 activity leads to reduced phosphorylation of its downstream substrate, JNK, which in turn affects apoptosis and cell cycle regulation.[5][10]
Downstream Effects on mTOR and NOTCH1 Pathways
In T-ALL cells, treatment with OTSSP167 has been observed to inhibit other critical survival pathways, including mTOR and NOTCH1.[5] This suggests a broader impact of OTSSP167 on the cellular signaling network.
Experimental Protocols
In Vitro MELK Kinase Assay
This protocol outlines the methodology used to determine the IC50 value of OTSSP167 against MELK.
Objective: To quantify the inhibitory activity of OTSSP167 on MELK kinase.
Materials:
-
Recombinant MELK protein (0.4 µg)
-
Substrate (e.g., generic kinase substrate) (5 µg)
-
Kinase Buffer: 30 mM Tris-HCl (pH 7.4), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA
-
50 µM "cold" ATP
-
[γ-32P]ATP (10 µCi)
-
OTSSP167 (dissolved in DMSO)
-
SDS sample buffer
-
SDS-PAGE apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing recombinant MELK protein and the substrate in the kinase buffer.
-
Add OTSSP167 at various concentrations to the reaction mixture. A final concentration of 10 nM is often used for single-point inhibition checks.[7][9]
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the band intensity to determine the extent of inhibition at each OTSSP167 concentration and calculate the IC50 value.
Cell Viability Assay (Cell Counting Kit-8)
This protocol is used to determine the cytotoxic effect of OTSSP167 on cancer cell lines.
Objective: To measure the IC50 of OTSSP167 in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, T47D, DU4475, 22Rv1)
-
Cell culture medium and supplements
-
96-well plates
-
OTSSP167 (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of OTSSP167 (e.g., 0.005-0.1 µM) for 72 hours.[7]
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the OTSSP167 concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Conclusion
This compound is a potent inhibitor of MELK with significant anti-cancer properties demonstrated in both biochemical and cellular assays. Its activity is primarily driven by its high affinity for MELK, though its inhibitory effects on other kinases like MAP2K7 may also play a role in its therapeutic potential. The detailed protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers investigating the mechanism and application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. MELK Inhibitor OTSSP167 Reduces Multiple Myeloma Bone Disease - LKT Labs [lktlabs.com]
- 4. apexbt.com [apexbt.com]
- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. OTSSP167 | MELK | TargetMol [targetmol.com]
- 10. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of MELK Inhibition by OTSSP167 in Cell Cycle Regulation: A Technical Guide
Abstract
Maternal embryonic leucine (B10760876) zipper kinase (MELK) has emerged as a significant therapeutic target in oncology due to its pivotal role in cell cycle progression, tumorigenesis, and the maintenance of cancer stem cells.[1][2] OTSSP167 is a potent, orally administered small molecule inhibitor of MELK currently under investigation in clinical trials for various malignancies.[3][4] This technical guide provides an in-depth analysis of the mechanism by which OTSSP167 modulates the cell cycle, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to MELK and OTSSP167
MELK, a member of the AMP-activated protein kinase (AMPK)/Snf1 family of serine/threonine kinases, is highly expressed in embryonic and cancer stem cells, as well as in a variety of human cancers.[2][5] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[6] Overexpression of MELK is correlated with poor prognosis in several cancers, including breast, ovarian, and chronic lymphocytic leukemia.[3][7][8] MELK is a crucial regulator of mitotic progression through its interaction with and phosphorylation of numerous downstream targets involved in cell cycle control.[1][5]
OTSSP167 is a highly selective and potent ATP-competitive inhibitor of MELK, with a reported IC50 value of 0.41 nM in cell-free assays.[9][10] It has demonstrated significant anti-tumor activity in preclinical models of various cancers by inducing cell cycle arrest and apoptosis.[11][12]
Mechanism of Action: How OTSSP167 Disrupts the Cell Cycle
OTSSP167 exerts its anti-proliferative effects primarily by inducing G2/M phase cell cycle arrest.[3][13][14] This is achieved through the inhibition of MELK's kinase activity, which in turn disrupts the phosphorylation and activation of key downstream effectors essential for mitotic entry and progression.
Key molecular events following MELK inhibition by OTSSP167 include:
-
Downregulation of the FOXM1 Pathway: MELK phosphorylates and activates the transcription factor Forkhead Box M1 (FOXM1), a master regulator of G2/M-specific gene expression.[12][14] Inhibition of MELK by OTSSP167 leads to reduced FOXM1 phosphorylation and transcriptional activity.[3][14] This results in the decreased expression of critical mitotic regulators such as Cyclin B1, CDK1 (also known as Cdc2), Aurora B kinase, and CDC25B.[2][3][14]
-
Induction of p53 and p21: In some cellular contexts, OTSSP167 treatment leads to the upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][12][14] p21 can inhibit the activity of cyclin/CDK complexes, further contributing to cell cycle arrest.
-
Inhibition of the AKT/mTOR Pathway: OTSSP167 has been shown to reduce the phosphorylation of AKT and downstream effectors like mTOR and S6 ribosomal protein, thereby inhibiting pro-proliferative signaling.[11][12]
-
Off-Target Effects: It is important to note that at higher concentrations, OTSSP167 may exhibit off-target activity against other kinases, such as Aurora B, BUB1, and Haspin, which can also contribute to the abrogation of the mitotic checkpoint.[4][15]
The culmination of these events is the inability of the cell to properly transition through the G2/M checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis.[8][13]
Quantitative Data on OTSSP167's Effects
The efficacy of OTSSP167 varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 10-50 | [11] |
| A549 | Lung Cancer | 6.7 | [9] |
| T47D | Breast Cancer | 4.3 | [9] |
| DU4475 | Breast Cancer | 2.3 | [9] |
| 22Rv1 | Prostate Cancer | 6.0 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.0 | [16] |
| SUM-159 | Triple-Negative Breast Cancer | 67.3 | [16] |
Table 2: Effect of OTSSP167 on Cell Cycle Phase Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| T-ALL Cell Lines | 15 nM OTSSP167 for 48h | Variable (some show G1 arrest) | Decreased | Increased | [13] |
| U87 (Glioblastoma) | OTSSP167 (dose-dependent) | Decreased | Decreased | Significantly Increased | [12] |
| LN229 (Glioblastoma) | OTSSP167 (dose-dependent) | Decreased | Decreased | Significantly Increased | [12] |
| Ovarian Cancer Cell Lines | OTSSP167 | Not specified | Not specified | G2/M Arrest | [8] |
| Chronic Lymphocytic Leukemia Cells | OTSSP167 | Not specified | Not specified | G2/M Arrest | [3] |
Visualizing the Molecular Interactions and Experimental Processes
Signaling Pathway of MELK Inhibition by OTSSP167
Caption: Signaling pathway of MELK inhibition by OTSSP167 leading to G2/M arrest.
Logical Flow of OTSSP167's Action on the Cell Cycle
Caption: Logical workflow from OTSSP167 treatment to apoptosis induction.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of OTSSP167.
Objective: To measure the dose-dependent cytotoxicity of OTSSP167.
Materials:
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
Complete cell culture medium
-
OTSSP167 (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of OTSSP167 in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[13]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol determines the effect of OTSSP167 on cell cycle phase distribution.
Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge and wash the cells once with cold PBS.[17]
-
Fixation: Resuspend the cell pellet in 0.5 ml of cold PBS. While vortexing gently, add 4.5 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.[17]
-
Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 0.5 ml of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to assess changes in the expression levels of key proteins involved in cell cycle regulation.
Objective: To detect changes in protein levels of MELK, p-FOXM1, FOXM1, Cyclin B1, CDK1, p21, etc., following OTSSP167 treatment.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
Conclusion
The MELK inhibitor OTSSP167 effectively disrupts cell cycle progression, primarily by inducing a robust G2/M arrest. This is mediated through the inhibition of the MELK-FOXM1 signaling axis, leading to the downregulation of essential mitotic proteins. The resultant cell cycle blockade ultimately triggers apoptosis in cancer cells. The quantitative data and established protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting MELK in oncology. The continued exploration of OTSSP167 and other MELK inhibitors holds promise for the development of novel anti-cancer strategies, particularly for aggressive and treatment-resistant malignancies.
References
- 1. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MELK expression in ovarian cancer correlates with poor outcome and its inhibition by OTSSP167 abrogates proliferation and viability of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 16. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
OTSSP167 Hydrochloride: A Preclinical Technical Guide for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), in the context of breast cancer. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and outlines detailed experimental protocols and relevant signaling pathways.
Core Concepts and Mechanism of Action
OTSSP167 is a small molecule inhibitor that targets MELK, a serine/threonine kinase overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it is associated with poor prognosis.[1][2] MELK plays a crucial role in cancer cell proliferation, maintenance of cancer stem cells (CSCs), and resistance to therapy.[1][3][4]
OTSSP167 exerts its anti-tumor effects by inhibiting the kinase activity of MELK with high potency (IC50 of 0.41 nM in a cell-free assay).[3][5] This inhibition disrupts downstream signaling pathways integral to tumor progression and the survival of cancer stem cells. Key downstream effects include the inhibition of phosphorylation of novel MELK substrates such as PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like), which are important for stem-cell characteristics and invasiveness.[3][5] Furthermore, OTSSP167 has been shown to suppress mammosphere formation, a characteristic of breast cancer stem cells.[3] The inhibitor can also modulate the p53 pathway, leading to cell cycle arrest and apoptosis.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of OTSSP167 in breast cancer models.
Table 1: In Vitro Efficacy of OTSSP167
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type | Reference |
| T47D | Breast Cancer | 4.3 | Cell Counting Kit-8 | [5] |
| DU4475 | Breast Cancer | 2.3 | Cell Counting Kit-8 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.0 | MTS Assay | [1] |
| SUM-159 | Triple-Negative Breast Cancer | 67.3 | MTS Assay | [1] |
| A549 | Lung Cancer | 6.7 | Cell Counting Kit-8 | [5] |
| 22Rv1 | Prostate Cancer | 6.0 | Cell Counting Kit-8 | [5] |
Table 2: In Vivo Efficacy of OTSSP167 in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Mice | MDA-MB-231 | 20 mg/kg, intravenous, once every two days for 14 days | 73% | [3][5] |
| Mice | MDA-MB-231 | 10 mg/kg, oral, once a day | 72% | [5] |
Key Signaling Pathways
The following diagrams illustrate the signaling pathways affected by OTSSP167.
References
- 1. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the OTSSP167 Hydrochloride Complex with MELK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of the complex formed between the maternal embryonic leucine (B10760876) zipper kinase (MELK) and its potent inhibitor, OTSSP167 hydrochloride. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand the mechanism of action of this compound and to guide further drug discovery and development targeting MELK.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of OTSSP167 with MELK and its cellular effects.
Table 1: In Vitro Inhibitory Activity of OTSSP167
| Target | IC50 (nM) | Assay Type |
| MELK | 0.41 | Cell-free kinase assay[1][2] |
Table 2: Cellular Inhibitory Activity of OTSSP167
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung | 6.7[2] |
| T47D | Breast | 4.3[2] |
| DU4475 | Breast | 2.3[2] |
| 22Rv1 | Prostate | 6.0[2] |
| HT1197 | Bladder | 97[2] |
Table 3: Crystallographic Data for the OTSSP167-MELK Complex
| PDB ID | 4CQG[1] |
| Protein Construct | Murine protein serine/threonine kinase 38 (MPK38/MELK) (T167E mutant)[1] |
| Resolution | 2.57 Å[1] |
| R-Value Work | 0.204[1] |
| R-Value Free | 0.251[1] |
| Space Group | Not explicitly stated in provided results |
| Unit Cell Dimensions | Not explicitly stated in provided results |
Structural Insights into the OTSSP167-MELK Interaction
The crystal structure of the murine MELK kinase domain (T167E mutant) in complex with OTSSP167 (PDB ID: 4CQG) reveals the molecular basis for the inhibitor's high potency and selectivity.[1] OTSSP167 binds to the ATP-binding pocket of MELK, acting as an ATP-competitive inhibitor.[2]
Key Interacting Residues
A detailed analysis of the 4CQG structure reveals several key interactions between OTSSP167 and the MELK active site. These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the stable binding of the inhibitor. The precise residues involved can be visualized and analyzed using molecular graphics software with the 4CQG PDB file.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature concerning the structural and functional characterization of the OTSSP167-MELK complex.
Recombinant MELK Expression and Purification for Crystallography
While the specific, detailed protocol for the expression and purification of the murine MELK (T167E) construct used for the 4CQG structure is not fully detailed in the provided abstracts, a general workflow can be inferred based on standard molecular biology and protein biochemistry techniques.
-
Gene Synthesis and Cloning : The gene encoding the kinase domain of murine MELK with a T167E mutation would be synthesized and cloned into a suitable expression vector, likely containing a purification tag (e.g., His-tag, GST-tag).
-
Protein Expression : The expression vector would be transformed into a suitable host, such as E. coli BL21(DE3) cells. Protein expression would be induced, typically by adding IPTG to the culture medium, followed by incubation at a reduced temperature to enhance protein solubility.
-
Cell Lysis : The bacterial cells would be harvested by centrifugation and resuspended in a lysis buffer. Cell disruption would be achieved through methods like sonication or high-pressure homogenization.
-
Purification : The soluble protein fraction would be clarified by centrifugation and subjected to a series of chromatographic steps. This typically includes affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve high purity.
-
Protein Quality Control : The purity and homogeneity of the protein would be assessed by SDS-PAGE, and the concentration would be determined using a spectrophotometric method.
Co-crystallization of the OTSSP167-MELK Complex
The purified MELK protein would be concentrated to a suitable concentration for crystallization trials. This compound, dissolved in a suitable solvent like DMSO, would be added to the protein solution in a slight molar excess. The protein-inhibitor complex would then be subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). Crystallization screens would test a wide range of buffer conditions, precipitants, and additives to identify conditions that yield diffraction-quality crystals.
In Vitro Kinase Assay
The inhibitory activity of OTSSP167 against MELK can be determined using an in vitro kinase assay. A detailed protocol is as follows:
-
Reaction Mixture Preparation : A reaction mixture is prepared containing recombinant MELK protein (e.g., 0.4 µg), a substrate (e.g., 5 µg of a generic kinase substrate or a specific MELK substrate), and a kinase buffer. The kinase buffer typically consists of 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, and 0.1 mM EGTA.
-
Inhibitor Addition : OTSSP167, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.
-
Initiation of Reaction : The kinase reaction is initiated by adding a mixture of cold ATP (e.g., 50 µM) and radiolabeled [γ-32P]ATP.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a specific temperature (e.g., 30°C).
-
Termination of Reaction : The reaction is stopped by adding SDS sample buffer and boiling the mixture for 5 minutes.
-
Analysis : The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The intensity of the bands is quantified to determine the extent of kinase inhibition at each inhibitor concentration.
-
IC50 Determination : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key pathways and workflows related to the structural analysis of the OTSSP167-MELK complex.
References
OTSSP167 Hydrochloride: A Technical Guide to its Effects on Cancer Stem Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a multitude of human cancers and intrinsically linked to the maintenance and proliferation of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the mechanism of action of OTSSP167, its targeted effects on CSC populations across various cancer types, and detailed experimental protocols for its investigation. Quantitative data from preclinical studies are summarized, and key signaling pathways are visualized to facilitate a comprehensive understanding of its therapeutic potential in targeting the root of cancer recurrence and metastasis.
Introduction: The Role of MELK in Cancer Stem Cells
Cancer stem cells represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor growth, heterogeneity, and relapse.[1] Maternal Embryonic Leucine Zipper Kinase (MELK) has been identified as a critical player in the sustenance of these malignant progenitors.[2][3] MELK is highly expressed in various cancers, including breast, glioblastoma, lung, prostate, and pancreatic cancers, while its expression in normal, healthy cells is minimal.[2][4] This differential expression profile makes MELK an attractive therapeutic target. Its functions are deeply intertwined with mitotic progression and the maintenance of an undifferentiated state, both hallmark characteristics of CSCs.[5]
Mechanism of Action of this compound
OTSSP167 is an ATP-competitive inhibitor of MELK, exhibiting high potency with an IC50 value of 0.41 nM in cell-free assays.[4] Upon administration, OTSSP167 binds to MELK, preventing its phosphorylation and subsequent activation.[4] This inhibition disrupts the downstream signaling cascades that are crucial for CSC survival and proliferation.
The primary mechanism involves the suppression of the MELK-FOXM1 signaling axis. MELK is known to phosphorylate and activate the transcription factor Forkhead Box M1 (FOXM1), a key regulator of genes involved in cell cycle progression and maintenance of stemness.[1][6] By inhibiting MELK, OTSSP167 leads to a reduction in FOXM1 phosphorylation and its transcriptional activity.[6] This, in turn, downregulates the expression of downstream targets such as SOX2, a core pluripotency-associated transcription factor.
Furthermore, OTSSP167 has been shown to impede the PI3K/AKT signaling pathway, another critical cascade for cell survival and proliferation in many cancers, including CSCs.[6][7] Inhibition of MELK by OTSSP167 leads to decreased phosphorylation of AKT and its downstream effectors.[6][7] The collective impact of disrupting these pathways is the induction of cell cycle arrest, primarily at the G2/M phase, and the promotion of apoptosis in cancer cells, with a pronounced effect on the CSC population.[1][8]
It is important to note that while OTSSP167 is a potent MELK inhibitor, it has been reported to have off-target effects on other kinases, such as Aurora B, BUB1, and Haspin, which may contribute to its overall anti-cancer activity.[9][10]
Effects on Cancer Stem Cell Populations: Quantitative Data
The efficacy of OTSSP167 in targeting CSCs has been demonstrated across a range of cancer models. The following tables summarize the quantitative data from various preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-20 | [11] |
| SUM-159 | Triple-Negative Breast Cancer | ~20-40 | [11] |
| U87 | Glioblastoma | ~25 | [6] |
| LN229 | Glioblastoma | ~25 | [6] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [8] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [8] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [8] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [8] |
Table 1: IC50 Values of OTSSP167 in Various Cancer Cell Lines
| Cancer Type | Assay Type | Effect of OTSSP167 Treatment | Reference |
| Triple-Negative Breast Cancer | Mammosphere Formation Assay | Significantly reduced mammosphere formation efficiency in unsorted cells, ALDH+ CSCs, and CD44+/CD24- CSCs. | [12] |
| Glioblastoma | Neurosphere Formation Assay | Inhibited neurosphere formation and self-renewal capacity of Glioblastoma Stem-like Cells (GSCs). | [6] |
| Lymphoma | Viability and Apoptosis Assays | Reduced cell viability and induced caspase-mediated apoptosis in Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. | [13] |
Table 2: Effect of OTSSP167 on Cancer Stem Cell Properties
Detailed Experimental Protocols
Sphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[14][15]
-
Ultra-low attachment plates (e.g., Corning® Costar®)[15][16]
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counter
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free sphere formation medium to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Seed the cells at a low density (e.g., 500-1000 cells/well of a 24-well ultra-low attachment plate) in sphere formation medium.[15]
-
Add OTSSP167 at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days.[14]
-
Monitor sphere formation under a microscope. Spheres are typically defined as having a diameter >50 µm.[14]
-
Count the number of spheres per well.
-
Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.[15]
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation in response to OTSSP167 treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-p-AKT (Ser473), anti-AKT, anti-p-FOXM1, anti-FOXM1, anti-SOX2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells and treat with desired concentrations of OTSSP167 for a specified time (e.g., 24-48 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Flow Cytometry for CSC Markers
This method is used to quantify the population of cancer stem cells based on the expression of specific cell surface or intracellular markers.
Materials:
-
Cancer cell lines
-
This compound
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CSC markers (e.g., anti-CD44, anti-CD24, anti-CD133)[17]
-
Aldefluor™ kit for measuring Aldehyde Dehydrogenase (ALDH) activity[17][18]
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Protocol:
-
Treat cells with OTSSP167 as required.
-
Harvest cells and prepare a single-cell suspension.
-
For surface marker staining: a. Resuspend approximately 1x10^6 cells in FACS buffer. b. Add the fluorochrome-conjugated antibodies at the manufacturer's recommended dilution. c. Incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer.
-
For ALDH activity assay: a. Follow the manufacturer's protocol for the Aldefluor™ kit. This typically involves incubating the cells with the ALDEFLUOR™ substrate in the presence or absence of the ALDH inhibitor DEAB (diethylaminobenzaldehyde) to define the ALDH-positive gate.[17][18]
-
Resuspend the stained cells in FACS buffer containing a viability dye.
-
Analyze the cells using a flow cytometer.
-
Gate on the viable, single-cell population and quantify the percentage of cells positive for the respective CSC markers.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by OTSSP167.
Caption: OTSSP167 inhibits MELK, preventing FOXM1 phosphorylation and subsequent activation of CSC properties.
Caption: OTSSP167-mediated MELK inhibition leads to reduced AKT activation, promoting apoptosis.
Clinical Perspective
OTSSP167 has undergone Phase I and I/II clinical trials for various malignancies, including breast cancer and acute myeloid leukemia.[2][5][8] These studies have primarily focused on assessing the safety, tolerability, and recommended dosage of OTSSP167.[2] While the direct impact on cancer stem cell populations in patients is still an area of active investigation, the preclinical data strongly suggest that the therapeutic efficacy observed may be, in part, attributable to its activity against this resilient cell population. Further clinical evaluation is warranted to fully elucidate the role of OTSSP167 in eradicating CSCs and improving long-term patient outcomes.
Conclusion
This compound is a promising therapeutic agent that targets the MELK kinase, a key vulnerability in cancer stem cells. Its ability to disrupt crucial signaling pathways, such as MELK/FOXM1 and AKT, leads to the suppression of CSC properties and induction of apoptosis. The comprehensive data and protocols provided in this guide are intended to support further research into the clinical application of OTSSP167 as a targeted anti-CSC therapy, with the ultimate goal of overcoming therapeutic resistance and preventing cancer recurrence.
References
- 1. researchgate.net [researchgate.net]
- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. MELK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. Facebook [cancer.gov]
- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 15. protocols.io [protocols.io]
- 16. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 17. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
In Vitro Efficacy of OTSSP167 Hydrochloride in Lung Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in-vitro potency of OTSSP167 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), in various lung cancer cell lines. This document outlines the quantitative data on its anti-proliferative activity, details the experimental methodologies for key assays, and illustrates the underlying signaling pathways involved in its mechanism of action.
Quantitative Assessment of Anti-Proliferative Potency
This compound has demonstrated significant anti-proliferative effects across multiple lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various in-vitro studies. A summary of these findings is presented below.
| Cell Line | Histology | IC50 (nM) |
| A549 | Adenocarcinoma | 6.7[1][2][3] |
| PC-14 | Adenocarcinoma | No tumor growth suppressive effect at 20 mg/kg (in vivo)[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a synthesized overview of the key experimental protocols used to assess the in-vitro potency of OTSSP167.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Lung cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated overnight to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made in a complete culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing different concentrations of OTSSP167. A vehicle control (DMSO-treated) and a blank (medium only) are included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance of the blank wells is subtracted from all other readings. The percentage of cell viability for each treatment concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the OTSSP167 concentration.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of this process.
Protocol:
-
Cell Treatment: Lung cancer cells are seeded and treated with various concentrations of this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using a gentle cell scraper or trypsinization.
-
Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI/7-AAD-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by OTSSP167. This is particularly important for assessing the phosphorylation status of key signaling molecules.
Protocol:
-
Cell Lysis: After treatment with OTSSP167, lung cancer cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-MELK, total MELK, phospho-AKT, total AKT, FOXM1).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Mechanism of Action: Targeting the MELK Signaling Axis
OTSSP167 is a highly selective and potent ATP-competitive inhibitor of MELK, a serine/threonine kinase that is overexpressed in a variety of cancers, including lung cancer, and is associated with poor prognosis.[5] MELK plays a crucial role in several cellular processes that are fundamental to cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.
The primary mechanism of action of OTSSP167 is the direct inhibition of MELK's kinase activity. This inhibition leads to a cascade of downstream effects that ultimately suppress tumor growth. In lung cancer cells, the inhibition of MELK by OTSSP167 has been shown to impact key survival and proliferation pathways. Notably, OTSSP167 treatment has been associated with the reduced phosphorylation of AKT and the decreased expression and phosphorylation of FOXM1 (Forkhead box protein M1).[5][6]
The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its constitutive activation is a common feature of many cancers. FOXM1 is a transcription factor that is often overexpressed in cancer and plays a critical role in cell cycle progression and the expression of genes involved in proliferation and metastasis.[9] By inhibiting MELK, OTSSP167 disrupts the activation of these critical downstream effectors, leading to a reduction in cell proliferation and the induction of apoptosis in lung cancer cells.[5][6] The interplay between MELK and these pathways underscores the therapeutic potential of targeting MELK in lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTS167 (OTSSP167) | MELK inhibitor | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways [frontiersin.org]
- 7. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FoxM1: a novel tumor biomarker of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potent Anti-Cancer Activity of OTSSP167 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a protein kinase implicated in the progression and maintenance of various human cancers.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of OTSSP167, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising anti-neoplastic agent.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed in a multitude of human cancers, including breast, lung, prostate, and pancreatic cancers, while showing limited expression in normal adult tissues.[2][3] Its overexpression is often correlated with poor prognosis, making it an attractive target for cancer therapy.[4][5] this compound has emerged as a highly selective and potent ATP-competitive inhibitor of MELK, demonstrating significant anti-tumor activity in both in vitro and in vivo models.[3][6] This document serves as a technical resource for researchers, providing detailed information on the pharmacological profile of OTSSP167.
Mechanism of Action
OTSSP167 exerts its anti-cancer effects by directly inhibiting the kinase activity of MELK.[1][3] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and the maintenance of cancer stem-like cell populations.[2][4]
Key downstream effects of MELK inhibition by OTSSP167 include:
-
Inhibition of Substrate Phosphorylation: OTSSP167 blocks the phosphorylation of MELK substrates such as PSMA1 and DBNL, which are essential for cancer cell invasiveness and stem cell characteristics.[1][3]
-
Disruption of Mitotic Progression: The compound can abrogate the mitotic checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.[6][7]
-
Modulation of Key Signaling Pathways: Treatment with OTSSP167 has been shown to reduce the phosphorylation of AKT and ERK1/2 and decrease the expression of FoxM1, Cyclin B1, and CDK1.[5] It can also up-regulate the expression of tumor suppressors like p53 and p21.[5]
-
Reduction of Cancer Stem Cell Properties: OTSSP167 has been shown to suppress mammosphere formation in breast cancer cells and reduce the expression of stem-cell markers.[3][4][8]
Below is a diagram illustrating the signaling pathway affected by OTSSP167.
Caption: Inhibition of MELK by OTSSP167 disrupts downstream signaling pathways.
Pharmacological Properties
In Vitro Activity
OTSSP167 is a highly potent inhibitor of MELK with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[6][9] It demonstrates potent cytotoxic effects against a wide variety of human cancer cell lines.[3]
| Parameter | Value | Reference |
| MELK IC50 | 0.41 nM | [3][6][9] |
Table 1: In Vitro Potency of OTSSP167
The cytotoxic activity of OTSSP167 has been evaluated in numerous cancer cell lines. A summary of its IC50 values in various cell lines is provided below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung | 6.7 | [3][6] |
| T47D | Breast | 4.3 | [3][6] |
| DU4475 | Breast | 2.3 | [3][6] |
| 22Rv1 | Prostate | 6.0 | [3][6] |
| HT1197 | Bladder | 97 | [6] |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 10-50 | [10] |
Table 2: Cytotoxic Activity of OTSSP167 in Various Cancer Cell Lines
In Vivo Efficacy
OTSSP167 has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers when administered both intravenously and orally.[2][3]
| Xenograft Model | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (Breast) | Intravenous (i.v.) | 20 mg/kg | 73% | [3][6] |
| MDA-MB-231 (Breast) | Oral (p.o.) | 10 mg/kg | 72% | [3] |
| General Xenograft | Oral (p.o.) | 1 mg/kg | 51% | [6] |
| General Xenograft | Oral (p.o.) | 5 mg/kg | 91% | [6] |
| General Xenograft | Oral (p.o.) | 10 mg/kg | 108% | [6] |
| T-ALL PDX | Intraperitoneal (i.p.) | 10 mg/kg | Effective leukemia burden reduction | [10] |
Table 3: In Vivo Anti-Tumor Efficacy of OTSSP167
Experimental Protocols
In Vitro Kinase Assay
This protocol is used to determine the inhibitory activity of OTSSP167 against the MELK enzyme.
Materials:
-
Recombinant MELK protein
-
Substrate (e.g., myelin basic protein)
-
Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)
-
Cold ATP
-
[γ-32P]ATP
-
This compound dissolved in DMSO
-
SDS sample buffer
-
SDS-PAGE apparatus
-
Autoradiography equipment
Procedure:
-
A reaction mixture is prepared containing recombinant MELK protein (0.4 μg) and 5 μg of substrate in 20 μL of kinase buffer.[1][3]
-
OTSSP167, dissolved in DMSO, is added to the reaction mixture at the desired final concentration (e.g., 10 nM).[1][3]
-
The kinase reaction is initiated by adding 50 μM cold ATP and 10 μCi of [γ-32P]ATP.[1][3]
-
The reaction is terminated by the addition of SDS sample buffer, followed by boiling for 5 minutes.[1][3]
-
The gel is dried, and the incorporation of 32P into the substrate is visualized by autoradiography.[1][3]
Caption: Workflow for determining the in vitro kinase inhibitory activity of OTSSP167.
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of OTSSP167 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, T47D)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Spectrophotometer
Procedure:
-
Cells are seeded in 96-well plates at a density that allows for continuous linear growth (e.g., 1x10^3 to 6x10^3 cells per well).[11]
-
The cells are allowed to adhere overnight.[11]
-
The following day, the cells are treated with various concentrations of OTSSP167 for 72 hours at 37°C.[11]
-
After the incubation period, a cell viability reagent (e.g., CCK-8) is added to each well according to the manufacturer's instructions.
-
The plates are incubated for a specified period to allow for color development.
-
The absorbance is measured using a spectrophotometer at a wavelength of 450 nm.[11]
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Clinical Development
OTSSP167 has been investigated in Phase I/II clinical trials for patients with advanced solid tumors and hematological malignancies.[2][10] A Phase I study in patients with breast cancer, including triple-negative breast cancer, was conducted to assess the safety and recommended dose for oral administration.[2] Additionally, a Phase I/II study for patients with acute myeloid leukemia (AML) has been completed, confirming the safety and recommended intravenous dose.[2]
Conclusion
This compound is a potent and selective MELK inhibitor with significant anti-cancer activity across a range of preclinical models. Its ability to be administered orally and its efficacy in suppressing tumor growth highlight its potential as a valuable therapeutic agent.[1][3] The detailed pharmacological data and experimental protocols presented in this guide provide a solid foundation for further research and development of this promising molecule in the field of oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human cancers.
References
- 1. OTSSP167 | MELK | TargetMol [targetmol.com]
- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. adooq.com [adooq.com]
- 10. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
OTSSP167 Hydrochloride: A Potent and Selective Chemical Probe for Elucidating MELK Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) has emerged as a compelling therapeutic target in a multitude of human cancers, attributed to its pivotal roles in tumorigenesis, cancer stem cell maintenance, and therapy resistance.[1][2][3] OTSSP167 hydrochloride is a potent, ATP-competitive small molecule inhibitor of MELK, demonstrating significant anti-tumor activity in both preclinical in vitro and in vivo models.[4][5][6] This technical guide provides a comprehensive overview of OTSSP167 as a chemical probe for dissecting MELK's biological functions. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for its use, and a depiction of the MELK signaling pathway.
Introduction to MELK and this compound
MELK, a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases, is intricately involved in diverse cellular processes, including cell cycle progression, proliferation, apoptosis, and oncogenesis.[3][7][8] Its expression is frequently upregulated in various malignancies, including breast, prostate, lung, and pancreatic cancers, as well as glioblastoma, often correlating with poor prognosis.[3][8] This has positioned MELK as an attractive target for anticancer drug development.[1][9]
This compound is a highly potent and selective inhibitor of MELK, with a reported IC50 value of 0.41 nM in cell-free assays.[4][5][10] It exerts its effects by competing with ATP for binding to the kinase domain of MELK, thereby inhibiting its catalytic activity.[5][10] This inhibition leads to downstream effects on various signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[11][12][13]
Biochemical and Cellular Activity of OTSSP167
OTSSP167 has demonstrated potent inhibitory activity against MELK in biochemical assays and exhibits robust anti-proliferative effects across a range of cancer cell lines.
Table 1: Biochemical and Cellular Activity of OTSSP167
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Biochemical Assay | MELK (cell-free) | 0.41 | [4][5][10] |
| MAP2K7 (biochemical) | 160 | [11] | |
| Cellular Assays | A549 (Lung Cancer) | 6.7 | [4][10] |
| T47D (Breast Cancer) | 4.3 | [4][10] | |
| DU4475 (Breast Cancer) | 2.3 | [4][10] | |
| 22Rv1 (Prostate Cancer) | 6.0 | [4][10] | |
| HT1197 (Bladder Cancer) | 97 | [10] | |
| T-ALL cell lines | 10-50 | [11][14] |
In Vivo Efficacy of OTSSP167
The anti-tumor activity of OTSSP167 has been validated in various xenograft models, demonstrating significant tumor growth inhibition with both intravenous and oral administration.
Table 2: In Vivo Efficacy of OTSSP167 in Xenograft Models
| Cancer Type | Xenograft Model | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Reference(s) |
| Breast Cancer | MDA-MB-231 | Intravenous (i.v.) | 20 mg/kg, every two days | 73% | [4][10] |
| MDA-MB-231 | Oral (p.o.) | 10 mg/kg, once a day | 72% | [4] | |
| Lung Cancer | A549 | Oral (p.o.) | 1, 5, 10 mg/kg | 51%, 91%, 108% respectively | [10][15] |
| Prostate Cancer | DU145 | Oral (p.o.) | Not specified | Significant suppression | [4] |
| Pancreas Cancer | MIAPaCa-2 | Oral (p.o.) | Not specified | Significant suppression | [4] |
| T-cell ALL | KOPT-K1 | Intraperitoneal (i.p.) | 10 mg/kg, daily | Significant delay in spread | [11] |
| Glioblastoma | U87 | Intratumoral | 5 µL of 1 µM or 2 µM, once a week | Significant suppression | [16] |
| Adrenocortical Carcinoma | PDX models | Not specified | 10 mg/kg | >80% | [17] |
MELK Signaling Pathway
MELK exerts its oncogenic functions through a complex network of signaling pathways. Inhibition of MELK by OTSSP167 disrupts these pathways, leading to anti-tumor effects.
Caption: A diagram of the MELK signaling pathway and its downstream effectors.
Experimental Protocols
The following are detailed protocols for key experiments utilizing OTSSP167 to probe MELK function.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of OTSSP167 on MELK enzymatic activity.
Materials:
-
Recombinant human MELK protein
-
Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound dissolved in DMSO
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or luminometer
Procedure:
-
Prepare a reaction mixture containing recombinant MELK protein and the substrate in kinase buffer.
-
Add varying concentrations of OTSSP167 (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, dry the gel and expose it to a phosphor screen. Quantify the phosphorylated substrate band.
-
If using the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.[18]
-
Calculate the IC50 value of OTSSP167 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay assesses the cytotoxic and anti-proliferative effects of OTSSP167 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20]
-
Treat the cells with a serial dilution of OTSSP167 (and DMSO as a vehicle control) for a specified duration (e.g., 72 hours).[19][20]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).[21][22]
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.[23]
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: A workflow diagram for a typical cell viability assay.
Western Blot Analysis
This technique is used to analyze the effect of OTSSP167 on the protein expression and phosphorylation status of MELK and its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MELK, phospho-FOXM1, total FOXM1, cleaved PARP, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat them with OTSSP167 at the desired concentration and for the appropriate duration.
-
Lyse the cells in ice-cold lysis buffer.[24]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression or phosphorylation levels.
In Vivo Animal Studies
Xenograft models are crucial for evaluating the anti-tumor efficacy of OTSSP167 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
This compound formulated for in vivo administration
-
Vehicle control (e.g., 10% DMSO and 90% SBE-β-CD)[11]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant cancer cells or PDX tissue into the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer OTSSP167 or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule.[4][10][11]
-
Monitor the tumor size using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition and assess the overall survival of the mice.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted roles of MELK in cancer biology. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy, make it an excellent tool for both basic research and preclinical drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize OTSSP167 in their studies to further unravel the complexities of MELK signaling and its therapeutic potential.
References
- 1. MELK: a potential novel therapeutic target for TNBC and other aggressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ots-167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MELK in tumor cells and tumor microenvironment: from function and mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. OR04-6 Comprehensive Profiling of the MELK Inhibitor OTSSP167's Action and Its Effect on Sensitization to Wee1 Inhibitor AZD1775 in a Spectrum of ACC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MELK Kinase Enzyme System Application Note [promega.jp]
- 19. This compound | CAS#:1431698-10-0 | Chemsrc [chemsrc.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. origene.com [origene.com]
The Impact of OTSSP167 Hydrochloride on Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTSSP167 hydrochloride is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase implicated in oncogenesis and cancer stem cell maintenance.[1] This technical guide provides an in-depth analysis of the impact of OTSSP167 on key signal transduction pathways. It summarizes quantitative data on its inhibitory activity, details relevant experimental methodologies, and visualizes the affected signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound
OTSSP167 is a highly selective and potent ATP-competitive inhibitor of MELK with an IC50 of 0.41 nM in cell-free assays.[2][3][4][5] MELK is overexpressed in various human cancers and is associated with poor prognosis, making it an attractive therapeutic target.[5] OTSSP167 has demonstrated significant tumor growth suppression in preclinical xenograft models of breast, lung, prostate, and pancreatic cancers.[1][4] The compound is currently under investigation in clinical trials for solid tumors and hematological malignancies.[1][6]
Mechanism of Action and Impact on Signal Transduction
OTSSP167 exerts its anti-tumor effects by modulating multiple critical signaling pathways, primarily through the inhibition of MELK and its downstream effectors. It also exhibits off-target activity on other kinases, which may contribute to its overall therapeutic efficacy.
The MELK-FOXM1 Axis
A primary mechanism of OTSSP167 is the disruption of the MELK-FOXM1 signaling axis. MELK directly interacts with and phosphorylates the transcription factor Forkhead Box M1 (FOXM1), a key regulator of cell cycle progression.[7][8] This phosphorylation is crucial for FOXM1's transcriptional activity, which in turn promotes the expression of mitotic regulators such as PLK1, Cyclin B1, and Aurora B.[8] By inhibiting MELK, OTSSP167 prevents the phosphorylation and activation of FOXM1, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[5][9]
Inhibition of the MAPK Pathway
OTSSP167 has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by targeting MAP2K7 (MKK7).[3][10] In T-cell acute lymphoblastic leukemia (T-ALL), where the MAP2K7-JNK pathway is aberrantly activated, OTSSP167 demonstrates potent antileukemic effects.[2][10] It inhibits the phosphorylation of JNK and its downstream substrate, ATF2.[2][10] The IC50 value for MAP2K7 inhibition by OTSSP167 has been determined to be 160 nM in a biochemical assay.[2][10]
Modulation of the mTOR and NOTCH1 Pathways
In addition to its effects on the MELK and MAPK pathways, OTSSP167 has been observed to inhibit other critical cancer cell survival pathways, including the mTOR and NOTCH1 pathways.[2][10] In T-ALL cells, treatment with OTSSP167 leads to a reduction in the phosphorylation of the ribosomal protein S6, a downstream effector of the mTOR pathway, and a decrease in the levels of HES1, a target of the NOTCH1 pathway.[2]
Quantitative Data Summary
The inhibitory activity of OTSSP167 has been quantified in various assays and cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of OTSSP167
| Target/Cell Line | Assay Type | IC50 Value | Reference(s) |
| MELK | Cell-free kinase assay | 0.41 nM | [2][3][4][5] |
| MAP2K7 | Biochemical kinase assay | 160 nM | [2][10] |
| A549 (Lung Cancer) | Cell viability assay | 6.7 nM | [4][11] |
| T47D (Breast Cancer) | Cell viability assay | 4.3 nM | [4][11] |
| DU4475 (Breast Cancer) | Cell viability assay | 2.3 nM | [4][11] |
| 22Rv1 (Prostate Cancer) | Cell viability assay | 6.0 nM | [4][11] |
| KOPT-K1 (T-ALL) | Cell viability assay | 10-12 nM | [2] |
| Other T-ALL Cell Lines | Cell viability assay | 10-57 nM | [2][10] |
| RI-1 (ABC-DLBCL) | Cell viability assay | ~6 nM | [12] |
| SU-DHL-6 (GCB-DLBCL) | Cell viability assay | ~30 nM | [12] |
Table 2: In Vivo Efficacy of OTSSP167
| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| MDA-MB-231 (Breast Cancer) | 20 mg/kg, i.v., every 2 days | 73% Tumor Growth Inhibition | [4] |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, p.o., daily | 72% Tumor Growth Inhibition | [4] |
| KOPT-K1 (T-ALL) | 10 mg/kg, i.p., daily | Significant delay in leukemic cell spread | [2] |
| T-ALL PDX | 10 mg/kg, i.p., daily | Efficient control of leukemia burden | [2][6] |
| A20 (Lymphoma) | 10 mg/kg | Delayed tumor growth and improved survival | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of OTSSP167.
In Vitro Kinase Assay (for MELK)
-
Reaction Mixture Preparation: In a 20 µL reaction volume, combine 0.4 µg of recombinant MELK protein with 5 µg of a suitable substrate (e.g., PSMA1 or DBNL) in a kinase buffer (30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, 0.1 mM EGTA).[4][11]
-
Inhibitor Addition: Add OTSSP167 (dissolved in DMSO) to the desired final concentration (e.g., 10 nM).[4][11]
-
Initiation of Reaction: Add 50 µM cold ATP and 10 µCi of [γ-³²P]ATP to start the kinase reaction.[4][11]
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[4][11]
-
Termination of Reaction: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.[4][11]
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film.[4][11]
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with various concentrations of OTSSP167 or a vehicle control (DMSO) for 48-72 hours.[2][4]
-
Viability Measurement: Assess cell viability using a luminescent (e.g., CellTiter-Glo) or colorimetric (e.g., MTT) assay according to the manufacturer's instructions.[2][12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using nonlinear regression analysis.[2]
Western Blot Analysis
-
Sample Preparation: Lyse cells treated with OTSSP167 or vehicle control in RIPA buffer. Determine protein concentration using a BCA or Bradford assay.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14][15]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, p-S6, p-FOXM1, total JNK, total S6, total FOXM1, β-actin) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Animal Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3.0 x 10⁶ cells) into the flank of 4-6 week old immunocompromised mice (e.g., nude or NSG mice).[2][17]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).[17]
-
Drug Administration: Randomize mice into treatment and vehicle control groups. Administer OTSSP167 at the desired dose and schedule (e.g., 10 mg/kg, daily, via oral gavage or intraperitoneal injection).[2][4]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.[17]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[13]
Conclusion
This compound is a promising anti-cancer agent that exerts its effects through the potent inhibition of MELK and the subsequent disruption of multiple oncogenic signaling pathways, including the MELK-FOXM1 axis, MAPK/JNK, and mTOR pathways. Its broad-spectrum activity, demonstrated through extensive preclinical research, supports its ongoing clinical development. This technical guide provides a foundational understanding of OTSSP167's mechanism of action and offers detailed methodologies to aid in further research and development in this area.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Maternal Embryonic Leucine Zipper Kinase Promotes Tumor Growth and Metastasis via Stimulating FOXM1 Signaling in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. OTSSP167 | MELK | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. fishersci.de [fishersci.de]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
OTSSP167 Hydrochloride: A Potent Inhibitor of Tumor Sphere Formation in Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
OTSSP167 hydrochloride, a selective and potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has emerged as a promising therapeutic agent targeting cancer stem cells (CSCs).[1][2] CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of tumor initiation, metastasis, and relapse.[1] A key characteristic of CSCs is their ability to form three-dimensional, non-adherent spherical clusters in vitro, known as tumor spheres. This technical guide provides a comprehensive overview of the effect of this compound on tumor sphere formation, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: Targeting the MELK Signaling Axis
This compound exerts its anti-cancer effects by inhibiting the kinase activity of MELK, a serine/threonine kinase overexpressed in a wide range of cancers and correlated with poor prognosis.[3] MELK plays a crucial role in maintaining the stemness of cancer cells.[4][5] The inhibition of MELK by OTSSP167 disrupts several downstream signaling pathways essential for CSC survival and self-renewal, thereby suppressing tumor sphere formation.[3][6]
Key signaling pathways affected by this compound include:
-
AKT/FOXM1 Pathway: In glioblastoma, OTSSP167 has been shown to reduce the phosphorylation of protein kinase B (AKT) and the subsequent activity of the transcription factor Forkhead Box M1 (FOXM1).[6] This dual blockade disrupts the proliferation and self-renewal capacity of glioblastoma stem-like cells (GSCs).[6]
-
SOX2 Pathway: In head and neck squamous cell carcinoma (HNSCC), inhibition of MELK by OTSSP167 leads to a dose-dependent decrease in the expression of the transcription factor SOX2.[4][5] SOX2 is a critical regulator of self-renewal and tumorigenicity in CSCs.[4][5]
Quantitative Data: Efficacy of OTSSP167 in Suppressing Tumor Sphere Formation
The following tables summarize the quantitative data from various studies demonstrating the inhibitory effect of this compound on tumor sphere formation across different cancer types.
| Cancer Type | Cell Line | Outcome Measure | OTSSP167 Concentration | Result | Reference |
| Glioblastoma | GSCs | Neurosphere Formation | Not Specified | Significant Inhibition | [6] |
| Glioblastoma | GSCs | Self-renewal Capacity | Not Specified | Reduction | [6] |
| Breast Cancer | MDA-MB-231 (unsorted) | Mammosphere Formation Efficiency | Not Specified | Significant Reduction (p=0.0049) | [3] |
| Breast Cancer | MDA-MB-231 (ALDH+ CSCs) | Mammosphere Formation Efficiency | Not Specified | Significant Reduction (p=0.0008) | [3] |
| Breast Cancer | MDA-MB-231 (CD44+/CD24- CSCs) | Mammosphere Formation Efficiency | Not Specified | Significant Reduction (p=0.00282) | [3] |
| Cancer Type | Cell Line | IC50 (nM) for Cell Proliferation | Reference |
| Lung Cancer | A549 | 6.7 | [7][8] |
| Breast Cancer | T47D | 4.3 | [7][8] |
| Breast Cancer | DU4475 | 2.3 | [7][8] |
| Prostate Cancer | 22Rv1 | 6.0 | [7][8] |
| Bladder Cancer | HT1197 | 97 | [8] |
| T-cell Acute Lymphoblastic Leukemia | Various | 10-50 | [9] |
Experimental Protocols
Tumor Sphere Formation Assay
This assay is widely used to assess the self-renewal capacity of cancer stem cells in vitro.
Materials:
-
Cancer cell line of interest
-
Serum-free DMEM/F12 medium[10]
-
B27 supplement (50X)[11]
-
Epidermal Growth Factor (EGF) (20 ng/mL)[10]
-
Basic Fibroblast Growth Factor (bFGF) (10 ng/mL)[10]
-
Insulin (5 µg/mL)[10]
-
Bovine Serum Albumin (BSA) (0.4%)[10]
-
Ultra-low attachment plates (e.g., 96-well or 24-well)[12]
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
This compound (various concentrations)
-
DMSO (vehicle control)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in standard adherent conditions.
-
Harvest cells using Trypsin-EDTA and centrifuge to form a pellet.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in serum-free medium to create a single-cell suspension. A 40 µm cell strainer can be used to ensure a single-cell suspension.
-
Perform a viable cell count using a hemocytometer and trypan blue.[10]
-
-
Plating:
-
Dilute the single-cell suspension in tumorsphere medium (serum-free DMEM/F12 supplemented with B27, EGF, and bFGF) to the desired seeding density (e.g., 1,000 to 5,000 cells/mL).[12]
-
Add the appropriate concentration of this compound or DMSO (vehicle control) to the cell suspension.
-
Seed the cells into ultra-low attachment plates. For a 96-well plate, seed approximately 200 cells per well in 200 µL of medium.[11]
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.[10]
-
Do not disturb the plates for the first 4-6 days to allow for sphere formation. Fresh medium can be added carefully if needed.
-
-
Quantification:
-
After 7-12 days, count the number of tumor spheres in each well using a microscope. Spheres are typically defined as floating, spherical cell clusters with a diameter greater than 50 µm.[12]
-
The tumorsphere formation efficiency (TFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.
-
The size of the spheres can also be measured as an additional endpoint.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways affected by this compound in cancer stem cells.
Caption: Experimental workflow for a tumor sphere formation assay.
Conclusion
This compound effectively inhibits tumor sphere formation, a key characteristic of cancer stem cells, across a range of cancer types. Its mechanism of action, involving the inhibition of the MELK kinase and subsequent disruption of critical downstream signaling pathways like AKT/FOXM1 and SOX2, makes it a compelling candidate for CSC-targeted therapy. The provided experimental protocols and visualizations serve as a valuable resource for researchers investigating the potential of OTSSP167 and other MELK inhibitors in cancer drug development. Further research is warranted to fully elucidate the clinical potential of this compound in eradicating the CSC populations that drive tumor progression and recurrence.
References
- 1. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. MELK inhibition targets cancer stem cells through downregulation of SOX2 expression in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Frontiers | MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]
An In-depth Technical Guide to the Selectivity Profile of OTSSP167 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTSSP167 hydrochloride is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and maintenance of cancer stem cells.[1][2] Its high potency against MELK has positioned it as a compelling candidate for cancer therapy, leading to its investigation in multiple clinical trials for solid and hematological malignancies.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of OTSSP167, presenting quantitative data, detailed experimental methodologies, and an exploration of its impact on key signaling pathways.
Data Presentation: Kinase Inhibition Profile
OTSSP167 is a highly potent inhibitor of MELK with an IC50 value of 0.41 nM.[4] However, it exhibits a broad kinase inhibition profile, affecting a number of other kinases, which contributes to its complex biological activity. The following tables summarize the known inhibitory activities of OTSSP167 against its primary target and key off-targets, as well as its activity in various cancer cell lines.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| MELK | 0.41[4] |
| Aurora B | ~25[5] |
| MAP2K7 | 160[1] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 10-50[1] |
| IMR-32 | Neuroblastoma | 17[6] |
| LA-N-6 (drug-resistant) | Neuroblastoma | 334.8[6] |
A KINOMEscan analysis performed at a concentration of 10 µM revealed that OTSSP167 has a broad spectrum of kinase inhibition.[1][7] This suggests that at higher concentrations, OTSSP167 is not highly selective for MELK and can engage numerous other kinases, which may contribute to both its therapeutic efficacy and potential off-target effects.
Experimental Protocols
Radiometric Kinase Assay (for MELK)
This biochemical assay is designed to measure the enzymatic activity of MELK and determine the inhibitory potency of OTSSP167.
Materials:
-
Recombinant MELK protein
-
Substrate (e.g., myelin basic protein)
-
Kinase buffer (30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)
-
ATP solution (50 µM cold ATP)
-
[γ-³²P]ATP
-
This compound dissolved in DMSO
-
SDS sample buffer
-
SDS-PAGE apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing 0.4 µg of recombinant MELK protein and 5 µg of the substrate in 20 µL of kinase buffer.
-
Add OTSSP167 to the reaction mixture at various concentrations. A DMSO-only control should be included.
-
Initiate the kinase reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and visualize the phosphorylated substrate using a phosphorimager or by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition at each OTSSP167 concentration and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of OTSSP167 are a consequence of its interaction with multiple signaling pathways. While its primary target is MELK, its off-target activities contribute significantly to its overall mechanism of action.
MELK-FOXM1 Signaling Pathway
MELK is known to phosphorylate and activate the transcription factor FOXM1, a key regulator of cell cycle progression and proliferation. By inhibiting MELK, OTSSP167 prevents the phosphorylation of FOXM1, leading to the downregulation of its target genes, such as Cyclin B1 and CDK1. This disruption of the MELK-FOXM1 axis contributes to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[8]
Off-Target Effects on MAP2K7-JNK and AKT/mTOR Pathways
OTSSP167 also inhibits other crucial signaling pathways involved in cell survival and proliferation. It has been shown to inhibit MAP2K7, which in turn reduces the phosphorylation and activation of its downstream target, JNK.[1] This can contribute to the induction of apoptosis. Additionally, OTSSP167 treatment leads to reduced phosphorylation of AKT and downstream effectors in the mTOR pathway, further impeding cell growth and survival.[5][8]
Induction of ROS and Stress-Response Pathways
A notable mechanism of OTSSP167 is its ability to trigger the overproduction of mitochondrial reactive oxygen species (ROS).[9] This increase in ROS activates stress-response pathways, including the p38 MAPK and JNK pathways, while simultaneously inhibiting the pro-metastatic FAK/ERK signaling axis. This dual modulation of signaling in response to oxidative stress contributes significantly to the anti-proliferative and pro-apoptotic effects of OTSSP167.
Clinical Development
OTSSP167 has been evaluated in Phase I and Phase I/II clinical trials for patients with advanced solid tumors, including breast cancer, and hematological malignancies such as acute myeloid leukemia (AML).[2][8] These studies have focused on determining the safety, recommended dose, and preliminary efficacy of both oral and intravenous administrations of the drug.[1][2] The favorable results regarding bioavailability and safety from early trials have supported its continued investigation.[2]
Conclusion
This compound is a potent kinase inhibitor with a complex selectivity profile. While it demonstrates high-affinity binding to its primary target, MELK, its broader kinase interactions contribute significantly to its mechanism of action. The inhibition of multiple key signaling pathways involved in cell cycle regulation, survival, and stress response underscores its potential as a multi-faceted anti-cancer agent. For researchers and drug development professionals, a thorough understanding of this intricate selectivity profile is crucial for the rational design of future clinical trials and the identification of patient populations most likely to benefit from OTSSP167 therapy. The broad-spectrum activity of OTSSP167 highlights the importance of considering both on-target and off-target effects when evaluating the therapeutic potential of kinase inhibitors.
References
- 1. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OTSSP167 suppresses TNBC brain metastasis via ROS-driven P38/JNK and FAK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
OTSSP167 Hydrochloride: A Technical Guide to its Apoptosis-Inducing Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTSSP167 hydrochloride is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells.[1][2][3] This technical guide provides an in-depth overview of OTSSP167's mechanism of action, with a specific focus on its role in inducing apoptosis. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the complex signaling pathways involved.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in numerous human cancers and is associated with poor prognosis.[4][5] It plays a critical role in several cellular processes, including cell cycle progression, mitosis, and the maintenance of cancer stem cells.[4][6] this compound has emerged as a highly selective and potent inhibitor of MELK, demonstrating significant anti-tumor activity in preclinical models of various malignancies, including breast, lung, prostate, pancreatic, and hematological cancers.[1][7] Its primary mode of action involves the induction of cell cycle arrest and programmed cell death, or apoptosis.[7][8]
Mechanism of Action: Induction of Apoptosis
OTSSP167 exerts its pro-apoptotic effects through a multi-faceted mechanism, primarily centered on the inhibition of MELK and its downstream signaling pathways. This inhibition disrupts critical cellular processes, leading to cell cycle arrest and the activation of the apoptotic cascade.
Direct Inhibition of MELK and Downstream Targets
OTSSP167 is an ATP-competitive inhibitor of MELK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] By blocking the kinase activity of MELK, OTSSP167 prevents the phosphorylation of its downstream substrates, which are crucial for cell cycle progression and survival.[1][9] This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[5][10] A key downstream effector of MELK is the transcription factor FOXM1, which regulates the expression of genes involved in the G2/M transition, such as Cyclin B1 and CDK1.[4][11] Inhibition of MELK by OTSSP167 leads to decreased phosphorylation and expression of FOXM1, Cyclin B1, and CDK1.[4]
Activation of the Intrinsic Apoptotic Pathway
Treatment with OTSSP167 leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[8][10] The cleavage of PARP is a hallmark of apoptosis, indicating the execution phase of programmed cell death.
Modulation of Key Signaling Pathways
Beyond its direct effects on the MELK pathway, OTSSP167 has been shown to modulate other critical signaling pathways involved in cell survival and proliferation:
-
MAP2K7-JNK Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 inhibits the MAP2K7-JNK pathway, which is aberrantly activated in this malignancy.[8][12] This inhibition contributes to the induction of apoptosis and cell cycle arrest.[8]
-
mTOR Pathway: OTSSP167 has been observed to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8] This is demonstrated by the reduced phosphorylation of the ribosomal protein S6, a downstream target of mTOR.[8]
-
NOTCH1 Pathway: Inhibition of the NOTCH1 pathway, another critical pathway in T-ALL, has also been reported following OTSSP167 treatment.[8]
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for cell viability and kinase inhibition.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10 | [8] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 57 | [8] |
| A549 | Lung Cancer | 6.7 | [1][2] |
| T47D | Breast Cancer | 4.3 | [1][2] |
| DU4475 | Breast Cancer | 2.3 | [1][2] |
| 22Rv1 | Prostate Cancer | 6.0 | [1][2] |
| HT1197 | Bladder Cancer | 97 | [2] |
| IMR-32 | Neuroblastoma | 17 | [10] |
| LA-N-6 | Neuroblastoma (drug-resistant) | 334.8 | [10] |
Table 1: In Vitro Cell Viability IC50 Values for this compound. This table presents the concentration of OTSSP167 required to inhibit the growth of various cancer cell lines by 50%.
| Kinase | IC50 (nM) | Reference |
| MELK | 0.41 | [1][2] |
| MAP2K7 | 160 | [8][12] |
Table 2: In Vitro Kinase Inhibition IC50 Values for this compound. This table shows the concentration of OTSSP167 required to inhibit the activity of specific kinases by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing effects of this compound.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of OTSSP167 on cancer cell lines.
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay.[8]
-
Procedure:
-
Plate cells in a 96-well plate at a density of 2 x 10^4 cells per well in triplicate.[8]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 48-72 hours.[1][8]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[8]
-
Apoptosis Assay
This protocol is used to quantify the percentage of apoptotic cells following treatment with OTSSP167.
-
Method: FITC Annexin V Apoptosis Detection Kit.[8]
-
Procedure:
-
Treat cells with the desired concentration of OTSSP167 (e.g., 15 nM) for a specified time (e.g., 48 hours).[8]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Immunoblotting
This protocol is used to detect changes in the expression and phosphorylation of proteins involved in apoptosis and related signaling pathways.
-
Procedure:
-
Treat cells with OTSSP167 for the desired time and concentration.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-JNK, p-S6) at a 1:1000 dilution.[8]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
In Vitro Kinase Assay
This protocol is used to directly measure the inhibitory effect of OTSSP167 on specific kinases.
-
Method: ADP-Glo™ Kinase Assay.[8]
-
Procedure (for MAP2K7):
-
Pre-incubate purified human MAP2K7 (320 nM) with a dead-JNK2 fragment (350 nM) and different concentrations of OTSSP167 for 30 minutes.[8]
-
Initiate the kinase reaction by adding ATP (100 µM final concentration) and incubate for 30 minutes.[8]
-
Measure the amount of ADP produced using the ADP-Glo™ kit and a luminometer.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by OTSSP167 and the workflows of the experimental protocols.
Caption: Signaling pathways inhibited by OTSSP167 leading to apoptosis.
Caption: Experimental workflow for detecting apoptosis using Annexin V staining.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in a range of cancer cell types. Its potent inhibition of MELK and other key survival pathways disrupts cell cycle progression and activates the apoptotic cascade. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of OTSSP167. Further investigation into its in vivo efficacy and potential for combination therapies is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Ots-167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OTSSP167 | MELK | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Methodological & Application
how to use OTSSP167 hydrochloride in cell culture experiments
Application Notes: OTSSP167 Hydrochloride in Cell Culture
Introduction
This compound is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 value of 0.41 nM in cell-free assays.[1][2][3] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cancer progression, stem cell maintenance, and mitotic regulation.[4][5] OTSSP167 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[5][6]
Mechanism of Action
OTSSP167 exerts its anti-tumor effects primarily by inhibiting MELK. This inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. Key mechanisms include:
-
Inhibition of AKT/mTOR Pathway : OTSSP167 treatment leads to a reduction in the phosphorylation of AKT (at Ser473) and its downstream targets like mTOR and S6 ribosomal protein, thereby suppressing a major cell survival and growth pathway.[6][7]
-
Suppression of FOXM1 Activity : The compound inhibits the phosphorylation and transcriptional activity of Forkhead box M1 (FOXM1), a key transcription factor involved in cell cycle progression and the self-renewal of cancer stem-like cells.[4][6]
-
Induction of G2/M Cell Cycle Arrest : By inhibiting MELK, OTSSP167 downregulates the expression of G2/M phase-related proteins such as Cyclin B1 and Cdc2, while upregulating p21, leading to cell cycle arrest at the G2/M checkpoint.[4][6]
-
Induction of Apoptosis : The culmination of cell cycle arrest and pathway inhibition leads to programmed cell death (apoptosis), evidenced by the cleavage of PARP and Caspase-3.[1][8][9]
-
Inhibition of MAP2K7-JNK Pathway : In some contexts, such as T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 has also been shown to inhibit the MAP2K7-JNK pathway, contributing to its antileukemic effects.[9][10]
Data Presentation: In Vitro Efficacy
This compound demonstrates potent cytotoxic and anti-proliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, particularly in cell lines with high MELK expression.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Citation(s) |
| A549 | Lung Cancer | 6.7 | CCK-8 | [1][11][12] |
| T47D | Breast Cancer | 4.3 | CCK-8 | [1][11][12] |
| DU4475 | Breast Cancer | 2.3 | CCK-8 | [1][11][12] |
| 22Rv1 | Prostate Cancer | 6.0 | CCK-8 | [1][11][12] |
| HT1197 | Bladder Cancer | 97 | CCK-8 | [1] |
| IMR-32 | Neuroblastoma | 17 | CCK-8 | [8] |
| LA-N-6 | Neuroblastoma (drug-resistant) | 334.8 | CCK-8 | [8] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10 - 12 | Viability | [9] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 57 | Viability | [9] |
Experimental Protocols
1. Reagent Preparation and Storage
-
This compound Stock Solution :
-
This compound is soluble in DMSO.[1][12] To prepare a 10 mM stock solution, dissolve 5.24 mg of this compound (MW: 523.88 g/mol ) in 1 mL of high-quality, sterile DMSO.
-
Warm and sonicate if necessary to ensure complete dissolution.[1][12]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage :
2. Protocol: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol assesses the effect of OTSSP167 on cell proliferation and viability.
-
Materials :
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10³ to 6x10³ cells/well in 100 µL) and allow them to adhere overnight.[13][14]
-
Compound Treatment : Prepare serial dilutions of OTSSP167 in complete medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of OTSSP167. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[6][13]
-
Reagent Addition : Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C, until a color change is apparent.[15][16]
-
Measurement : If using MTT, add 100-150 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.[15]
-
Data Acquisition : Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[13][17]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
3. Protocol: Western Blotting
This protocol is used to detect changes in protein expression and phosphorylation levels following OTSSP167 treatment.
-
Materials :
-
6-well plates or 10 cm dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure :
-
Cell Treatment and Lysis : Seed cells and treat with OTSSP167 for the desired time (e.g., 24 or 48 hours).[6][7] Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[18][19]
-
Protein Quantification : Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation : Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
Gel Electrophoresis : Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection : After further washes with TBST, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[20]
-
4. Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials :
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure :
-
Cell Treatment : Seed cells and treat with OTSSP167 for the desired time to induce apoptosis (e.g., 48 hours).[9]
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[22]
-
Washing : Discard the supernatant and wash the cell pellet twice with cold PBS.[22]
-
Resuspension : Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[23]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.[22][23]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[23] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[22]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. selleckchem.com [selleckchem.com]
- 12. OTSSP167 | MELK | TargetMol [targetmol.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. origene.com [origene.com]
- 20. bio-rad.com [bio-rad.com]
- 21. ptglab.com [ptglab.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
OTSSP167 Hydrochloride: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing OTSSP167 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), in Western blot experiments. Detailed protocols, data interpretation guidelines, and visual representations of the associated signaling pathways and experimental workflow are presented to facilitate accurate and reproducible results.
Introduction
This compound is an orally bioavailable, small-molecule inhibitor of MELK with an IC50 of 0.41 nM.[1][2][3] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in tumorigenesis, cancer stem cell maintenance, and resistance to therapy.[4][5] OTSSP167 exerts its anti-neoplastic effects by inhibiting MELK, which in turn modulates downstream signaling pathways, leading to cell cycle arrest, apoptosis, and reduced cell proliferation.[4][5] Western blotting is a crucial technique to elucidate the mechanism of action of OTSSP167 by examining its effects on the expression and phosphorylation status of MELK and its downstream targets.
Key Signaling Pathways Affected by OTSSP167
OTSSP167 primarily targets the MELK signaling axis, which has significant crosstalk with other critical cellular pathways, including the AKT/mTOR and FOXM1 pathways. Inhibition of MELK by OTSSP167 has been shown to decrease the phosphorylation of key downstream effectors, ultimately impacting cell survival and proliferation.
Caption: OTSSP167 inhibits MELK, affecting AKT/mTOR and FOXM1 pathways.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cell lines as reported in the literature. These values can serve as a starting point for designing Western blot experiments.
| Parameter | Cell Line(s) | Concentration/Value | Duration | Observed Effects by Western Blot | Reference(s) |
| IC50 | A549, T47D, DU4475, 22Rv1 | 6.7, 4.3, 2.3, 6.0 nM | 72 h | Not specified for Western Blot | [1][6] |
| IC50 | T-ALL cell lines | 10-50 nM | Not specified | Inhibition of p-JNK and p-ATF2 | [7][8] |
| Treatment | U87 and LN229 (GBM) | 31.25 - 500 nM | 24 h | Reduced MELK, p-AKT, p-mTOR, p-S6 | [9][10][11] |
| Treatment | T-ALL cell lines | 15 nM, 50 nM | 48 h | Reduced MELK, p-S6, HES1 | [7][8] |
| Treatment | HGSOC cell lines | 100 nM | 48 h | Increased cleaved PARP-1 | [1] |
| Treatment | JHH-DIPG-01, HSJD-DIPG-12, SF7761, HSJD-DIPG-07 | 20 nM, 50 nM | 48 h | Reduced MELK, p-PPARγ | [1] |
| Treatment | Mitotic MDA-MB-468 | 200 nM | 30 min | Not specified | [1] |
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps involved in performing a Western blot experiment to analyze the effects of this compound.
Caption: Workflow for Western blotting with OTSSP167 treatment.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to assess the impact of this compound on target protein expression and phosphorylation.
Cell Culture and Treatment
-
Seed cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., based on the table above) for the specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis
-
Place the cell culture dish on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[12][13]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[13]
-
Agitate the lysate for 30 minutes at 4°C.[13]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay.[14][15]
-
Prepare a series of bovine serum albumin (BSA) standards to generate a standard curve.[15]
-
Add 10 µL of each standard and lysate sample to a 96-well plate in duplicate.[16]
-
Add 200 µL of the BCA working reagent to each well and mix.[15][16]
-
Measure the absorbance at 562 nm using a microplate reader.[15][16]
-
Calculate the protein concentration of the samples based on the standard curve.[15][16]
Sample Preparation for SDS-PAGE
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
2X Laemmli Sample Buffer Recipe:
-
4% SDS
-
20% glycerol
-
10% 2-mercaptoethanol
-
0.004% bromophenol blue
-
0.125 M Tris-HCl, pH 6.8
-
-
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17]
-
Centrifuge the samples briefly to pellet any precipitates.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.[12]
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[13][18]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][19]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[20]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[20]
-
Recommended primary antibodies for OTSSP167 studies include: anti-MELK, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6, anti-S6, anti-phospho-FOXM1, anti-FOXM1, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[20]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[21]
-
Wash the membrane three times for 5-10 minutes each with TBST.[21]
Detection and Imaging
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.[19][22]
-
Incubate the membrane with the substrate for 1-5 minutes.[23]
-
Drain the excess substrate and wrap the membrane in plastic wrap.[20]
-
Expose the membrane to X-ray film or capture the signal using a CCD-based imaging system.[21][23]
Conclusion
This guide provides a comprehensive framework for investigating the effects of this compound using Western blot analysis. By following the detailed protocols and utilizing the provided information on signaling pathways and effective concentrations, researchers can generate reliable and insightful data to further understand the mechanism of action of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OTSSP167 | MELK | TargetMol [targetmol.com]
- 7. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Corrigendum: MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways [frontiersin.org]
- 12. nsjbio.com [nsjbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. iitg.ac.in [iitg.ac.in]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 23. Chemiluminescence in western blot | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Administration of OTSSP167 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTSSP167 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the proliferation and maintenance of cancer stem-like cells.[1] In recent years, OTSSP167 has demonstrated significant anti-tumor activity in a variety of preclinical mouse models, highlighting its potential as a therapeutic agent for human cancers.[2][3] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
OTSSP167 primarily exerts its anti-cancer effects by inhibiting the kinase activity of MELK.[4][5] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and stemness. The primary signaling cascade affected is the MELK-FOXM1 axis, which plays a vital role in tumorigenicity and metastasis.[6] Additionally, OTSSP167 has been shown to impact other critical pathways, including the AKT, mTOR, and NOTCH1 signaling pathways, and has off-target effects on kinases such as MAP2K7 and Aurora B.[3][6][7]
Signaling Pathway of OTSSP167 Action
Caption: Mechanism of OTSSP167 via inhibition of MELK and other signaling pathways.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and efficacy of this compound in various mouse xenograft models.
Table 1: OTSSP167 Efficacy in Solid Tumor Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Dosage and Route | Treatment Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Breast Cancer | Nude Mice | MDA-MB-231 | 20 mg/kg, IV | Once every two days for 14 days | 73% TGI | [2][4] |
| Breast Cancer | Nude Mice | MDA-MB-231 | 10 mg/kg, Oral | Once a day for 14 days | 72% TGI | [2][4] |
| Lung Cancer | Nude Mice | A549 | 1, 5, 10 mg/kg, IV | Once a day for 14 days | 51%, 91%, 108% TGI respectively | [2] |
| Lung Cancer | Nude Mice | A549 | 5, 10 mg/kg, Oral | Once a day for 14 days | 95%, 124% TGI respectively | [2] |
| Prostate Cancer | Nude Mice | DU145 | 10 mg/kg, Oral | Once a day for 14 days | 106% TGI | [2] |
| Pancreatic Cancer | Nude Mice | MIAPaCa-2 | 10 mg/kg, Oral | Once a day for 14 days | 87% TGI | [2] |
| Glioblastoma | Mice | U87 | 1 µM or 2 µM in 5 µL, Intratumoral | Once a week for 4 weeks | Suppressed tumor growth and increased survival | [8] |
Table 2: OTSSP167 Efficacy in Hematological Malignancy Xenograft Models
| Cancer Type | Mouse Model | Cell Line / PDX | Dosage and Route | Treatment Schedule | Outcome | Reference |
| T-cell ALL | NSG Mice | KOPT-K1 | 10 mg/kg, IP | Daily (Monday-Friday) | Delayed spread of leukemic cells and prolonged survival | [7] |
| T-cell ALL | NSG Mice | Patient-Derived Xenograft | 10 mg/kg, IP | Daily | Controlled leukemia burden and prolonged survival | [7][9] |
| B-cell Lymphoma | Balb/c Mice | A20 | 10 mg/kg, IP | Daily | Reduced tumor growth and prolonged survival | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Corn oil
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
Formulation for Oral and Intravenous Administration: [10][11] A commonly used vehicle for oral and intravenous administration consists of a multi-component solvent system to ensure solubility.
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
To prepare the final formulation, add the following solvents sequentially, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex or use sonication to aid dissolution. The final solution should be clear.
Alternative Formulations:
-
For Intraperitoneal Injection: 10% DMSO and 90% (20% SBE-β-CD in saline).[7][11]
-
For Oral Gavage (Suspension): 10% DMSO in 90% corn oil.[11]
-
For Intratumoral Injection: Dissolve in 1% DMSO in PBS to a final concentration of 1 µM or 2 µM.[8]
Xenograft Mouse Model Establishment
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
For patient-derived xenografts (PDX), leukemic blasts are transplanted into NSG mice (0.5-1.0 × 10^6 cells per mouse).[7]
-
Monitor tumor growth regularly using calipers. Treatment is typically initiated when tumors reach a palpable size (e.g., ~100 mm³).[2]
In Vivo Administration of OTSSP167
General Workflow:
Caption: A generalized workflow for in vivo OTSSP167 efficacy studies.
Administration Routes:
-
Oral Gavage: Administer the prepared OTSSP167 solution or suspension directly into the stomach using a gavage needle.
-
Intravenous (IV) Injection: Inject the OTSSP167 solution into the tail vein.
-
Intraperitoneal (IP) Injection: Inject the OTSSP167 solution into the peritoneal cavity.
-
Intratumoral (IT) Injection: Inject a small volume of the OTSSP167 solution directly into the tumor mass.[8]
Monitoring and Endpoint Analysis
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.[2][6]
-
For leukemia models, monitor peripheral blood for human CD45+ cells via flow cytometry.[7]
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Tumor tissue can be used for:
-
For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume reaches a specific size or signs of morbidity).
Conclusion
This compound has demonstrated robust anti-tumor efficacy across a range of preclinical cancer models. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this promising MELK inhibitor. Careful consideration of the appropriate mouse model, formulation, and administration route is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OTSSP167 HCl (OTS167) | MELK inhibitor | CAS 1431698-10-0 | Buy OTSSP-167 HCl (OTS-167) from Supplier InvivoChem [invivochem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for OTSSP167 Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTSSP167 hydrochloride is a potent, orally bioavailable, and ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 of 0.41 nM.[1][2][3][4][5] MELK is a key regulator of cancer cell proliferation, stem cell maintenance, and mitotic progression, making OTSSP167 a compound of significant interest in oncology research.[6][7] It has demonstrated anti-tumor activity in various cancer cell lines and xenograft models, including breast, lung, prostate, and pancreatic cancers.[3][7][8] These notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo experiments.
Chemical Properties
| Property | Value |
| Chemical Name | 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethan-1-one, monohydrochloride[8] |
| Molecular Formula | C25H29Cl3N4O2[9] |
| Molecular Weight | 523.88 g/mol [1][10][11] |
| CAS Number | 1431698-10-0[1][8][10] |
| Appearance | Crystalline solid[8] |
Solubility Data
The solubility of this compound can vary slightly between batches. It is recommended to use freshly opened solvents, particularly for DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3] Sonication may be required to fully dissolve the compound.[2][12]
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL[8] |
| DMF | 10 mg/mL[8] |
| Ethanol | 1 mg/mL[8] |
| Water | 7.14 mg/mL (requires sonication)[2] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL[8] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 523.88 g/mol = 5.24 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial. For 5.24 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -20°C or -80°C.[2][13]
Stability and Storage
-
Powder: The solid form of this compound is stable for at least 4 years when stored at -20°C.[8]
-
Stock Solutions: Solutions in DMSO can be stored at -20°C for up to 1 year, or at -80°C for up to 2 years.[2] It is recommended to prepare fresh solutions for optimal activity, as some sources suggest that solutions are unstable.[1] Avoid multiple freeze-thaw cycles.[13]
Signaling Pathway
OTSSP167 is a potent inhibitor of MELK, a kinase involved in cell cycle progression and the maintenance of cancer stem cells. Inhibition of MELK by OTSSP167 can lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified signaling pathway affected by OTSSP167.
Caption: OTSSP167 inhibits MELK, leading to G2/M arrest and apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in cell-based assays.
Caption: Workflow for cell-based assays using OTSSP167.
Cautions and Key Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.
-
Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO to ensure maximum solubility.
-
Solution Stability: While stock solutions can be stored, it is best practice to prepare fresh dilutions in culture medium for each experiment. Some sources indicate that aqueous solutions are unstable.[1]
-
Off-Target Effects: Be aware that at higher concentrations, OTSSP167 may exhibit off-target effects on other kinases such as Aurora B, BUB1, Haspin, and MAP2K7.[14][15][16]
-
For Research Use Only: This product is intended for research purposes only and is not for human or veterinary use.[8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS#:1431698-10-0 | Chemsrc [chemsrc.com]
- 5. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound supplier | CAS 11431698-10-0|MELK Inhibitor| AOBIOUS [aobious.com]
- 12. OTSSP167 | MELK | TargetMol [targetmol.com]
- 13. OTSSP167 HCl (OTS167) | MELK inhibitor | CAS 1431698-10-0 | Buy OTSSP-167 HCl (OTS-167) from Supplier InvivoChem [invivochem.com]
- 14. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OTSSP167 Hydrochloride in MELK Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is implicated in tumor progression and maintenance of cancer stem cells.[1][2][3][4] This makes MELK a compelling target for anticancer drug development. OTSSP167 hydrochloride is a potent, ATP-competitive inhibitor of MELK with significant antitumor activity.[2][5] These application notes provide detailed protocols for determining the inhibitory activity of this compound against MELK using an in vitro kinase assay.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency against MELK, with a reported half-maximal inhibitory concentration (IC50) of 0.41 nM in cell-free assays.[2][5][6][7][8] It has been shown to suppress the growth of various cancer cell lines in vitro and inhibit tumor growth in xenograft models.[2][5][6] The mechanism of action involves the inhibition of MELK's kinase activity, which in turn affects downstream signaling pathways crucial for cancer cell proliferation and survival.[2][6]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various platforms. Below is a summary of its potency.
| Target/Cell Line | Assay Type | IC50 Value (nM) |
| MELK (cell-free) | Kinase Assay | 0.41 [2][5][6][7] |
| A549 (Lung Cancer) | Cell Proliferation | 6.7[2][5][6] |
| T47D (Breast Cancer) | Cell Proliferation | 4.3[2][5][6] |
| DU4475 (Breast Cancer) | Cell Proliferation | 2.3[2][5][6] |
| 22Rv1 (Prostate Cancer) | Cell Proliferation | 6.0[2][5][6] |
| HT1197 (Bladder Cancer) | Cell Proliferation | 97[5] |
MELK Signaling Pathway
MELK is involved in several signaling pathways that regulate cell cycle progression, apoptosis, and stem cell renewal.[1][4][9] It has been shown to phosphorylate a number of substrates, including PSMA1, DBNL, and FOXM1, thereby influencing their activity and downstream cellular processes.[2][6] The diagram below illustrates a simplified representation of the MELK signaling pathway.
Caption: Simplified MELK signaling pathway and the inhibitory action of OTSSP167.
Experimental Protocols
Two common methods for assessing MELK kinase activity and its inhibition by OTSSP167 are the radiometric [γ-³²P]ATP kinase assay and the luminescence-based ADP-Glo™ kinase assay.
Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant human MELK enzyme
-
MELK substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound
-
Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM DTT, 40 mM NaF, 0.1 mM EGTA
-
ATP solution (cold)
-
[γ-³²P]ATP
-
SDS sample buffer
-
SDS-PAGE apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a microcentrifuge tube, combine 0.4 µg of recombinant MELK protein with 5 µg of substrate in 20 µL of kinase buffer.[6]
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture. The final concentration of OTSSP167 can be set to 10 nM for a single-point inhibition assay.[6]
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.[6]
-
Incubate the reaction for 30 minutes at 30°C.[6]
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.[6]
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantify the band intensity to determine the extent of inhibition.
Protocol 2: ADP-Glo™ Kinase Assay (Luminescence-based)
This non-radioactive assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
Materials:
-
Recombinant human MELK enzyme (e.g., from Promega or SignalChem)
-
MELK substrate: ZIPtide (KKLNRTLSFAEPG) is a suitable substrate.[3]
-
This compound
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
DTT (10 mM stock)
-
ATP (10 mM stock)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
Caption: Experimental workflow for the ADP-Glo™ MELK kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 µM).
-
Kinase Reaction Setup (in a 384-well plate, 5 µL reaction volume):
-
Add 1 µL of the diluted OTSSP167 or DMSO (vehicle control) to the wells.
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the optimal concentration of recombinant MELK and ZIPtide substrate (concentrations to be determined empirically, but a starting point could be 5-20 ng/µL for MELK and 100 µM for ZIPtide).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer (e.g., 20 µM for a final concentration of 10 µM).
-
Initiate the kinase reaction by adding 1.5 µL of the 2X ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a known potent MELK inhibitor (or no kinase) as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the OTSSP167 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a highly potent inhibitor of MELK kinase. The protocols provided herein offer robust methods for characterizing its inhibitory activity. The luminescence-based ADP-Glo™ assay is a high-throughput, non-radioactive alternative to the traditional radiometric assay, suitable for screening and IC50 determination in a drug discovery setting. These application notes serve as a comprehensive guide for researchers investigating MELK inhibitors.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. MELK Kinase Enzyme System [promega.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. ulab360.com [ulab360.com]
- 7. carnabio.com [carnabio.com]
- 8. researchgate.net [researchgate.net]
- 9. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing OTSSP167 Hydrochloride in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTSSP167 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers and implicated in cancer stem cell maintenance and proliferation.[1][2][3] Preclinical studies have demonstrated the anti-tumor efficacy of OTSSP167 as a single agent.[1] Emerging evidence now points towards a significant synergistic potential when OTSSP167 is used in combination with conventional chemotherapy agents. This document provides detailed application notes and protocols for researchers investigating the combination of OTSSP167 with chemotherapy, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
The following tables summarize the in vitro efficacy of OTSSP167 as a single agent and its synergistic effects when combined with standard chemotherapeutic drugs in various cancer cell lines.
Table 1: Single-Agent In Vitro Activity of OTSSP167
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 6.7 | [1] |
| T47D | Breast Cancer | 4.3 | [1] |
| DU4475 | Breast Cancer | 2.3 | [1] |
| 22Rv1 | Prostate Cancer | 6.0 | [1] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [1] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [1] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [1] |
| RI-1 | Diffuse Large B-cell Lymphoma | ~6 | [4] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | ~30 | [4] |
Table 2: Synergistic Combinations of OTSSP167 with Chemotherapy in T-cell Acute Lymphoblastic Leukemia (T-ALL)
| Chemotherapeutic Agent | T-ALL Cell Line(s) | Observed Effect | Reference |
| Dexamethasone | P12-Ichikawa, KOPTK-1 | Synergistic | [1] |
| L-asparaginase | KOPTK-1 | Synergistic | [1] |
| Vincristine | KOPTK-1 | Synergistic | [1] |
| Etoposide | MOLT-3 | Synergistic | [1] |
| Multi-drug (Vincristine, L-asparaginase, Dexamethasone) | KOPTK-1 | Strong Synergism | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by OTSSP167 and provide a general workflow for investigating its combination with chemotherapy.
Caption: OTSSP167 inhibits MELK and other kinases like MAP2K7, affecting multiple downstream pathways.
Caption: A general workflow for evaluating OTSSP167 in combination with chemotherapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of OTSSP167 and a chemotherapeutic agent, and to assess for synergy.
Materials:
-
Cancer cell line of interest (e.g., KOPT-K1 for T-ALL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Dexamethasone)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn or Combenefit)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere or stabilize overnight.[1]
-
-
Drug Preparation:
-
Prepare stock solutions of OTSSP167 and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each agent to determine the IC50.
-
For combination studies, prepare a matrix of concentrations at a constant ratio based on the individual IC50 values.
-
-
Treatment:
-
Treat cells with the single agents and the combination matrix. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours, depending on the cell line and agents.[4]
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent using non-linear regression.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the molecular mechanisms underlying the synergistic effects of the combination therapy.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-cleaved PARP, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with OTSSP167, the chemotherapeutic agent, and the combination at predetermined concentrations and time points (e.g., 24-48 hours).[4]
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status.
-
Protocol 3: In Vivo Xenograft Mouse Model Study
This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice for T-ALL patient-derived xenografts)[1]
-
Cancer cells
-
OTSSP167 and chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously or intravenously into the mice. For T-ALL models, inject leukemic blasts and monitor for engraftment via flow cytometry for human CD45+ cells in peripheral blood.[1]
-
-
Randomization and Treatment:
-
When tumors are established or leukemic burden reaches a certain threshold, randomize mice into treatment groups (Vehicle, OTSSP167 alone, Chemotherapy alone, Combination).
-
Administer treatments according to a predetermined schedule. For example, daily intraperitoneal administration of 10 mg/kg OTSSP167.[1]
-
-
Monitoring:
-
Measure tumor volume with calipers regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
For leukemia models, monitor leukemic burden in blood, bone marrow, and spleen.[1]
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period or until a humane endpoint is reached.
-
Perform a survival analysis.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
The combination of this compound with standard chemotherapy presents a promising therapeutic strategy. The provided protocols offer a framework for the preclinical evaluation of these combinations. Researchers should optimize these protocols based on their specific cancer models and experimental goals. Rigorous assessment of synergy and a thorough investigation of the underlying molecular mechanisms are crucial for the successful translation of these findings into clinical applications.
References
- 1. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone–tamoxifen combination exerts synergistic therapeutic effects in tamoxifen-resistance breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following OTSSP167 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1][2][3] OTSSP167 has demonstrated significant anti-tumor activity in various cancer models by inducing apoptosis and cell cycle arrest.[4][5][6][7] Flow cytometry is an indispensable tool for quantifying these cellular responses.
This compound: Mechanism of Action
OTSSP167 is an ATP-competitive inhibitor of MELK, a serine/threonine kinase overexpressed in numerous cancers and implicated in tumor progression and maintenance of cancer stem cells.[5][8][9] By inhibiting MELK, OTSSP167 disrupts key signaling pathways involved in cell proliferation, survival, and mitosis.[5][8] Notably, OTSSP167 has also been shown to inhibit the MAP2K7-JNK pathway.[4][10][11] The downstream consequences of OTSSP167 treatment include the induction of G2/M cell cycle arrest and apoptosis.[4][5][8][10][11]
Data Presentation: Efficacy of OTSSP167 in Cancer Cell Lines
The following tables summarize the in vitro efficacy of OTSSP167 across various cancer cell lines.
Table 1: IC50 Values of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 6.7[1][2] |
| T47D | Breast Cancer | 4.3[1][2] |
| DU4475 | Breast Cancer | 2.3[1][2] |
| 22Rv1 | Prostate Cancer | 6.0[1][2] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | ~15 |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | ~15 |
| IMR-32 | Neuroblastoma | 17[7] |
| LA-N-6 | Neuroblastoma | 334.8[7] |
Table 2: Induction of Apoptosis by OTSSP167 in T-ALL Cell Lines (15 nM, 48 hours)
| Cell Line | % of Annexin V Positive Cells (Control) | % of Annexin V Positive Cells (OTSSP167) |
| KOPT-K1 | ~5% | ~40%[4] |
| ALL-SIL | ~5% | ~35%[4] |
Table 3: Induction of G2/M Cell Cycle Arrest by OTSSP167 in T-ALL Cell Lines (15 nM, 48 hours)
| Cell Line | % of Cells in G2/M (Control) | % of Cells in G2/M (OTSSP167) |
| KOPT-K1 | ~15% | ~45%[4] |
| ALL-SIL | ~20% | ~50%[4] |
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below.
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[12]
-
FITC Annexin V
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Add 5 µL of FITC Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[12][16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[12]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[12]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[12]
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol[15]
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[15]
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS, centrifuge, and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[15] Incubate on ice for at least 30 minutes.[15] Cells can be stored at 4°C for several weeks after fixation.[15]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS.[15]
-
Staining: Resuspend the cell pellet in 400 µL of PI staining solution containing RNase A.[15]
-
Incubation: Incubate for 5-10 minutes at room temperature.[15]
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[15]
Data Interpretation: The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in:
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: OTSSP167 signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Assessing the In Vivo Efficacy of OTSSP167 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vivo efficacy of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The following protocols and data summaries are compiled from preclinical studies across various cancer models, offering a framework for designing and executing robust in vivo experiments.
Introduction
This compound is a small molecule inhibitor targeting MELK, a serine/threonine kinase overexpressed in a multitude of human cancers and implicated in cancer stem cell maintenance, proliferation, and survival.[1] In vivo assessment is a critical step in the preclinical development of OTSSP167, providing essential data on its anti-tumor activity, pharmacodynamics, and tolerability in a whole-organism context. The most common in vivo models for evaluating the efficacy of OTSSP167 are cell line-derived and patient-derived xenografts in immunodeficient mice.
Signaling Pathways and Mechanism of Action
OTSSP167 exerts its anti-cancer effects primarily through the inhibition of MELK kinase activity.[2] This leads to the disruption of several downstream signaling pathways crucial for tumor progression.
Quantitative Data Summary of In Vivo Efficacy
The following tables summarize the anti-tumor efficacy of OTSSP167 across various cancer xenograft models as reported in preclinical studies.
Table 1: Efficacy of OTSSP167 in Solid Tumor Xenograft Models
| Cancer Type | Cell Line | Mouse Model | OTSSP167 Dose & Route | Treatment Duration | Outcome | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude | 20 mg/kg, IV, every 2 days | 14 days | 73% Tumor Growth Inhibition (TGI) | [3][4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude | 10 mg/kg, Oral, daily | 14 days | 72% TGI | [3][4] |
| Lung Cancer | A549 | Nude | 1, 5, 10 mg/kg, Oral, daily | 14 days | 51%, 91%, 108% TGI, respectively | [2][3] |
| Prostate Cancer | DU145 | Nude | Not specified | 14 days | Significant tumor growth suppression | [3] |
| Pancreatic Cancer | MIAPaCa-2 | Nude | Not specified | 14 days | Significant tumor growth suppression | [3] |
| Glioblastoma | - | - | Not specified | - | Prolonged survival and inhibited tumor growth | [5] |
| Adrenocortical Carcinoma (PDX) | CU-ACC1, CU-ACC9 | - | 10 mg/kg | 18-28 days | >80% TGI | [6] |
| B-cell Lymphoma | A20 | Balb/c | 10 mg/kg | Not specified | Reduced tumor growth and prolonged survival | [7] |
Table 2: Efficacy of OTSSP167 in Hematological Malignancy Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Model | OTSSP167 Dose & Route | Treatment Duration | Outcome | Reference |
| T-cell Acute Lymphoblastic Leukemia | KOPT-K1 | NSG | 10 mg/kg, IP, daily | 21 days | Significant delay in leukemic cell spread, prolonged survival | [8] |
| T-cell Acute Lymphoblastic Leukemia (PDX) | 3 patient-derived xenografts | NSG | 10 mg/kg | Not specified | Controlled leukemia burden in blood, bone marrow, and spleen; prolonged survival | [8][9] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors
This protocol outlines the establishment of a subcutaneous xenograft model to assess the efficacy of OTSSP167 against solid tumors.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can enhance tumor take-rate)
-
This compound
-
Vehicle for OTSSP167 formulation (e.g., 10% DMSO and 90% SBE-β-CD for intraperitoneal injection)[8]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control (vehicle) groups.
-
-
Drug Administration:
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the treatment period (e.g., 14-28 days), euthanize the mice.[3]
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Survival Studies (Optional):
-
For survival studies, continue monitoring the animals until a pre-defined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
-
Analyze survival data using Kaplan-Meier curves.[7]
-
Protocol 2: Orthotopic and Patient-Derived Xenograft (PDX) Models
For a more clinically relevant assessment, orthotopic or PDX models can be utilized.
-
Orthotopic Models: Involve implanting tumor cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer). This provides a more representative tumor microenvironment.
-
PDX Models: Involve the direct engraftment of patient tumor tissue into immunodeficient mice. These models are known to better recapitulate the heterogeneity and drug response of the original patient's tumor.[10]
The general workflow for these models is similar to the subcutaneous model, with the primary difference being the implantation procedure, which is more technically demanding and specific to the tumor type.
Protocol 3: Systemic Leukemia Model
This protocol is for evaluating OTSSP167 in a disseminated leukemia model.
Materials:
-
Leukemia cell line expressing a reporter gene (e.g., KOPT-K1-luciferase)[8]
-
NSG mice
-
Bioluminescence imaging system (e.g., IVIS)
-
Luciferin (B1168401) substrate
Procedure:
-
Cell Injection:
-
Intravenously inject leukemia cells (e.g., 2.5 x 10^5 KOPT-K1-luciferase cells) into the tail vein of NSG mice.[8]
-
-
Monitoring Leukemia Progression:
-
Monitor the progression of leukemia weekly using bioluminescence imaging.
-
Anesthetize the mice and intraperitoneally inject the luciferin substrate.
-
Image the mice to quantify the total bioluminescence signal, which correlates with leukemia burden.
-
-
Treatment and Efficacy Assessment:
-
Once a detectable leukemia burden is established, randomize mice into treatment and control groups.
-
Administer OTSSP167 or vehicle as described in Protocol 1.
-
Continue weekly bioluminescence imaging to assess the effect of the treatment on leukemia progression.
-
Monitor survival as the primary endpoint.[8]
-
Pharmacodynamic and Biomarker Analysis
To confirm the mechanism of action of OTSSP167 in vivo, pharmacodynamic studies can be performed.
-
Western Blotting: At the end of the efficacy study, tumor tissues can be collected and flash-frozen. Protein lysates can be analyzed by Western blot to assess the phosphorylation status of MELK and its downstream targets (e.g., p-AKT, p-FOXM1).[5][11]
-
Immunohistochemistry (IHC): Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to visualize the effects of OTSSP167 on these cellular processes.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in a wide range of preclinical in vivo cancer models. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this promising MELK inhibitor. Careful selection of the animal model, administration route, and endpoint analysis is crucial for obtaining robust and clinically relevant data.
References
- 1. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OR04-6 Comprehensive Profiling of the MELK Inhibitor OTSSP167's Action and Its Effect on Sensitization to Wee1 Inhibitor AZD1775 in a Spectrum of ACC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. championsoncology.com [championsoncology.com]
- 11. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
OTSSP167 Hydrochloride: Application Notes and Protocols for Patient-Derived Xenograft (PDX) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTSSP167 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a variety of human cancers and implicated in cancer cell proliferation, maintenance of cancer stem cells, and tumorigenesis.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of novel anti-cancer agents due to their ability to retain the histological and genetic characteristics of the original tumor.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
OTSSP167 is an ATP-competitive inhibitor of MELK.[6] Inhibition of MELK by OTSSP167 leads to the dephosphorylation of its downstream targets, which can include the transcription factor FOXM1 and the proteasome subunit PSMA1.[6] This disruption of the MELK signaling pathway ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2][6]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 10-50 |
Data from a panel of T-ALL cell lines.[7]
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment Regimen | Efficacy | Reference |
| T-ALL PDX (n=3) | T-cell Acute Lymphoblastic Leukemia | 10 mg/kg, intraperitoneal, daily | Controlled leukemia burden in blood, bone marrow, and spleen; prolonged survival | [7] |
| CU-ACC1 | Adrenocortical Carcinoma | Not specified | 4-fold inhibition in tumor growth | [8] |
| CU-ACC9 | Adrenocortical Carcinoma | Not specified | 2.2-fold inhibition in tumor growth | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, sutures/clips)
-
Anesthesia
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue directly from surgery or biopsy and transport it to the laboratory on ice in a sterile collection medium.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS. Carefully remove any non-tumorous tissue.
-
Fragmentation: Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Place a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical sutures or clips.
-
-
Monitoring: Monitor the mice regularly for tumor growth. Palpate the implantation site twice weekly.
-
Passaging: Once the tumor reaches approximately 1-1.5 cm³ in volume, the mouse is euthanized, and the tumor is sterilely excised. The tumor can then be re-fragmented and passaged to subsequent cohorts of mice for expansion.
Protocol 2: this compound Treatment in Established PDX Models
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound
-
Vehicle for reconstitution (e.g., sterile water for injection, specific formulation buffer)
-
Dosing equipment (e.g., oral gavage needles, syringes for injection)
-
Calipers for tumor measurement
Procedure:
-
Cohort Formation: Once tumors reach the desired size range, randomize mice into treatment and control groups (typically 5-10 mice per group).
-
Drug Preparation: Prepare the this compound formulation according to the desired concentration and administration route. OncoTherapy Science has indicated that OTSSP167 has been developed for both oral and intravenous administration.[1] A specific formulation for in vivo studies should be optimized based on solubility and stability.
-
Administration:
-
Oral Administration: Administer the OTSSP167 solution via oral gavage at the predetermined dose and schedule.
-
Intraperitoneal Injection: As demonstrated in T-ALL PDX models, administer a 10 mg/kg dose daily via intraperitoneal injection.[7]
-
The control group should receive the vehicle alone following the same schedule and route of administration.
-
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined endpoint size, or after a specified treatment duration.
-
Tissue Collection: At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-FOXM1, immunohistochemistry for Ki-67).
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical models, including patient-derived xenografts. The protocols outlined in these application notes provide a framework for researchers to further evaluate the efficacy of this promising MELK inhibitor in a variety of solid and hematological malignancies using clinically relevant PDX models. Further studies are warranted to establish optimal dosing strategies and identify predictive biomarkers to guide the clinical development of OTSSP167. OncoTherapy Science has reported potent antitumor activities in xenograft models of lung, prostate, breast, and pancreatic cancers, suggesting a broad potential for this therapeutic agent.[1]
References
- 1. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. championsoncology.com [championsoncology.com]
- 4. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Patient-derived xenograft models in cancer therapy: technologies and applications | Semantic Scholar [semanticscholar.org]
- 6. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUN-337 Anti-tumorigenic Effects Of The Maternal Leucine Zipper Kinase (MELK) Inhibitor, OTSSP167, In Pre-clinical In Vivo Models Of Adrenocortical Carcinomas (ACC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for MELK after OTSSP167 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, oncogenesis, and the maintenance of cancer stem cells. Its overexpression is observed in various malignancies and is often associated with poor prognosis. OTSSP167 is a potent and selective inhibitor of MELK, demonstrating significant anti-tumor activity in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cells with high MELK expression.[1][2] This document provides detailed application notes and protocols for the immunofluorescent staining of MELK in cancer cell lines following treatment with OTSSP167, enabling researchers to visualize and quantify the effects of this inhibitor on MELK protein expression and subcellular localization.
Signaling Pathway of MELK Inhibition by OTSSP167
OTSSP167 acts as an ATP-competitive inhibitor of MELK, effectively blocking its kinase activity.[3] This inhibition disrupts downstream signaling pathways that are critical for tumor cell proliferation and survival. One of the key substrates of MELK is the transcription factor FOXM1. MELK-mediated phosphorylation of FOXM1 is essential for its transcriptional activity, which in turn promotes the expression of genes involved in the G2/M phase of the cell cycle. By inhibiting MELK, OTSSP167 prevents FOXM1 activation, leading to G2/M cell cycle arrest.[1] Furthermore, MELK has been shown to interact with and phosphorylate other proteins involved in apoptosis and cell signaling, such as ASK1 and members of the Wnt/β-catenin pathway.[4] Inhibition of MELK by OTSSP167 can therefore lead to the induction of apoptosis and modulation of these critical signaling cascades.
Caption: MELK signaling and the inhibitory action of OTSSP167.
Data Presentation
The following tables summarize quantitative data on the effect of OTSSP167 on various cancer cell lines, as reported in the literature. While much of the quantitative data on MELK protein reduction comes from Western Blot analysis, immunofluorescence studies have qualitatively confirmed these findings.
Table 1: In Vitro IC50 Values of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 6.7 | [5] |
| T47D | Breast Cancer | 4.3 | [5] |
| DU4475 | Breast Cancer | 2.3 | [5] |
| 22Rv1 | Prostate Cancer | 6.0 | [5] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | ~10-50 | [6] |
| U87 | Glioblastoma | ~100-200 | [1] |
| LN229 | Glioblastoma | ~100-200 | [1] |
Table 2: Summary of OTSSP167 Effects on MELK and Downstream Markers
| Cell Line | OTSSP167 Concentration | Treatment Duration | Observed Effect on MELK | Downstream Effects | Method of Analysis | Reference |
| U87, LN229 | 31.25-500 nM | 24 hours | Decreased protein levels | Reduced p-AKT, p-mTOR, p-S6 | Western Blot | [3] |
| T-ALL cell lines | 50 nM | 48 hours | Reduced protein levels | Inhibition of JNK phosphorylation | Western Blot | [4] |
| Lymphoma cell lines | 25 nM | 48 hours | Reduced protein levels | Increased cleaved PARP | Western Blot | [7] |
| Ovarian Cancer cell lines | Not specified | Not specified | Depletion reduced proliferation | G2/M cell cycle arrest, apoptosis | Western Blot, Flow Cytometry | [8] |
| Chronic Lymphocytic Leukemia cells | Not specified | Not specified | Inhibition impaired proliferation | Reduced p-AKT, p-ERK1/2, decreased FoxM1 phosphorylation | Not specified | [9] |
Experimental Protocols
Protocol 1: Cell Culture and OTSSP167 Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with OTSSP167 prior to immunofluorescence staining.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
OTSSP167 (stock solution in DMSO)
-
Sterile PBS
-
Cell culture plates or chamber slides
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate or directly into chamber slides at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working concentrations of OTSSP167 by diluting the stock solution in complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 10 nM, 50 nM, 100 nM, 200 nM). Include a vehicle control (DMSO) at the same final concentration as the highest OTSSP167 dose.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of OTSSP167 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Proceed to the Immunofluorescence Staining protocol.
Protocol 2: Immunofluorescence Staining of MELK
This protocol provides a detailed methodology for the immunofluorescent detection of MELK protein.
Materials:
-
Cells on coverslips or chamber slides (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Primary Antibody: Anti-MELK antibody (validated for immunofluorescence) diluted in blocking solution.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking solution.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution and incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking solution and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-MELK primary antibody to its optimal concentration in the blocking solution.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking solution.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Quantitative Image Analysis
This protocol describes a general workflow for quantifying the immunofluorescence signal of MELK.
Software:
-
Image analysis software such as ImageJ or CellProfiler.
Procedure:
-
Image Acquisition:
-
Capture images of both control and OTSSP167-treated cells using identical microscope settings (e.g., exposure time, gain, laser power).
-
Acquire images from multiple random fields of view for each condition to ensure representative data.
-
-
Image Processing (using ImageJ/Fiji):
-
Open the captured images.
-
Split the channels if multiple fluorophores were used.
-
For each image, outline the individual cells based on a whole-cell marker or by manual tracing. The DAPI channel can be used to identify individual nuclei and subsequently define cellular boundaries.
-
Set a consistent threshold for the MELK signal channel across all images to distinguish specific staining from background.
-
Measure the mean fluorescence intensity of the MELK signal within each outlined cell.
-
-
Data Analysis:
-
Export the fluorescence intensity data.
-
Calculate the average mean fluorescence intensity for each condition (control vs. treated).
-
Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences in MELK signal intensity between the control and OTSSP167-treated groups.
-
Experimental Workflow Visualization
Caption: Experimental workflow for MELK immunofluorescence staining.
References
- 1. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. MELK expression in ovarian cancer correlates with poor outcome and its inhibition by OTSSP167 abrogates proliferation and viability of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for OTSSP167 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTSSP167 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a variety of human cancers and implicated in cancer cell proliferation, survival, and stem cell maintenance.[1] Establishing a precise dose-response curve is a critical step in the preclinical evaluation of OTSSP167, providing essential data on its potency (IC50), efficacy, and optimal concentration range for therapeutic effect. These application notes provide detailed protocols for determining the dose-response relationship of OTSSP167 in cancer cell lines.
Mechanism of Action and Signaling Pathways
OTSSP167 functions as an ATP-competitive inhibitor of MELK, leading to the suppression of its kinase activity.[2] The inhibition of MELK disrupts downstream signaling pathways crucial for tumorigenesis.
MELK Signaling Pathway: MELK is known to phosphorylate a number of substrates that regulate cell cycle progression, apoptosis, and cell migration. A key substrate is the transcription factor Forkhead Box M1 (FOXM1), which plays a vital role in the expression of genes required for the G2/M phase transition.[3][4] By inhibiting MELK, OTSSP167 prevents the phosphorylation and activation of FOXM1, leading to cell cycle arrest and apoptosis.[3] Other identified substrates of MELK include Proteasome Subunit Alpha Type 1 (PSMA1) and Drebrin-Like (DBNL), which are important for stem-cell characteristics and invasiveness.[2]
Crosstalk with Other Pathways:
-
mTOR Pathway: OTSSP167 has been shown to inhibit the mTOR signaling pathway. This is evidenced by the reduced phosphorylation of downstream effectors such as the ribosomal protein S6.[5][6] The precise mechanism of this crosstalk is under investigation but may involve indirect effects of MELK inhibition on cellular metabolism and growth signaling.
-
NOTCH1 Pathway: Studies have also indicated that OTSSP167 can suppress the NOTCH1 signaling pathway, a critical pathway in the development and survival of certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL).[5][6]
Below are diagrams illustrating the signaling pathways affected by OTSSP167.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) of OTSSP167 in various cancer cell lines as reported in the literature. This data provides a reference for the expected potency of the compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 6.7 | [2] |
| T47D | Breast Cancer | 4.3 | [2] |
| DU4475 | Breast Cancer | 2.3 | [2] |
| 22Rv1 | Prostate Cancer | 6.0 | [2] |
| KOPT-K1 | T-cell ALL | 10 | [5] |
| ALL-SIL | T-cell ALL | 15 | [5] |
| RPMI-8402 | T-cell ALL | 25 | [5] |
| DND-41 | T-cell ALL | 57 | [5] |
| IMR-32 | Neuroblastoma | 17 | [7] |
| LA-N-6 (drug-resistant) | Neuroblastoma | 334.8 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density, assay type, and incubation time.
Experimental Protocols
To establish a dose-response curve for OTSSP167, a cell viability or proliferation assay is typically performed. The following are detailed protocols for the MTT and CellTiter-Glo® assays, which are commonly used for this purpose. A Western blot protocol is also included to confirm the on-target effect of OTSSP167.
Experimental Workflow
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range would span from picomolar to micromolar, depending on the expected potency. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) and then narrow the range for more precise IC50 determination.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the OTSSP167 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. It is a more sensitive and has a simpler protocol compared to the MTT assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the OTSSP167 concentration and determine the IC50 value as described for the MTT assay.
-
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to confirm that OTSSP167 is inhibiting its target, MELK, by assessing the phosphorylation status of its downstream substrate, FOXM1.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FOXM1, anti-total FOXM1, anti-MELK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of OTSSP167 (including a vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FOXM1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total FOXM1, MELK, and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein to the total protein and the loading control.
-
Observe the dose-dependent decrease in the phosphorylation of FOXM1 with increasing concentrations of OTSSP167.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to establish a reliable dose-response curve for this compound. By employing these standardized methods, researchers can accurately determine the in vitro potency and efficacy of this promising anti-cancer agent, which is a crucial step in its continued development as a therapeutic. The provided information on the mechanism of action and affected signaling pathways will further aid in the interpretation of experimental results and the design of future studies.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for OTSSP167 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTSSP167 hydrochloride is a potent and orally bioavailable inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers and implicated in tumorigenesis and the maintenance of cancer stem cells.[1][2] These application notes provide detailed information on the long-term storage, stability, and handling of this compound, along with protocols for assessing its stability and a summary of its mechanism of action.
Long-Term Storage and Stability of this compound
Proper storage and handling are crucial to ensure the integrity and activity of this compound for research and drug development purposes.
Storage Conditions
To maintain the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers.[2][3][4]
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[3][5] | Store in a tightly sealed container, protected from moisture.[3][4] |
| 4°C | Up to 2 years[5] | Store in a tightly sealed container, protected from moisture. | |
| In Solvent | -80°C | Up to 6 months[5] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[5] | Aliquot to avoid repeated freeze-thaw cycles. Solutions are generally considered unstable and should be prepared fresh whenever possible.[2] |
Note: While the product is stable at room temperature for short periods, such as during shipping, adherence to the recommended storage conditions is essential for maintaining long-term stability.[5]
Stability Profile
Detailed quantitative stability studies on this compound under various environmental conditions (e.g., humidity, light) are not extensively available in the public domain. However, based on general principles of small molecule stability, the following can be inferred:
-
Hygroscopicity : As a hydrochloride salt, the compound may be hygroscopic. Exposure to moisture should be minimized.
-
Solution Stability : Solutions of this compound are reported to be unstable.[2] It is strongly recommended to prepare solutions fresh for each use. If storage of solutions is unavoidable, they should be aliquoted and stored at -80°C for no longer than six months.[5]
Mechanism of Action and Signaling Pathway
OTSSP167 is a highly potent, ATP-competitive inhibitor of MELK, with an IC50 value of 0.41 nM.[1][2] MELK plays a crucial role in cell cycle progression, particularly in the G2/M phase, and is involved in the self-renewal of cancer stem cells. Inhibition of MELK by OTSSP167 leads to the disruption of several downstream signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[6][7][8]
Key downstream targets and pathways affected by OTSSP167 include:
-
FOXM1 (Forkhead Box M1) : MELK phosphorylates and activates FOXM1, a key transcription factor for G2/M-specific genes. OTSSP167 inhibits this phosphorylation, leading to the downregulation of mitotic regulators like CDC25B, Aurora B, and Survivin.[1]
-
AKT/mTOR Pathway : OTSSP167 has been shown to decrease the phosphorylation of AKT and its downstream effectors like mTOR and S6 ribosomal protein, thereby inhibiting cell proliferation and survival signals.[6][9]
-
JNK Pathway : MELK can interact with and regulate the JNK pathway, which is involved in apoptosis and inflammatory responses.
-
p53 Pathway : Inhibition of MELK can lead to the upregulation of p53 and its target gene p21, contributing to cell cycle arrest.[7][8]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. selleckchem.com [selleckchem.com]
- 3. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OTSSP167 HCl (OTS167) | MELK inhibitor | CAS 1431698-10-0 | Buy OTSSP-167 HCl (OTS-167) from Supplier InvivoChem [invivochem.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. ijsdr.org [ijsdr.org]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Evaluating Synergy with OTSSP167 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the synergistic potential of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), in combination with other therapeutic agents. The following sections detail the mechanism of action of OTSSP167, protocols for in vitro and in vivo synergy assessment, and methods for quantitative data analysis.
Introduction to this compound and Drug Synergy
This compound is a small molecule inhibitor of MELK, a serine/threonine kinase overexpressed in various cancers and implicated in tumorigenesis, cancer stem cell maintenance, and resistance to therapy. By inhibiting MELK, OTSSP167 can induce cell cycle arrest, apoptosis, and suppress tumor growth.[1][2] Combining OTSSP167 with other anticancer drugs offers a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent.[3]
The primary goal of combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This document outlines the methodologies to rigorously evaluate and quantify the synergistic interactions of OTSSP167 with other compounds.
This compound's Mechanism of Action
OTSSP167 is an ATP-competitive inhibitor of MELK.[2] Inhibition of MELK by OTSSP167 disrupts several downstream signaling pathways crucial for cancer cell proliferation and survival. Key pathways affected include the AKT/mTOR and FOXM1 signaling cascades. OTSSP167 treatment has been shown to decrease the phosphorylation of AKT and its downstream targets, as well as reduce the expression of FOXM1 and its target genes, such as Cyclin B1 and CDK1.[4][5] This ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[4][5][6]
Caption: OTSSP167 inhibits MELK, disrupting downstream pro-survival pathways.
In Vitro Synergy Evaluation
The initial assessment of synergy is typically performed using in vitro cell-based assays. Cell viability assays are commonly employed to determine the cytotoxic or cytostatic effects of OTSSP167 alone and in combination with other drugs.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol outlines a general procedure for assessing cell viability. Specific parameters may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound
-
Combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or appropriate solvent for formazan (B1609692) crystals (for MTT assay)
-
Multichannel pipette
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare stock solutions of OTSSP167 and the combination drug in an appropriate solvent (e.g., DMSO).
-
Create a dose-response matrix by preparing serial dilutions of each drug. For combination treatments, a fixed-ratio or a checkerboard (non-fixed ratio) design can be used.
-
Fixed-Ratio Example: If the IC50 of Drug A is 10 nM and Drug B is 50 nM, a fixed ratio of 1:5 can be used. Prepare a stock of the drug combination with this ratio and then perform serial dilutions.
-
Checkerboard Example: Prepare serial dilutions of OTSSP167 in the rows and the combination drug in the columns of the 96-well plate.
-
-
Add the single agents and drug combinations to the designated wells. Include vehicle-only control wells.
-
Incubate the plate for a specified period, typically 48-72 hours.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy using the Combination Index (CI). The CI is calculated based on the dose-effect relationship of each drug alone and in combination.
CI Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Protocol for CI Calculation:
-
Data Collection: Obtain the dose-response data for OTSSP167, the combination drug, and their combination at various concentrations from the cell viability assay.
-
Software Analysis: Utilize software such as CompuSyn or CalcuSyn to calculate the CI values.[3] These programs use the median-effect equation to analyze the dose-effect data.
-
Input Data into Software:
-
Enter the concentrations and the corresponding fractional effect (e.g., percent inhibition of cell viability) for each drug alone and for the combination.
-
For fixed-ratio combinations, specify the ratio of the drugs.
-
-
Generate CI Values: The software will generate CI values at different effect levels (e.g., CI at 50%, 75%, and 90% inhibition).
-
Isobologram Analysis: The software can also generate an isobologram, a graphical representation of the drug interaction. Data points falling below the line of additivity indicate synergy.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Treatment | IC50 (nM) | CI at ED50 | CI at ED75 | CI at ED90 | Synergy Interpretation |
| This compound | 15 | - | - | - | - |
| Drug X | 100 | - | - | - | - |
| OTSSP167 + Drug X (1:10 ratio) | - | 0.45 | 0.38 | 0.32 | Strong Synergy |
This table presents hypothetical data for illustrative purposes.
In Vivo Synergy Evaluation
Promising in vitro synergistic combinations should be validated in in vivo animal models to assess their therapeutic potential in a more complex biological system.
Experimental Protocol: Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cells for tumor implantation
-
This compound
-
Combination drug
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into four groups:
-
Vehicle control
-
OTSSP167 alone
-
Combination drug alone
-
OTSSP167 + combination drug
-
-
Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) based on their pharmacokinetic properties. Dosing schedules can be daily or intermittent.[6] For OTSSP167, oral administration of 10 mg/kg daily has been shown to be effective.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis
Synergy in vivo can be assessed by comparing the tumor growth inhibition (TGI) in the combination group to the TGI in the single-agent groups. A greater than additive TGI suggests a synergistic interaction. Statistical analysis (e.g., two-way ANOVA) should be performed to determine the significance of the observed differences.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the synergy of this compound.
Caption: Workflow for synergy evaluation of this compound.
By following these detailed application notes and protocols, researchers can effectively design, execute, and interpret experiments to evaluate the synergistic potential of this compound in combination with other anticancer agents. This systematic approach will aid in the identification of novel and effective combination therapies for cancer treatment.
References
- 1. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching Synergistic Dose Combinations for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OTSSP167 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of OTSSP167 hydrochloride, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cancer cell proliferation, survival, and the maintenance of cancer stem cells.[3][4][5] this compound exerts its anticancer effects by inhibiting MELK, which in turn can suppress the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.[6][7][8]
Q2: In which solvents is this compound soluble?
A2: this compound has varying solubility in common laboratory solvents. It is generally soluble in dimethyl sulfoxide (B87167) (DMSO) and to some extent in water, ethanol, and dimethylformamide (DMF).[9][10][11] However, it is poorly soluble in water alone.[1][12] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in aqueous media.
Q3: Why is my this compound not dissolving properly in DMSO?
A3: Several factors can affect the solubility of this compound in DMSO. One common issue is the use of DMSO that has absorbed moisture, as this can significantly reduce the compound's solubility.[1] It is crucial to use fresh, anhydrous DMSO. Additionally, warming the solution and using sonication can aid in dissolution.[13]
Q4: Can I dissolve this compound directly in cell culture media or phosphate-buffered saline (PBS)?
A4: Direct dissolution in aqueous solutions like cell culture media or PBS is not recommended due to the compound's low aqueous solubility.[1][12] This can lead to precipitation and an inaccurate final concentration. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute this stock into the aqueous medium.
Q5: What is the recommended storage condition for this compound solutions?
A5: Powdered this compound should be stored at -20°C for long-term stability.[12][13] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] It has been noted that solutions may be unstable, and preparing fresh solutions is often recommended.[15]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values may have slight batch-to-batch variations.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | 0.5 - 33.33 | 1.02 - 63.62 | Use of fresh, anhydrous DMSO is critical. Sonication and warming can aid dissolution. | [1][9][11][13] |
| Water | ~7.14 | ~13.63 | Sonication may be required. Generally considered poorly soluble. | [9] |
| Ethanol | ~1 | ~1.91 | [11] | |
| DMF | ~10 | ~19.1 | [11] | |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 | 0.19 | [11] |
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
Issue 1: Compound Precipitates Out of Solution After Dilution in Aqueous Media
-
Question: I successfully dissolved this compound in DMSO, but when I dilute the stock solution into my cell culture medium, a precipitate forms. What should I do?
-
Answer: This is a common issue with hydrophobic compounds. The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.
Solutions:
-
Reduce Final Concentration: The final concentration in the media may be too high. Try using a lower final concentration of this compound.
-
Use Pre-warmed Media: Always add the DMSO stock to media that has been pre-warmed to 37°C.
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media while gently vortexing, and then add this intermediate dilution to the rest of the media.
-
Lower DMSO Percentage: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity.
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, inconsistent solubility can lead to variable effective concentrations of the compound in your experiments.
Solutions:
-
Prepare Fresh Stock Solutions: As this compound solutions may have limited stability, it is best to prepare fresh stock solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.
-
Visually Inspect for Precipitation: Before each use, carefully inspect your stock solution and final working solution for any signs of precipitation. If precipitation is observed, try warming and sonicating the solution to redissolve the compound.
-
Use High-Quality, Anhydrous DMSO: As mentioned, the quality of the DMSO is critical for consistent dissolution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the tube. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it briefly to 37°C.
-
Visually confirm that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
In vivo formulations require careful preparation to ensure solubility and biocompatibility. The following are examples based on published studies. Researchers should optimize the formulation for their specific experimental needs.
Example Formulation for Intraperitoneal (IP) Injection:
Based on a study, a formulation for IP injection can be prepared as follows:
-
Materials:
-
This compound
-
DMSO
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, dilute the DMSO stock with the SBE-β-CD solution to achieve the desired final concentration of this compound and a final DMSO concentration of 10%. For example, to prepare a 1 mg/mL solution, mix 1 part of a 10 mg/mL DMSO stock with 9 parts of 20% SBE-β-CD solution.[16]
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Administer the formulation to the animals as per the experimental protocol.
-
Example Formulation for Oral (PO) or Intravenous (IV) Administration:
For oral or intravenous administration, co-solvents are often used.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Saline or other aqueous vehicle
-
-
Procedure:
-
Dissolve the this compound in DMSO first.
-
Add PEG300 to the DMSO solution and mix well.
-
Slowly add the saline or aqueous vehicle to the DMSO/PEG300 mixture while vortexing to reach the final desired concentrations. A common formulation might consist of a ratio of these solvents (e.g., 10% DMSO, 40% PEG300, 50% Saline). The exact ratios should be optimized for solubility and tolerability.
-
If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
-
Visualizations
Caption: Simplified MELK signaling pathway and the inhibitory action of OTSSP167.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MELK promotes melanoma growth by stimulating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of OTSSP167 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using OTSSP167 hydrochloride. This guide focuses on potential off-target effects to help interpret experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: We observe a potent cytotoxic effect of OTSSP167 in our cancer cell line, but MELK knockdown using siRNA/shRNA does not replicate this phenotype. Why?
A1: This is a commonly observed phenomenon and strongly suggests that the cytotoxic effects in your specific cell line may be due to off-target activities of OTSSP167.[1][2] OTSSP167 is a potent inhibitor of its intended target, Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), but it is also known to be a broad-spectrum kinase inhibitor with numerous off-targets.[3] It is crucial to consider that the observed phenotype may be a result of the inhibition of one or more of these off-target kinases.
Q2: What are the known major off-targets of OTSSP167?
A2: Several studies have identified key off-target kinases for OTSSP167. The most well-characterized include Aurora B, BUB1, Haspin, and MAP2K7.[1][2][3] Inhibition of these kinases can lead to significant cellular effects independent of MELK inhibition. For a quantitative comparison of inhibitory activities, please refer to the data tables below.
Q3: Our cells treated with OTSSP167 show severe mitotic defects, such as cytokinesis failure and mitotic checkpoint override. Is this expected from MELK inhibition?
Q4: We observe changes in the phosphorylation status of proteins in the AKT/mTOR or JNK signaling pathways upon OTSSP167 treatment. Is this related to MELK?
A4: OTSSP167 has been reported to inhibit the AKT/mTOR and MAP2K7/JNK signaling pathways.[3][5] The effect on the JNK pathway is likely due to the direct off-target inhibition of MAP2K7.[3][6][7][8] The impact on the AKT/mTOR pathway may be a downstream consequence of MELK inhibition or could also be influenced by its broad kinase inhibition profile.[5][9] It is advisable to validate these findings with more specific inhibitors for the respective pathways if they are central to your research question.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution.[10][11] For long-term storage, it is recommended to store the stock solution at -80°C.[12] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[12] For cell-based assays, the stock solution can be further diluted in a suitable cell culture medium. Please refer to the manufacturer's datasheet for specific solubility information.[10][11][12][13][14]
Troubleshooting Guides
Problem 1: Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of expected G1/S)
-
Possible Cause: The observed G2/M arrest is a known effect of OTSSP167, often attributed to its off-target inhibition of mitotic kinases like Aurora B, which play a crucial role in the G2/M transition and mitosis.[3] This can also be associated with the induction of apoptosis.[3]
-
Troubleshooting Steps:
-
Confirm Cell Cycle Phase: Perform thorough cell cycle analysis using flow cytometry with propidium (B1200493) iodide staining at multiple time points and concentrations of OTSSP167.
-
Analyze Mitotic Markers: Use western blotting to check the levels of key G2/M proteins such as Cyclin B1 and phosphorylated CDC2.[6] An increase in these markers can be indicative of a G2/M arrest.[6]
-
Compare with a More Selective MELK Inhibitor: If available, use a more selective MELK inhibitor to see if it reproduces the same cell cycle phenotype. This can help distinguish between on-target and off-target effects.
-
Problem 2: High Levels of Apoptosis at Nanomolar Concentrations
-
Possible Cause: OTSSP167 can induce apoptosis in various cancer cell lines at low nanomolar concentrations.[3][15] This can be a result of inhibiting MELK, which is involved in cell survival pathways, or due to the potent inhibition of other kinases essential for cell viability.
-
Troubleshooting Steps:
-
Quantify Apoptosis: Use multiple assays to confirm and quantify apoptosis, such as Annexin V/PI staining followed by flow cytometry and western blotting for cleaved PARP and Caspase-3.[3][15]
-
Dose-Response Analysis: Perform a detailed dose-response curve for apoptosis induction to determine the concentration at which 50% of the effect is observed (EC50).
-
Investigate Upstream Pathways: Examine the activation status of pro-survival pathways like AKT/mTOR and pro-apoptotic pathways like JNK to understand the mechanism of apoptosis induction.[3]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| MELK | 0.41 | Cell-free kinase assay | [16] |
| MELK | ~8 | In vitro kinase assay | [17] |
| Aurora B | ~25 | In vitro kinase assay | [17][18] |
| MAP2K7 | 160 | Biochemical kinase assay | [6][7][8] |
Table 2: Cellular IC50 Values of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung | 6.7 | [16] |
| T47D | Breast | 4.3 | [16] |
| DU4475 | Breast | 2.3 | [16] |
| 22Rv1 | Prostate | 6.0 | [16] |
| HT1197 | Bladder | 97 | [16] |
| KOPT-K1 | T-ALL | 10-50 | [3] |
| DND-41 | T-ALL | 10-50 | [3] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is a general guideline for assessing the inhibitory activity of OTSSP167 against a purified kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., histone H3 for Aurora B or a generic substrate like Myelin Basic Protein), and kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and NaF).[10][11][17]
-
Inhibitor Addition: Add varying concentrations of OTSSP167 (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.[10][11][17]
-
Initiate Reaction: Start the kinase reaction by adding ATP, often radiolabeled with [γ-32P]ATP.[10][11][17]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[10][11]
-
Termination: Stop the reaction by adding SDS sample buffer and boiling.[10][11]
-
Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate can be visualized by autoradiography (for radiolabeled ATP) or by western blotting using a phospho-specific antibody.[10][11][17]
-
Data Analysis: Quantify the signal for the phosphorylated substrate at each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (General Protocol)
This protocol provides a general method for determining the cytotoxic effect of OTSSP167 on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).[3] Include a vehicle control (DMSO).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[3][15]
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
Western Blotting (General Protocol)
This protocol outlines the basic steps for analyzing protein expression and phosphorylation in OTSSP167-treated cells.
-
Cell Lysis: After treating cells with OTSSP167 for the desired time, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[19]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel, run the gel to separate the proteins by size, and then transfer the proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[20] Then, incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[20]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Visualizations
Caption: Off-target inhibition of mitotic kinases by OTSSP167.
Caption: OTSSP167's impact on key signaling pathways.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 2. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - Public Library of Science - Figshare [plos.figshare.com]
- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. OTSSP167 | MELK | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. adooq.com [adooq.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing OTSSP167 Hydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OTSSP167 hydrochloride in in vivo experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase overexpressed in various cancers and is implicated in cancer cell proliferation, survival, and the maintenance of cancer stem cells.[1] By inhibiting MELK, OTSSP167 disrupts downstream signaling pathways, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[3][4][5]
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
A2: A general starting point for efficacy studies is in the range of 5-10 mg/kg for oral (p.o.) administration daily, or 10-20 mg/kg for intravenous (i.v.) administration every other day.[1][2] However, the optimal dose will be dependent on the tumor model and the administration route. For a new model, it is advisable to perform a pilot study with a few dose levels to determine the most effective and well-tolerated dose.
Q3: How should I prepare this compound for in vivo administration?
A3: The formulation for this compound depends on the route of administration. Here are some common vehicles:
-
Oral (p.o.) Administration: A suspension can be prepared in 0.5% methylcellulose (B11928114).[2]
-
Intravenous (i.v.) Administration: The compound can be formulated in 5% glucose.[2]
-
Intraperitoneal (i.p.) Administration: While less common in the provided literature, a formulation in a vehicle like 10% DMSO and 90% (20% SBE-β-CD in saline) could be considered.[6]
It is crucial to ensure the final solution is well-mixed before each administration. For some formulations, sonication may be required to achieve a uniform suspension.[2]
Q4: What are the expected signs of efficacy in an in vivo study?
A4: The primary sign of efficacy is the inhibition of tumor growth (TGI) compared to the vehicle-treated control group.[1][2] This is typically measured by caliper measurements of the tumor volume over time. In some studies, OTSSP167 has been shown to lead to tumor regression.[2] Additionally, prolonged survival of the treated animals is a key indicator of efficacy.[5][7]
Q5: Is this compound generally well-tolerated in mice?
A5: Yes, studies have consistently shown that OTSSP167 is well-tolerated at effective doses.[1][3][7] Minimal to no body-weight loss is a commonly reported observation, indicating low systemic toxicity.[1][7] One study in T-cell acute lymphoblastic leukemia (T-ALL) xenografts reported no hematological toxicity with daily intraperitoneal administration of 10 mg/kg.[3][4]
Troubleshooting Guide
Issue 1: Sub-optimal tumor growth inhibition is observed.
-
Possible Cause 1: Inadequate Dosage. The administered dose may be too low for the specific tumor model.
-
Troubleshooting Step: If the compound is well-tolerated, consider a dose-escalation study. Increase the dose in increments (e.g., 50% increments) in a small cohort of animals and monitor for both improved efficacy and any signs of toxicity.
-
-
Possible Cause 2: Poor Bioavailability. The formulation or administration route may not be optimal, leading to insufficient drug exposure at the tumor site.
-
Troubleshooting Step: Re-evaluate the formulation. Ensure complete solubilization or a homogenous suspension. For oral administration, consider if the vehicle is appropriate. If using oral administration, you might compare its efficacy with intravenous or intraperitoneal administration to assess for potential absorption issues.
-
-
Possible Cause 3: Tumor Model Resistance. The specific cancer cell line used may have intrinsic resistance to MELK inhibition.
-
Troubleshooting Step: Confirm MELK expression in your tumor model. OTSSP167's efficacy is often correlated with MELK expression levels.
-
Issue 2: Signs of toxicity (e.g., significant body weight loss, lethargy) are observed.
-
Possible Cause 1: Dosage is too high. The administered dose may be approaching or exceeding the Maximum Tolerated Dose (MTD).
-
Troubleshooting Step: Reduce the dosage. If you are administering the drug daily, consider an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off). Monitor the animals closely for recovery.
-
-
Possible Cause 2: Vehicle-related toxicity. The formulation vehicle itself may be causing adverse effects.
-
Troubleshooting Step: Run a control group with just the vehicle to assess its tolerability. If the vehicle is the issue, explore alternative formulations. For example, if using a high percentage of DMSO, try to reduce it or use a different co-solvent system.
-
Issue 3: Inconsistent results between animals in the same treatment group.
-
Possible Cause 1: Inaccurate Dosing. Variation in the administered volume can lead to inconsistent drug exposure.
-
Troubleshooting Step: Ensure accurate calibration of pipettes or syringes. For oral gavage, ensure proper technique to deliver the full dose. Weighing the animals regularly and adjusting the dose volume accordingly is critical.
-
-
Possible Cause 2: Non-homogenous drug formulation. If OTSSP167 is not fully dissolved or the suspension is not uniform, some animals may receive a higher effective dose than others.
-
Troubleshooting Step: Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) before each administration. Prepare fresh formulations regularly as their stability over time may be limited.[8]
-
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Dosages and Efficacy
| Cancer Model | Administration Route | Dosage and Schedule | Vehicle | Observed Efficacy (Tumor Growth Inhibition) | Reference |
| Breast Cancer (MDA-MB-231) | Intravenous (i.v.) | 20 mg/kg, every other day | 5% Glucose | 73% TGI | [1] |
| Breast Cancer (MDA-MB-231) | Oral (p.o.) | 10 mg/kg, daily | 0.5% Methylcellulose | 72% TGI | [1] |
| Lung Cancer (A549) | Oral (p.o.) | 1, 5, and 10 mg/kg, daily | 0.5% Methylcellulose | 51%, 91%, and 108% TGI, respectively | [2][9] |
| Prostate Cancer (22Rv1) | Oral (p.o.) | 10 mg/kg, daily | 0.5% Methylcellulose | Significant tumor growth suppression | [1] |
| T-cell ALL | Intraperitoneal (i.p.) | 10 mg/kg, daily | Not Specified | Significant reduction in leukemia burden and prolonged survival | [3][4][10] |
| Glioblastoma (U87 xenograft) | Intratumoral | 5 µL of 1 µM or 2 µM, once a week | 1% DMSO in PBS | Suppressed tumor growth and increased survival | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a clear, viscous solution is formed.
-
Compound Weighing: Accurately weigh the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Suspension Preparation: Gradually add the powdered this compound to the 0.5% methylcellulose vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.
-
Pre-dosing Preparation: Before each administration, vortex the suspension thoroughly to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study Workflow
-
Animal Acclimatization: Allow the animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Inoculate the cancer cells into the appropriate site (e.g., subcutaneously, orthotopically).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle according to the predetermined dose, route, and schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record the body weight of each animal 2-3 times per week to monitor for toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or based on a predetermined time point. Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: A troubleshooting decision tree for common in vivo study issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: OTSSP167 Hydrochloride Animal Models
Welcome to the technical support center for the use of OTSSP167 hydrochloride in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing potential toxicities and navigating experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and the maintenance of cancer stem cells.[3][4] OTSSP167 has demonstrated anti-tumor activity in a range of preclinical cancer models.[2] It is important to note that some studies have indicated OTSSP167 has a broad kinase inhibition spectrum, with potential off-target effects on other kinases such as MAP2K7, which may contribute to its biological activity.[5][6][7]
Q2: What is the general toxicity profile of OTSSP167 in animal models?
A2: In numerous preclinical studies, primarily in mice, OTSSP167 is reported to be well-tolerated at therapeutically effective doses, typically around 10 mg/kg.[5][8][9] Common observations at this dose level include no significant body weight loss and an absence of hematological toxicity.[5][8] However, as with any kinase inhibitor, dose-dependent toxicities can occur. It is crucial to perform dose-escalation studies in your specific animal model to determine the maximum tolerated dose (MTD).
Q3: Are there any known organ-specific toxicities associated with OTSSP167?
A3: The publicly available literature does not extensively detail organ-specific toxicities for OTSSP167. Most studies report a lack of overt toxicity at effective doses.[5][8] However, given the mechanism of action and the profile of other kinase inhibitors, researchers should remain vigilant for potential, albeit uncommonly reported, adverse effects on highly proliferative tissues or organs with high kinase activity.
Q4: What are the recommended administration routes and vehicles for in vivo studies?
A4: this compound has been successfully administered in animal models via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes.[2][10][11] The choice of vehicle is critical for solubility and stability. Commonly used formulations include:
-
Intraperitoneal Injection: 10% DMSO and 90% of a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD).[1]
-
Oral Gavage: A suspension in 0.5% methylcellulose.
-
Intravenous Injection: A clear solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] It is recommended to prepare fresh solutions and to be aware that solutions of this compound may be unstable.[12]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Dose-related toxicity | - Immediately cease dosing and provide supportive care. - Review your dose calculations and consider if a lower dose is warranted. - If you have not already, perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. |
| Formulation/Vehicle toxicity | - Prepare the vehicle alone and administer it to a control group of animals to assess its tolerability. - Ensure all components of the vehicle are sterile and of a high purity grade. - For solutions containing DMSO, keep the final concentration as low as possible, ideally below 10%, to minimize its inherent toxicity. |
| Route of administration issue | - For intravenous injections, ensure slow and careful administration to avoid embolism or shock. - For intraperitoneal injections, vary the injection site to minimize local irritation. - For oral gavage, ensure proper technique to prevent accidental administration into the lungs. |
Issue 2: Significant Body Weight Loss (>15%)
| Potential Cause | Troubleshooting Steps |
| General malaise or dehydration | - Provide supportive care, including supplemental hydration (e.g., subcutaneous saline) and nutritional support (e.g., palatable, high-calorie food). - Monitor food and water intake daily. |
| Gastrointestinal toxicity (e.g., diarrhea) | - While not frequently reported for OTSSP167, kinase inhibitors as a class can induce diarrhea. - Monitor for changes in fecal consistency. - If diarrhea is observed, consider supportive care such as providing a high-fiber diet and ensuring adequate hydration. In severe cases, consultation with a veterinarian for anti-diarrheal medication may be necessary. |
| Off-target effects | - Given the broad kinase inhibition profile of OTSSP167, off-target effects could contribute to weight loss. - Consider reducing the dose or the frequency of administration. |
Issue 3: Abnormal Hematological or Serum Chemistry Parameters
| Potential Cause | Troubleshooting Steps |
| Drug-induced myelosuppression | - Although studies report no hematological toxicity at 10 mg/kg, higher doses could potentially affect blood cell counts.[5] - Collect blood samples for a complete blood count (CBC) and compare with baseline and vehicle-treated animals. - If significant changes are observed, consider dose reduction. |
| Hepatotoxicity or Nephrotoxicity | - Collect blood for serum chemistry analysis, focusing on liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine). - If elevations are noted, consider reducing the dose and collecting tissues for histopathological analysis to assess for organ damage. |
Data Presentation
Table 1: Summary of this compound Dosing and Efficacy in Mouse Xenograft Models
| Cancer Type | Animal Model | Administration Route | Dose and Schedule | Key Efficacy Outcome | Reported Toxicity |
| T-cell Acute Lymphoblastic Leukemia | Xenograft | Intraperitoneal | 10 mg/kg, daily (Mon-Fri) for 2-3 weeks | Controlled leukemia burden, prolonged survival[1][5] | Well-tolerated, no hematological toxicity[1][5] |
| Breast, Lung, Prostate, Pancreas | Xenograft | Oral | 10 mg/kg, once a day | Significant tumor growth inhibition[2] | No or little body-weight loss[2] |
| Breast, Lung, Prostate, Pancreas | Xenograft | Intravenous | 20 mg/kg, once every two days | Significant tumor growth inhibition[2] | No or little body-weight loss[2] |
| Adrenocortical Carcinoma | Patient-Derived Xenograft | Not Specified | 10 mg/kg for 18-28 days | 2.2 to 4-fold inhibition in tumor growth[13] | No evidence of systemic toxicity (assessed by body weight)[13] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: Use a relevant mouse strain for your research (e.g., C57BL/6, BALB/c nude).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in 20% SBE-β-CD) on the day of administration.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound to assess a dose-response relationship.
-
Administration: Administer the compound via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 14 days).
-
Monitoring:
-
Clinical Observations: Observe animals daily for any signs of toxicity, including changes in posture, activity, and grooming.
-
Body Weight: Record body weight at least three times per week.
-
Food and Water Intake: Monitor daily.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
-
Organ Collection: Necropsy all animals and collect major organs (liver, kidneys, spleen, heart, lungs) for weight measurement and histopathological examination.
-
Protocol 2: Preparation of this compound for Intraperitoneal Administration
-
Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Sulfobutylether-β-cyclodextrin (SBE-β-CD), Sterile saline.
-
Preparation of 20% SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Preparation of OTSSP167 Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Final Formulation: On the day of injection, dilute the OTSSP167 stock solution with the 20% SBE-β-CD solution to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare a 1 mg/mL solution, mix 1 part of the 10 mg/mL stock solution with 9 parts of the 20% SBE-β-CD solution.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.
Visualizations
References
- 1. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SUN-337 Anti-tumorigenic Effects Of The Maternal Leucine Zipper Kinase (MELK) Inhibitor, OTSSP167, In Pre-clinical In Vivo Models Of Adrenocortical Carcinomas (ACC) - PMC [pmc.ncbi.nlm.nih.gov]
OTSSP167 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results in experiments involving the MELK inhibitor, OTSSP167.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 value of OTSSP167 across different cancer cell lines?
A1: IC50 values for OTSSP167 can differ substantially between cell lines due to several factors:
-
MELK Expression Levels: The primary target of OTSSP167 is the Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1] Cell lines with higher endogenous expression of MELK may exhibit greater sensitivity to the inhibitor.[2][3] For instance, OTSSP167 inhibits A549, T47D, DU4475, and 22Rv1 cancer cells, where MELK is highly expressed, with IC50 values of 6.7, 4.3, 2.3, and 6.0 nM, respectively.[2] In contrast, some neuroblastoma cell lines show IC50 values ranging from 17 nM to 334.8 nM.[3]
-
Off-Target Effects: OTSSP167 is not entirely specific to MELK and has been shown to inhibit other kinases, such as Aurora B, BUB1, and Haspin.[4][5] The expression levels of these off-target kinases in a given cell line can influence the observed cytotoxic effects and thus the IC50 value.
-
Cellular Context and Genetic Background: The unique genetic and signaling landscape of each cell line can impact its response to OTSSP167. For example, the status of pathways like mTOR and NOTCH1, which can be inhibited by OTSSP167, may differ between cell lines.[6][7]
-
Experimental Conditions: Variations in experimental parameters such as cell density, passage number, and assay type can contribute to IC50 variability.[8]
Q2: My experimental results are inconsistent even when using the same cell line. What could be the cause?
A2: Inconsistent results within the same cell line can arise from several sources:
-
Compound Stability and Solubility: OTSSP167 has limited solubility in aqueous solutions and its solutions can be unstable.[2][9][10] It is recommended to prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.[2][11] The use of fresh, high-quality DMSO is crucial as moisture-absorbing DMSO can reduce solubility.[2]
-
Cell Culture Conditions: Factors such as confluency, passage number, and subtle variations in media composition can affect cellular physiology and drug response. It is crucial to maintain consistent cell culture practices.
-
Assay-Dependent Variability: Different cytotoxicity or proliferation assays measure distinct cellular endpoints (e.g., metabolic activity, membrane integrity). Discrepancies between assays can lead to variable results.[8]
Q3: I am concerned about off-target effects. How can I verify that the observed phenotype is due to MELK inhibition?
A3: It is crucial to validate that the effects of OTSSP167 are on-target. Here are some recommended approaches:
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant form of MELK into the cells. If this rescues the phenotype caused by OTSSP167, it strongly suggests on-target action.
-
Western Blot Analysis: Confirm the inhibition of MELK's downstream targets. OTSSP167 has been shown to inhibit the phosphorylation of PSMA1 and DBNL.[2] It can also reduce the phosphorylation of AKT and FoxM1.[12][13]
-
Use of a Structurally Different MELK Inhibitor: If available, using another MELK inhibitor with a different chemical scaffold can help confirm that the observed effects are due to MELK inhibition rather than off-target effects of OTSSP167's specific chemical structure.
Data Summary
In Vitro IC50 Values of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Cell-free assay | - | 0.41 | [2][11] |
| A549 | Lung | 6.7 | [2][11] |
| T47D | Breast | 4.3 | [2][11] |
| DU4475 | Breast | 2.3 | [2][11] |
| 22Rv1 | Prostate | 6.0 | [2][11] |
| HT1197 | Bladder | 97 | [11] |
| KOPT-K1 | T-ALL | ~10 | [6] |
| DND-41 | T-ALL | ~57 | [6] |
| IMR-32 | Neuroblastoma | 17 | [3] |
| LA-N-6 | Neuroblastoma | 334.8 | [3] |
In Vivo Efficacy of OTSSP167
| Cancer Model | Administration | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 Xenograft | Intravenous | 20 mg/kg (every 2 days) | 73% | [2] |
| MDA-MB-231 Xenograft | Oral | 10 mg/kg (daily) | 72% | [2] |
| Xenograft Model | Oral | 1 mg/kg | 51% | [11] |
| Xenograft Model | Oral | 5 mg/kg | 91% | [11] |
| Xenograft Model | Oral | 10 mg/kg | 108% | [11] |
| T-ALL Xenograft | Intraperitoneal | 10 mg/kg (daily) | Significant reduction in leukemia burden | [6] |
Experimental Protocols
In Vitro Kinase Assay for MELK Inhibition
-
Reaction Mixture: Prepare a kinase buffer containing 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, and 0.1 mM EGTA.[2]
-
Enzyme and Substrate: Add 0.4 µg of recombinant MELK protein and 5 µg of a suitable substrate (e.g., a generic kinase substrate or a specific MELK substrate) to the kinase buffer.[2]
-
Inhibitor Addition: Add OTSSP167 (dissolved in DMSO) to the desired final concentration (e.g., 10 nM).[2] Include a DMSO-only control.
-
Initiate Reaction: Start the reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[2]
-
Termination: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.[2]
-
Analysis: Separate the proteins by SDS-PAGE, dry the gel, and visualize the phosphorylated substrate by autoradiography.[2]
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of OTSSP167. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Assay: Perform a cell viability assay such as MTT, Alamar Blue, or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance, fluorescence) and normalize it to the vehicle control. Calculate the IC50 value using a suitable curve-fitting software.
Visualizations
Caption: OTSSP167 inhibits MELK and several off-target kinases, affecting key cellular processes.
References
- 1. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 6. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OTSSP167 HCl (OTS167) | MELK inhibitor | CAS 1431698-10-0 | Buy OTSSP-167 HCl (OTS-167) from Supplier InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
minimizing precipitation of OTSSP167 hydrochloride in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the precipitation of OTSSP167 hydrochloride in experimental media.
Troubleshooting Guide: Minimizing Precipitation
Precipitation of this compound upon dilution into aqueous media is a common challenge. Follow these steps to troubleshoot and prevent this issue.
Problem: Precipitate forms immediately or over time after adding this compound to cell culture media.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor initial dissolution | 1. Ensure the compound is fully dissolved in the DMSO stock. 2. Use gentle warming (to 37°C) and vortexing. 3. If particles are visible, sonicate the stock solution in a water bath for 5-10 minutes. | This compound has limited aqueous solubility. Incomplete initial dissolution in the organic solvent will lead to immediate precipitation when introduced to an aqueous environment. |
| Suboptimal solvent quality | 1. Use fresh, anhydrous, research-grade DMSO. 2. Aliquot DMSO upon receipt to minimize water absorption from atmospheric moisture. | Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Using fresh, high-quality DMSO is critical for a stable stock solution. |
| High final concentration | 1. Review the intended final concentration. OTSSP167 is potent in the low nanomolar range for many cell lines.[1][2][3][4] 2. Perform a dose-response curve to determine the lowest effective concentration for your experiment. | Exceeding the solubility limit in the final media volume is a primary cause of precipitation. The solubility in a DMSO:PBS (1:9) mixture is only 0.1 mg/mL.[5] |
| Improper mixing technique | 1. Pre-warm the cell culture media to 37°C before adding the drug. 2. Add the DMSO stock drop-wise to the media while gently swirling or vortexing the tube. Do not add the media to the drug stock. 3. Perform a serial dilution if a large volume change is required. | Rapidly adding a concentrated stock to a large volume of aqueous solution can cause localized high concentrations that exceed the solubility limit, leading to precipitation before it can disperse. |
| Media components and pH | 1. Consider the serum concentration in your media. High protein content can sometimes aid in solubility, but interactions can also occur. 2. Ensure the pH of your media is stable and within the optimal range for your cells. | While less common, extreme pH or interactions with media components could influence compound solubility. |
| Stock solution storage | 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] | The stability of this compound in solution may decrease over time, even when frozen.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][5] It has a reported solubility of up to 30 mg/mL in DMSO.[5]
Q2: What are the known solubility limits of this compound?
A2: The solubility of this compound varies significantly depending on the solvent. Below is a summary of reported solubility data.
| Solvent | Solubility |
| DMSO | ~30 mg/mL[5] |
| DMF | ~10 mg/mL[5] |
| Ethanol | ~1 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:9) | ~0.1 mg/mL[5] |
Q3: My this compound solution precipitated in the media. Can I still use it?
A3: It is not recommended to use media with visible precipitate. The precipitate consists of an unknown concentration of the active compound, which will lead to inaccurate and unreliable experimental results. The effective concentration of the inhibitor in the media will be significantly lower than intended.
Q4: How should I store my this compound stock solution?
A4: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
Q5: What is the mechanism of action of OTSSP167?
A5: OTSSP167 is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 of 0.41 nM.[1][5][6] By inhibiting MELK, it blocks the phosphorylation of downstream substrates, which can suppress the growth of various cancer cell lines.[5][7] It is important to note that OTSSP167 has been shown to have off-target effects on other kinases, including Aurora B, BUB1, and Haspin, which can contribute to its cellular effects.[8] It may also inhibit other survival pathways such as mTOR and NOTCH1.[2][3]
Experimental Protocols & Visualizations
Protocol for Preparing this compound Working Solution
This protocol details the recommended steps for preparing a working solution of this compound to minimize precipitation.
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, sonicating the solution in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the stock solution in fresh, anhydrous DMSO. This can make the final dilution into aqueous media more manageable and reduce the risk of precipitation.
-
-
Prepare Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
While gently swirling or vortexing the media, add the required volume of the this compound stock (or intermediate dilution) drop-wise into the media.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visual Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of OTSSP167 Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
Navigating Resistance to OTSSP167 Hydrochloride: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and understanding resistance to OTSSP167 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK). The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent, ATP-competitive inhibitor of MELK, with an IC50 of 0.41 nM in cell-free assays.[1][2][3] It functions by binding to the ATP-binding site of MELK, thereby preventing the phosphorylation of its downstream substrates.[4] This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis in cancer cells where MELK is highly expressed.[5][6][7]
Q2: Does OTSSP167 have off-target effects?
A2: Yes, in addition to MELK, OTSSP167 has been shown to inhibit other kinases, which may contribute to its anti-cancer activity and potentially influence resistance mechanisms. Notably, it can inhibit Mitogen-activated protein kinase kinase 7 (MAP2K7), Aurora B kinase, BUB1, and Haspin kinases.[5][8][9] Inhibition of these kinases can lead to abrogation of the mitotic checkpoint.[8][9]
Q3: What are the known IC50 values for OTSSP167 in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of OTSSP167 varies across different cancer cell lines, generally falling within the nanomolar range. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 6.7[1] |
| T47D | Breast Cancer | 4.3[1] |
| DU4475 | Breast Cancer | 2.3[1] |
| 22Rv1 | Prostate Cancer | 6.0[1] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10-50[5] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10-50[5] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10-50[5] |
Q4: What are the potential mechanisms of acquired resistance to OTSSP167?
A4: While specific studies on acquired resistance to OTSSP167 are limited, based on resistance mechanisms observed for other kinase inhibitors, potential mechanisms could include:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of the MELK pathway.[10][11][12][13] For instance, upregulation of pro-survival pathways like PI3K/AKT/mTOR could potentially confer resistance.[12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance.[14][15][16] These transporters can actively pump OTSSP167 out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: Although not yet reported for OTSSP167, mutations in the target kinase (MELK) that prevent inhibitor binding are a known resistance mechanism for other kinase inhibitors.[13]
-
Phenotypic Transformation: Cancer cells might undergo histological or phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which can be associated with drug resistance.[11]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with OTSSP167 and provides actionable steps to investigate and potentially overcome them.
Problem 1: Decreased sensitivity or acquired resistance to OTSSP167 in a previously sensitive cell line.
-
Possible Cause 1: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Perform Phospho-Kinase Array: Use a phospho-kinase array to screen for changes in the phosphorylation status of a wide range of signaling proteins between the sensitive parental and the resistant cell lines. This can help identify upregulated survival pathways.
-
Western Blot Analysis: Based on the array results, validate the activation of specific bypass pathways (e.g., PI3K/AKT, MAPK/ERK) by performing Western blots for key phosphorylated proteins (e.g., p-AKT, p-ERK).
-
Combination Therapy: If a bypass pathway is identified, consider combination therapy with an inhibitor targeting a key component of that pathway. For example, if the PI3K/AKT pathway is activated, a combination of OTSSP167 with a PI3K or AKT inhibitor could be effective.[12]
-
-
-
Possible Cause 2: Increased expression of drug efflux pumps.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) between sensitive and resistant cells.
-
Western Blot Analysis: Confirm the increased protein expression of the identified ABC transporters by Western blotting.
-
Efflux Pump Inhibition: Test if the resistance can be reversed by co-administering OTSSP167 with a known inhibitor of the overexpressed ABC transporter (e.g., verapamil (B1683045) for ABCB1). An increase in sensitivity would suggest the involvement of drug efflux.
-
-
Problem 2: High intrinsic resistance to OTSSP167 in a new cell line.
-
Possible Cause 1: Low or absent MELK expression.
-
Troubleshooting Steps:
-
Assess MELK Expression: Determine the baseline expression level of MELK protein in the cell line using Western blotting or MELK mRNA using qRT-PCR. Cell lines with low or undetectable MELK expression are less likely to respond to OTSSP167.[6]
-
-
-
Possible Cause 2: Pre-existing activation of survival pathways.
-
Troubleshooting Steps:
-
Baseline Pathway Analysis: Characterize the baseline activity of major survival signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in the untreated cell line using Western blotting for key phosphorylated proteins. High basal activity of these pathways might contribute to intrinsic resistance.
-
-
Experimental Protocols
1. Generation of OTSSP167-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line.[17][18]
-
Materials:
-
Parental cancer cell line known to be sensitive to OTSSP167.
-
Complete cell culture medium.
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
-
Cell counting solution (e.g., trypan blue).
-
Multi-well plates for cell culture.
-
-
Procedure:
-
Start by treating the parental cell line with a low concentration of OTSSP167 (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Culture the cells in the presence of the drug until the cell population recovers and resumes proliferation.
-
Once the cells are growing steadily, gradually increase the concentration of OTSSP167 in a stepwise manner.
-
At each concentration, allow the cells to adapt and resume proliferation before the next dose escalation.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Continue this process until a desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50 compared to the parental line).
-
Once a resistant cell line is established, it can be maintained in a culture medium containing a maintenance dose of OTSSP167 to preserve the resistant phenotype.
-
2. Assessing Synergism with Combination Therapies
This protocol outlines how to evaluate the synergistic effect of OTSSP167 with another inhibitor.
-
Materials:
-
OTSSP167-sensitive or -resistant cell line.
-
Complete cell culture medium.
-
This compound.
-
Second inhibitor of interest.
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
Plate reader.
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare a dose-response matrix of OTSSP167 and the second inhibitor, both alone and in combination at various concentrations.
-
Treat the cells with the different drug combinations and incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Analyze the data using software that can calculate the Combination Index (CI), such as CompuSyn. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for OTSSP167 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 9. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 16. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generation and Characterization of an Isogenic Cell Line Model of Radioresistant Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Generation, characterization, and maintenance of trastuzumab-resistant HER2+ breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OTSSP167 Hydrochloride Oral Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with oral formulations of OTSSP167 hydrochloride. Our focus is to help you achieve consistent and effective results in your preclinical experiments by addressing potential challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent, orally administered inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers.[1][2] By inhibiting MELK, OTSSP167 disrupts key signaling pathways involved in cancer cell proliferation, survival, and maintenance of cancer stem cells.[1] It has been shown to suppress tumor growth in xenograft models of breast, lung, prostate, and pancreatic cancers.[1]
Q2: Is the oral bioavailability of this compound a concern?
Preclinical studies in mouse xenograft models suggest that this compound has high oral bioavailability.[1] Tumor growth inhibition (TGI) rates are comparable between intravenous and oral administration, indicating efficient absorption from the gastrointestinal tract.[1] Therefore, the primary goal for researchers is typically to maintain this high bioavailability and ensure consistent exposure in experimental settings.
Q3: What are the known molecular targets of OTSSP167?
The primary target of OTSSP167 is MELK.[1] However, it has also been shown to inhibit other kinases involved in mitosis, including Aurora B, BUB1, and Haspin. This broader activity may contribute to its overall anti-cancer effects.
Q4: What formulation vehicle is recommended for oral administration of this compound in mice?
A commonly used and effective vehicle for oral gavage of this compound in mice is a 0.5% methylcellulose (B11928114) solution.[1]
Q5: What are some general strategies to improve the oral bioavailability of a poorly soluble compound?
While this compound appears to have good oral bioavailability, general strategies for compounds with poor solubility and/or permeability include:
-
Nanoformulations: Reducing particle size to the nanoscale can increase the surface area for dissolution.[3]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations containing lipids, surfactants, and co-solvents can enhance solubility and absorption.
-
Prodrugs: Modifying the chemical structure of the drug to create a more absorbable prodrug that is converted to the active form in the body.
Troubleshooting Guide
This guide addresses potential issues that may lead to suboptimal or variable results during in vivo oral administration experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration. | 1. Ensure Proper Training: All personnel performing oral gavage should be thoroughly trained. 2. Verify Gavage Needle Placement: Confirm the gavage needle is correctly placed in the esophagus and not the trachea before administering the compound. 3. Standardize Procedure: Use a consistent speed of administration and handle animals gently to minimize stress. |
| Formulation Issues: The compound may not be uniformly suspended in the vehicle, leading to inconsistent doses. | 1. Homogenize Suspension: Vortex the suspension thoroughly before drawing each dose to ensure uniformity. 2. Check for Precipitation: Visually inspect the formulation for any signs of drug precipitation before and during the dosing period. 3. Prepare Fresh Formulations: Due to potential instability in solution, it is recommended to prepare fresh formulations regularly. | |
| Animal-Specific Physiological Factors: Differences in gastric pH, gastrointestinal motility, or food intake can affect drug absorption. | 1. Fasting: Fast animals overnight before dosing to reduce variability from food effects, but provide water ad libitum. 2. Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-related physiological changes. | |
| Lower than expected tumor growth inhibition compared to published data. | Suboptimal Formulation: The chosen vehicle may not be optimal for solubilizing or suspending this compound. | 1. Confirm Vehicle Preparation: Ensure the 0.5% methylcellulose vehicle is prepared correctly. 2. Consider Alternative Formulations: If issues persist, consider exploring other formulation strategies, such as those listed in the FAQs, although these are generally for compounds with known low bioavailability. |
| Incorrect Dose Calculation: Errors in calculating the required dose for each animal. | 1. Accurate Body Weights: Use precise and recent body weights for each animal for dose calculation. 2. Double-Check Calculations: Have a second person verify all dose calculations. | |
| Compound Stability: Degradation of this compound in the formulation or during storage. | 1. Proper Storage: Store the compound and its formulations according to the manufacturer's recommendations, protected from light and moisture. 2. Assess Compound Purity: Verify the purity of the this compound batch being used. | |
| Signs of toxicity in treated animals (e.g., significant weight loss, lethargy). | Dose is too high for the specific animal strain or model. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) in your specific model. 2. Monitor Animal Health: Closely monitor animals daily for any signs of toxicity and record body weights regularly. |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the formulation components. |
Quantitative Data
Table 1: In Vivo Efficacy of OTSSP167 in a Breast Cancer Xenograft Model (MDA-MB-231 cells)
| Administration Route | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Intravenous (IV) | 20 mg/kg | Once every two days | 73% | [1] |
| Oral (PO) | 10 mg/kg | Once a day | 72% | [1] |
Table 2: In Vivo Efficacy of OTSSP167 in a Lung Cancer Xenograft Model (A549 cells)
| Administration Route | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Intravenous (IV) | 1 mg/kg | Once a day | 51% | [1] |
| Intravenous (IV) | 5 mg/kg | Once a day | 91% | [1] |
| Intravenous (IV) | 10 mg/kg | Once a day | 108% | [1] |
| Oral (PO) | 5 mg/kg | Once a day | 95% | [1] |
| Oral (PO) | 10 mg/kg | Once a day | 124% | [1] |
Table 3: In Vivo Efficacy of Orally Administered OTSSP167 (10 mg/kg, once a day) in Other Cancer Xenograft Models
| Cancer Type | Cell Line | Tumor Growth Inhibition (TGI) | Reference |
| Prostate Cancer | DU145 | 106% | [1] |
| Pancreatic Cancer | MIAPaCa-2 | 87% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile beaker or flask
-
Weighing scale and spatulas
Procedure:
-
Calculate the total volume of the formulation needed based on the number of animals, the dose, and the dosing volume (typically 10 mL/kg for mice).
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously with a magnetic stir bar. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.
-
Weigh the required amount of this compound powder based on the desired final concentration.
-
Slowly add the this compound powder to the 0.5% methylcellulose solution while stirring continuously.
-
Continue stirring until a homogenous suspension is formed. The suspension should be used immediately or stored appropriately, with continuous stirring before each administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the exact volume of the suspension to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Position the mouse vertically and gently extend its head to straighten the path to the esophagus.
-
Introduce the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing.
Protocol 3: Assessment of Oral Bioavailability (Hypothetical Workflow)
This protocol outlines a general workflow for a pharmacokinetic study to determine the absolute oral bioavailability of a compound like this compound.
Study Design:
-
Animals: Use a sufficient number of animals (e.g., male C57BL/6 mice, 8-10 weeks old) for each group to ensure statistical power.
-
Groups:
-
Group 1 (Intravenous): Administer this compound intravenously (e.g., via tail vein) at a specific dose (e.g., 5 mg/kg).
-
Group 2 (Oral): Administer this compound orally (via gavage) at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
Procedure:
-
Prepare the intravenous and oral formulations of this compound.
-
Administer the compound to the respective groups.
-
At each time point, collect blood samples (e.g., via saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both administration routes using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Caption: Logical workflow for troubleshooting variable in vivo efficacy of oral this compound.
References
- 1. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent absolute oral bioavailability in excess of 100% for a vitronectin receptor antagonist (SB-265123) in rat. I. Investigation of potential experimental and mechanistic explanations - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating artifacts in OTSSP167 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OTSSP167, a potent inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with OTSSP167.
Q1: My OTSSP167-treated cells show a phenotype (e.g., cell cycle arrest, apoptosis) that is inconsistent with published MELK knockdown studies. What could be the cause?
A1: This discrepancy could be due to off-target effects of OTSSP167. While it is a potent MELK inhibitor, it has been shown to inhibit other kinases, notably Aurora B, BUB1, and Haspin, at concentrations used to inhibit MELK.[1][2] This can lead to phenotypes like mitotic checkpoint abrogation, which may not be observed with MELK-specific knockdown.[1][2]
Troubleshooting Steps:
-
Validate with a secondary MELK inhibitor: Use a structurally different MELK inhibitor to see if the phenotype is reproducible.
-
Perform MELK knockdown: Use siRNA or shRNA to specifically reduce MELK expression and compare the phenotype to that observed with OTSSP167 treatment.
-
Assess off-target activity: Directly measure the activity of known off-target kinases, such as Aurora B, in your experimental system. For example, you can perform an in vitro kinase assay with recombinant Aurora B or use phospho-specific antibodies for downstream targets of Aurora B in western blotting.[3][4]
Q2: I am observing high background in my western blot for phosphorylated MELK substrates after OTSSP167 treatment. What are the possible reasons and solutions?
A2: High background in western blots can obscure the true effect of OTSSP167. The issue can stem from several factors related to the antibody, blocking, or washing steps.
Troubleshooting Steps:
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the MELK substrate. Run a control lane with a non-phosphorylated version of the protein or use a phosphatase-treated lysate to confirm specificity.
-
Blocking Inefficiency: Insufficient blocking can lead to non-specific antibody binding.
-
Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).
-
Consider changing the blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) may be preferable for phospho-specific antibodies.
-
-
Inadequate Washing: Residual unbound antibodies can cause high background. Increase the number and duration of washes with TBST buffer between antibody incubations.
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.
Q3: My IC50 value for OTSSP167 in a cell viability assay is significantly different from published values. Why might this be?
A3: Discrepancies in IC50 values can arise from variations in experimental conditions.
Troubleshooting Steps:
-
Cell Line and Passage Number: Different cell lines exhibit varying sensitivity to OTSSP167.[5][6] Even within the same cell line, high passage numbers can lead to genetic drift and altered drug responses. Ensure you are using a consistent and low-passage number cell line.
-
Seeding Density: The initial number of cells seeded can influence the final assay readout. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug treatment period.[6]
-
Treatment Duration: The length of exposure to OTSSP167 will impact the IC50 value. Ensure your treatment duration is consistent with the protocols you are comparing against.[5]
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values.[7][8]
-
Compound Potency: Verify the concentration and integrity of your OTSSP167 stock solution. Improper storage can lead to degradation.
Q4: I am seeing an unexpected cell cycle arrest profile (e.g., G2/M arrest instead of G1/S) in my flow cytometry data after OTSSP167 treatment. How do I interpret this?
A4: While MELK inhibition has been linked to G1/S arrest in some contexts, OTSSP167 can also induce a G2/M arrest.[7][9] This can be a result of its off-target effects on mitotic kinases like Aurora B.[1][2]
Troubleshooting and Interpretation:
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment. The cell cycle effects of OTSSP167 can be concentration and time-dependent.[7]
-
Examine Mitotic Markers: To investigate a potential G2/M arrest due to off-target effects, analyze the phosphorylation status of proteins involved in the G2/M transition and mitosis, such as histone H3 (Ser10), a downstream target of Aurora B.[4]
-
Correlate with Apoptosis: An increase in the sub-G1 population may indicate apoptosis. Confirm this with an alternative method like Annexin V staining.[10] The induction of apoptosis can sometimes mask a specific cell cycle arrest point.
Quantitative Data Summary
| Assay Type | Cell Line | Reported IC50 Value | Reference |
| In Vitro Kinase Assay | MELK | 0.41 nM | [5] |
| Aurora B | ~25 nM | [3] | |
| MAP2K7 | 160 nM | [7] | |
| Cell Viability Assay | A549 (Lung) | 6.7 nM | [5] |
| T47D (Breast) | 4.3 nM | [5] | |
| DU4475 (Breast) | 2.3 nM | [5] | |
| 22Rv1 (Prostate) | 6.0 nM | [5] | |
| HT1197 (Bladder) | 97 nM | [6] | |
| KOPT-K1 (T-ALL) | 10 nM | [7] | |
| DND-41 (T-ALL) | 57 nM | [7] |
Experimental Protocols
Cell Viability Assay (Luminescent)
This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.
Methodology:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of OTSSP167 in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of OTSSP167. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[6][7]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
In Vitro Radiometric Kinase Assay
This protocol is a standard method for directly measuring kinase activity.
Methodology:
-
Prepare a kinase reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 10 mM MgCl2, 50 µM cold ATP).[5]
-
In a reaction tube, combine the recombinant MELK enzyme, the substrate (e.g., a generic substrate like myelin basic protein or a specific substrate), and the desired concentration of OTSSP167 or vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[5]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[5]
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphor screen to visualize the incorporated radioactivity.
-
Quantify the band intensity to determine the level of substrate phosphorylation and calculate the percentage of inhibition.
Western Blotting for Phosphorylated Proteins
This protocol allows for the analysis of changes in protein phosphorylation in response to OTSSP167 treatment.
Methodology:
-
Seed cells and treat with OTSSP167 at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[11]
-
Denature the protein samples by adding SDS-PAGE loading buffer and boiling.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MELK substrate) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Normalize the signal of the phosphorylated protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified signaling pathway of MELK and its inhibition by OTSSP167.
Caption: General experimental workflow for characterizing OTSSP167.
References
- 1. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
OTSSP167 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting OTSSP167 treatment duration to achieve optimal experimental effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OTSSP167?
A1: OTSSP167 is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase.[1][2] MELK is overexpressed in various cancers and is implicated in cancer cell proliferation, maintenance of cancer stem cells, and resistance to therapy.[3][4][5] By inhibiting MELK, OTSSP167 can suppress cancer cell growth and induce apoptosis.[4][5] It is important to note that some studies suggest OTSSP167 may have off-target effects on other kinases, such as Aurora B, BUB1, and Haspin, which could contribute to its cellular activity.[1][6]
Q2: How do I determine the optimal starting concentration of OTSSP167 for my in vitro experiments?
A2: The optimal starting concentration depends on the cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published IC50 values for OTSSP167 are typically in the low nanomolar range.
Table 1: Reported IC50 Values of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) |
| A549 | Lung Cancer | 6.7[1][7] |
| T47D | Breast Cancer | 4.3[1][7] |
| DU4475 | Breast Cancer | 2.3[1][7] |
| 22Rv1 | Prostate Cancer | 6.0[1][7] |
| HT1197 | Bladder Cancer | 97[2] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10-50[8][9][10] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 10-50[8][9][10] |
Q3: What are the typical treatment durations for OTSSP167 in preclinical models?
A3: Treatment duration in preclinical studies varies based on the experimental goals. In vitro cell viability assays are often conducted over 48 to 72 hours.[3][7][10] For in vivo xenograft models, treatment can range from several weeks to months, depending on tumor growth kinetics and the study endpoints.[3][8] Continuous daily dosing or intermittent dosing schedules have been used.[1][8]
Troubleshooting Guides
Issue 1: High variability in cell viability assays.
-
Possible Cause: Inconsistent cell seeding density, variations in reagent preparation, or cell line instability.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.
-
Fresh Reagent Preparation: Prepare fresh dilutions of OTSSP167 from a validated stock solution for each experiment.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination.
-
Issue 2: Lack of tumor growth inhibition in a xenograft model.
-
Possible Cause: Suboptimal dose, inappropriate dosing schedule, or development of resistance.
-
Troubleshooting Steps:
-
Dose Escalation Study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and a biologically effective dose in your model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure drug concentration in plasma and tumor tissue to ensure adequate exposure. Correlate drug levels with target engagement (e.g., inhibition of MELK phosphorylation).
-
Alternative Dosing Schedule: Explore different dosing schedules (e.g., more frequent administration) to maintain therapeutic drug levels.
-
Investigate Resistance Mechanisms: If initial responses are followed by tumor regrowth, consider investigating potential resistance mechanisms.
-
Issue 3: Unexpected cellular phenotypes or toxicity.
-
Possible Cause: Off-target effects of OTSSP167.
-
Troubleshooting Steps:
-
Target Engagement Assays: Confirm target engagement of MELK at the concentrations used.
-
Phenotype Confirmation: Use a secondary method to confirm the observed phenotype (e.g., use a structurally unrelated MELK inhibitor or siRNA/shRNA knockdown of MELK).
-
Kinase Profiling: To definitively identify off-targets, consider performing a broad kinase profiling screen.
-
Experimental Protocols
1. Cell Viability Assay (Based on CellTiter-Glo®)
-
Objective: To determine the IC50 of OTSSP167 in a specific cancer cell line.
-
Methodology:
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[3]
-
Prepare a serial dilution of OTSSP167 in culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of OTSSP167 or vehicle control (DMSO).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value using non-linear regression analysis.[3]
-
2. Murine Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of OTSSP167.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., 0.5-1.0 x 10^6 cells per mouse) into the flank of immunocompromised mice (e.g., NSG mice).[3]
-
Monitor tumor growth regularly by measuring tumor volume.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer OTSSP167 (e.g., 10 mg/kg daily via intraperitoneal injection) or vehicle control.[8][9] The formulation for the vehicle can be 10% DMSO and 90% SBE-β-CD.[3]
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Simplified signaling pathway of MELK and the inhibitory action of OTSSP167.
Caption: General experimental workflow for evaluating OTSSP167 efficacy.
Caption: Logical workflow for troubleshooting suboptimal OTSSP167 effects.
References
- 1. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
dealing with OTSSP167 hydrochloride degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on handling and troubleshooting potential degradation of OTSSP167 hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: The lyophilized powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1]
-
Stock Solutions: It is highly recommended to prepare stock solutions fresh for each experiment due to their instability.[1] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2] Stored this way, some suppliers suggest stability for up to one year.[2][3] For shorter-term storage, solutions may be kept at -20°C for up to one month.[3]
Q2: What solvents should I use to prepare this compound stock solutions?
A2: this compound has varying solubility in different solvents.
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. Solubility in DMSO has been reported at concentrations up to 30 mg/mL.[4] It is crucial to use anhydrous DMSO, as moisture can reduce solubility.[3]
-
Ethanol (B145695): Solubility in ethanol is lower, around 1 mg/mL.[4]
-
Aqueous Solutions: this compound is poorly soluble in water.[5] Direct dissolution in aqueous buffers is not recommended for creating concentrated stock solutions. For in vivo studies, specific formulations with co-solvents and surfactants are necessary.[5]
Q3: I am observing a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?
A3: A decline in activity during extended experiments is likely due to the degradation of the compound in the cell culture medium. Solutions of this compound are known to be unstable.[1] The complex composition of cell culture media (containing salts, amino acids, vitamins, and serum) can contribute to the degradation of dissolved compounds over time. It is recommended to perform stability studies in your specific cell culture medium to understand its degradation kinetics. For long-term experiments, consider replenishing the compound by changing the media at regular intervals.
Q4: How can I check if my this compound solution has degraded?
A4: The most reliable way to assess degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products. A decrease in the peak area of the parent this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms in stock solution upon storage | Poor solubility or compound degradation to an insoluble product. | Prepare a more dilute stock solution. Use a different, higher-solubilizing solvent if compatible with your experiment. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results between experiments | Degradation of stock or working solutions. Inconsistent solution preparation. | Prepare fresh solutions for each experiment. Standardize the protocol for solution preparation, including solvent quality and final concentration. Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
| Loss of compound activity in a cell-based assay | Degradation in culture medium. Adsorption to plasticware. | Assess compound stability in the specific culture medium using HPLC or LC-MS. Use low-binding plates and tubes. Consider replenishing the compound with fresh media during long-term assays. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate degradation, such as preparing fresh solutions, protecting from light, and controlling temperature. |
Signaling Pathway and Experimental Workflows
OTSSP167 Mechanism of Action
OTSSP167 is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][3][6] MELK is a serine/threonine kinase involved in various cellular processes, including cell cycle control, proliferation, and apoptosis.[2] By inhibiting MELK, OTSSP167 can suppress tumor growth.[3][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
how to control for vehicle effects in OTSSP167 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in experiments involving the MELK inhibitor, OTSSP167.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in OTSSP167 experiments?
A vehicle control is a crucial experimental group that is treated with the same solvent or carrier used to dissolve and administer OTSSP167, but without the drug itself.[1] This control is essential to differentiate the biological effects of OTSSP167 from any potential effects induced by the vehicle.[1] Since vehicles are not always biologically inert, any observed changes in the vehicle control group can be attributed to the vehicle, allowing you to isolate the true effect of OTSSP167 by comparing the drug-treated group to the vehicle control group.
Q2: What are the recommended vehicles for dissolving OTSSP167 for in vitro and in vivo experiments?
The choice of vehicle depends on the experimental setting. For in vitro studies, Dimethyl Sulfoxide (B87167) (DMSO) is commonly used due to its ability to dissolve OTSSP167.[2] For in vivo experiments, various formulations have been reported, often involving a combination of solvents and surfactants to ensure solubility and bioavailability. Common components include DMSO, PEG300, Tween 80, saline, methylcellulose, and sulfobutylether-β-cyclodextrin (SBE-β-CD).[3]
Q3: Can the vehicle itself impact my experimental results?
Yes. The vehicle can have independent biological effects. For example, DMSO, a common solvent for in vitro work, has been shown to influence cell viability, proliferation, and even signaling pathways at certain concentrations.[4][5][6] Similarly, vehicles used for in vivo studies can have systemic effects. Therefore, it is imperative to always include a vehicle control group in your experimental design.
Troubleshooting Guides
In Vitro Experiments (Using DMSO)
Problem: I am observing unexpected changes (e.g., decreased viability, altered signaling) in my DMSO vehicle control group.
-
Possible Cause 1: DMSO concentration is too high.
-
Explanation: DMSO can be cytotoxic and induce cellular stress at higher concentrations.[4][6] Studies have shown that DMSO concentrations as low as 0.1% can alter gene expression, while concentrations of 1-2% or higher can significantly reduce cell viability and induce apoptosis.[4][6]
-
Solution: Perform a vehicle control titration assay to determine the highest concentration of DMSO that does not significantly affect the viability or key signaling pathways of your specific cell line. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[7]
-
-
Possible Cause 2: Off-target effects of DMSO on signaling pathways.
-
Explanation: DMSO has been reported to affect various signaling pathways, which can be heterogeneous across different cell lines. For instance, it can modulate the activity of PI3K/AKT and ERK signaling pathways.
-
Solution: Carefully compare the results of your OTSSP167-treated group directly against your DMSO vehicle control group, rather than an untreated control. This will help you subtract the effects of DMSO and isolate the specific effects of OTSSP167.
-
In Vivo Experiments
Problem: The animals in my vehicle control group are showing adverse effects (e.g., weight loss, lethargy).
-
Possible Cause 1: Toxicity related to the vehicle formulation.
-
Explanation: The components of the in vivo vehicle can have systemic effects. For example, some studies have noted that certain vehicle formulations can lead to issues like soft stool or changes in body weight.[8] A study using a vehicle of 10% DMSO and 90% of a 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) solution for intraperitoneal administration of OTSSP167 reported that the vehicle was well-tolerated with no hematological toxicity.[3][9] However, other studies with OTSSP167 have noted "no or a little body-weight loss" as a positive outcome, suggesting that weight loss can be a concern.[10]
-
Solution:
-
Review the literature: Use vehicle formulations that have been previously published and reported as well-tolerated for the specific route of administration and animal model you are using.
-
Conduct a pilot study: Before starting a large-scale experiment, administer the vehicle alone to a small group of animals and monitor them closely for any adverse effects over the planned duration of the study.
-
Refine the formulation: If adverse effects are observed, consider reducing the concentration of potentially toxic components like DMSO or trying alternative, well-established vehicle formulations.
-
-
-
Possible Cause 2: Stress from the administration procedure.
-
Explanation: The method of administration (e.g., oral gavage, intraperitoneal injection) can cause stress to the animals, leading to transient weight loss or other behavioral changes.
-
Solution: Ensure that all personnel are properly trained in animal handling and administration techniques to minimize stress. Include an acclimation period for the animals to the handling and procedure before the start of the experiment.
-
Data Presentation: Summary of Vehicle Recommendations and Potential Effects
Table 1: Recommended Vehicle Concentrations for OTSSP167
| Experimental Setting | Vehicle | Recommended Concentration | Reference |
| In Vitro (Cell Culture) | DMSO | Final concentration of ≤ 0.5% in culture medium. Ideally ≤ 0.1%. | [7] |
| In Vivo (Intraperitoneal) | 10% DMSO, 90% of 20% SBE-β-CD | As described for a 10 mg/kg OTSSP167 dose. | [3] |
| In Vivo (Oral/Intravenous) | Formulations with PEG300, Tween 80, Saline, or Methylcellulose | Vehicle composition should be optimized and tested for tolerability. |
Table 2: Potential Effects of Common Vehicles
| Vehicle | Potential Observed Effects | Considerations | Reference |
| DMSO (in vitro) | Decreased cell viability, induction of apoptosis, altered gene expression, modulation of signaling pathways (e.g., PI3K/AKT, ERK). | Effects are concentration and cell-line dependent. A titration to determine the optimal non-toxic concentration is highly recommended. | [4][6] |
| PEG300 (in vivo) | Generally low toxicity, but long-term or high-dose administration may pose risks. | Monitor for signs of systemic toxicity, especially in long-duration studies. | |
| Methylcellulose (in vivo) | Can cause soft or pale feces. May lead to marginal decreases in body weight in some studies. | Generally considered safe, but monitor animal weight and gastrointestinal health. | [8] |
| SBE-β-CD (in vivo) | Generally well-tolerated when used as a solubilizing agent. | A good alternative to reduce the concentration of other organic solvents like DMSO. | [3] |
Experimental Protocols
Protocol: Vehicle Control Titration Assay for In Vitro Experiments
This protocol is designed to determine the maximum concentration of DMSO that can be used for a specific cell line without causing significant cytotoxicity.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density typically used for your OTSSP167 experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.01%, including an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for the same duration as your planned OTSSP167 experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not result in a significant decrease in cell viability (e.g., >95% viability compared to the untreated control) should be considered the maximum tolerable concentration for your experiments.
Visualizations
Caption: Workflow for selecting and validating a vehicle for in vitro OTSSP167 experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. OTSSP167 HCl (OTS167) | MELK inhibitor | CAS 1431698-10-0 | Buy OTSSP-167 HCl (OTS-167) from Supplier InvivoChem [invivochem.com]
OTSSP167 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTSSP167. Our goal is to help you interpret unexpected experimental results and navigate the complexities of this potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OTSSP167?
A1: OTSSP167 is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 of 0.41 nM in cell-free assays.[1][2] MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and the maintenance of cancer stem cells.[3][4] By inhibiting MELK, OTSSP167 is designed to disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.[4]
Q2: We observe a significant anti-proliferative effect, but CRISPR/Cas9 knockout of MELK in our cancer cell line does not replicate the phenotype. Why?
Q3: What are the known off-target effects of OTSSP167?
A3: OTSSP167 has been shown to inhibit several other kinases, which can contribute to its overall cellular effect. This polypharmacology is a key factor in understanding unexpected phenotypes. Known off-targets include:
-
Aurora B Kinase: Inhibition of Aurora B can lead to defects in chromosome segregation and cytokinesis.[7][8]
-
BUB1 and Haspin Kinases: Inhibition of these kinases can cause mislocalization of the chromosomal passenger complex (CPC), including Aurora B, leading to mitotic errors.[7][8]
-
MAP2K7 (MKK7): OTSSP167 can inhibit the MAP2K7-JNK signaling pathway, which is involved in apoptosis and cell cycle regulation.[9]
These off-target activities likely contribute to the potent anti-cancer effects observed with OTSSP167, but also complicate the interpretation of experimental results.[7][8]
Troubleshooting Guide
Issue 1: Unexpected Cell Cycle Arrest Profile
-
Observed Phenotype: You observe G2/M arrest, but published literature suggests a G1 arrest, or vice-versa.
-
Possible Cause: The cell cycle phase of arrest induced by OTSSP167 can be cell-type dependent and influenced by its off-target activities.
-
G2/M Arrest: This can be attributed to the inhibition of kinases crucial for mitotic progression, such as Aurora B, BUB1, and Haspin.[7][8] Disruption of the mitotic checkpoint is a known effect.[7] In some T-cell acute lymphoblastic leukemia (T-ALL) cell lines, OTSSP167 has been shown to induce G2/M arrest.[9]
-
G1/S Arrest: In other contexts, such as neuroblastoma, OTSSP167 has been reported to block cell cycle progression at the G1 phase through inhibition of Rb phosphorylation.[10] Effects on the p53 pathway, leading to an upregulation of p21, can also contribute to G1 arrest.[11]
-
-
Troubleshooting Steps:
-
Confirm Cell Cycle Phase: Utilize multiple methods to confirm the cell cycle arrest point, such as flow cytometry with propidium (B1200493) iodide staining and Western blotting for key cell cycle markers (e.g., Cyclin B1, phospho-Histone H3 for G2/M; Cyclin D1, Cyclin E, p21 for G1).
-
Evaluate Off-Target Effects: Assess the phosphorylation status of known OTSSP167 off-targets and their downstream effectors (e.g., phospho-Aurora B, phospho-JNK) in your specific cell line.
-
Review the Literature for Your Cell Type: Carefully examine studies using OTSSP167 in similar cancer models to see if context-dependent effects on the cell cycle have been reported.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Observed Phenotype: OTSSP167 shows high potency (low nM IC50) in your 2D cell culture assays, but the required doses for in vivo tumor growth inhibition are higher than expected, or the effect is not as robust.
-
Possible Causes:
-
Pharmacokinetics and Bioavailability: The in vivo efficacy of OTSSP167 can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. While oral administration has shown efficacy in mouse models, the bioavailability might vary.[1][3]
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to therapy through various mechanisms not present in 2D culture.
-
Redundancy of Signaling Pathways: In a complex in vivo system, other signaling pathways may compensate for the inhibition of MELK and its off-targets.
-
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to measure the concentration of OTSSP167 in the plasma and tumor tissue over time and correlate it with the inhibition of target biomarkers (e.g., phospho-MELK substrates).
-
Explore Combination Therapies: OTSSP167 has shown synergistic effects when combined with other chemotherapeutic agents like dexamethasone, L-asparaginase, and vincristine.[9] Consider testing rational combinations to enhance in vivo efficacy.
-
Use 3D Culture Models: Before moving to in vivo studies, assess the efficacy of OTSSP167 in 3D culture models (e.g., spheroids, organoids), which can better mimic the in vivo environment.
-
Issue 3: Emergence of Drug Resistance
-
Observed Phenotype: After an initial response to OTSSP167 treatment, cancer cells resume proliferation.
-
Possible Causes: The mechanisms of resistance to OTSSP167 are not yet fully elucidated. However, potential mechanisms could include:
-
Upregulation of Bypass Signaling Pathways: Cancer cells may adapt by activating alternative survival pathways to compensate for the inhibited targets. For instance, activation of the PI3K-AKT-mTOR or RAS-MEK-ERK pathways can confer resistance to various targeted therapies.[12]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the drug from the cell.[12]
-
Mutations in the Drug Target: While less common for off-target-driven drugs, mutations in MELK or other key targets could potentially reduce drug binding.
-
-
Troubleshooting Steps:
-
Gene Expression Analysis: Perform RNA sequencing or microarray analysis on sensitive versus resistant cells to identify differentially expressed genes and activated pathways.
-
Western Blotting for Survival Pathways: Assess the activation status (i.e., phosphorylation) of key nodes in major survival pathways (e.g., AKT, ERK, mTOR) in resistant cells compared to sensitive cells.
-
Test for Drug Efflux: Use inhibitors of ABC transporters (e.g., verapamil) in combination with OTSSP167 to see if sensitivity can be restored.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 6.7 | [1][2] |
| T47D | Breast Cancer | 4.3 | [1][2] |
| DU4475 | Breast Cancer | 2.3 | [1][2] |
| 22Rv1 | Prostate Cancer | 6.0 | [1][2] |
| HT1197 | Bladder Cancer | 97 | [2] |
| KOPT-K1 | T-ALL | 10-50 (range for various T-ALL lines) | [9] |
| MOLT-3 | T-ALL | 10-50 (range for various T-ALL lines) | [9] |
| RPMI-8402 | T-ALL | 10-50 (range for various T-ALL lines) | [9] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of OTSSP167 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well.
-
Reading: Incubate as per the manufacturer's instructions and then read the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with OTSSP167 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins or a loading control (e.g., β-actin, GAPDH) to ensure equal loading.
Visualizations
Caption: OTSSP167 inhibits MELK and key off-target kinases.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 9. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to Overcome Resistance Mechanisms in T-Cell Acute Lymphoblastic Leukemia [mdpi.com]
strategies to reduce non-specific binding of OTSSP167
Welcome to the technical support resource for OTSSP167. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and mitigate common issues such as non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is OTSSP167 and what is its primary target?
OTSSP167 is a potent, ATP-competitive small molecule inhibitor developed as a therapeutic agent for various cancers.[1][2] Its primary target is Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in cancer cell proliferation, cell cycle progression, and cancer stem cell survival.[1][3][4] OTSSP167 inhibits MELK activation by blocking its autophosphorylation, which leads to the degradation of the MELK protein.[3]
Q2: I'm observing unexpected phenotypes in my experiment. Could this be due to non-specific binding or off-target effects?
Yes, this is a distinct possibility. While OTSSP167 is a potent MELK inhibitor, like many kinase inhibitors, it can exhibit off-target activity against other kinases, especially at higher concentrations.[1] Documented off-targets include kinases crucial for mitotic progression, such as Aurora B, BUB1, and Haspin, as well as MAP2K7.[1][2][5] These off-target effects can lead to phenotypes, such as mitotic checkpoint abrogation, that are not solely dependent on MELK inhibition.[1][2]
Q3: At what concentration does OTSSP167 typically show off-target effects?
The concentration at which off-target effects become prominent can vary by cell type and experimental conditions. However, in vitro kinase assays have provided specific IC50 values for several key off-targets. For example, OTSSP167 inhibits Aurora B kinase with an IC50 of approximately 25 nM and MAP2K7 with an IC50 of around 160 nM.[1][3][5][6] Since the IC50 for MELK is very low (0.41 nM), using the lowest effective concentration is critical to maintain specificity.[7]
Troubleshooting Guide: Reducing Non-Specific Binding
Q4: How can I confirm if the effects I'm seeing are on-target (MELK-dependent) or off-target?
To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. The following workflow can help dissect the observed phenotype.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Q5: What are the first steps to reduce non-specific binding in an in vitro kinase assay?
Non-specific binding in biochemical assays can be influenced by inhibitor concentration and buffer components.
-
Optimize Inhibitor Concentration: Use the lowest possible concentration of OTSSP167 that gives a robust signal for MELK inhibition. A full dose-response curve is essential to determine the IC50 and select an appropriate concentration for screening.
-
Optimize Enzyme Concentration: Use a consistent and minimal amount of recombinant kinase to avoid inhibitor titration effects.[8]
-
Buffer Additives: Include blocking agents and detergents in the assay buffer to prevent the inhibitor from binding to the plate or other proteins. Common additives include Bovine Serum Albumin (BSA) and non-ionic detergents like Tween-20.[8][9]
-
Control for DMSO Concentration: Ensure the final concentration of DMSO (the solvent for OTSSP167) is consistent across all wells, typically ≤1%, to avoid solvent-induced artifacts.[8]
Q6: How can I minimize non-specific binding and off-target effects in cell-based assays?
Cellular assays introduce additional complexity, such as protein binding in the media and cell permeability.
-
Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains abundant proteins that can non-specifically bind to small molecules. If possible, reduce the serum concentration during the treatment period or use serum-free media.[8][10] Always perform a preliminary experiment to ensure cell viability is not compromised.
-
Wash Cells: Before adding OTSSP167, wash the cells with serum-free media to remove residual serum proteins.[8]
-
Titrate OTSSP167 Concentration: Determine the lowest effective concentration in your specific cell line. The IC50 for cell viability can range from low nanomolar (e.g., 2.3-6.7 nM) in sensitive lines to higher concentrations in others.[11][12][13] Using concentrations significantly above the IC50 increases the risk of off-target engagement.[8]
Quantitative Data Summary
The following tables summarize the inhibitory potency of OTSSP167 and recommended starting conditions for assay buffers.
Table 1: Inhibitory Potency (IC50) of OTSSP167 Against Various Kinases
| Target Kinase | IC50 Value | Target Type | Reference |
| MELK | 0.41 nM | Primary Target | [7] |
| Aurora B | ~25 nM | Off-Target | [1][3] |
| MAP2K7 | 160 nM | Off-Target | [5][6] |
| BUB1 | Inhibited | Off-Target | [1][2] |
| Haspin | Inhibited | Off-Target | [1][2] |
Table 2: Recommended Buffer Components for Reducing Non-Specific Binding
| Component | Recommended Starting Concentration | Purpose | Reference |
| BSA | 0.1 mg/mL - 1% | Blocking agent, prevents binding to surfaces | [8][14] |
| Tween-20 | 0.01% - 0.05% | Non-ionic detergent, reduces hydrophobic interactions | [8][9] |
| DMSO | ≤1% | Solvent, maintain consistency across all samples | [8] |
Signaling Pathway Context
Understanding the primary and major off-target pathways of OTSSP167 is crucial for interpreting experimental results.
References
- 1. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 2. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OR04-6 Comprehensive Profiling of the MELK Inhibitor OTSSP167's Action and Its Effect on Sensitization to Wee1 Inhibitor AZD1775 in a Spectrum of ACC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
ensuring reproducibility in OTSSP167 hydrochloride studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of studies involving OTSSP167 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 of 0.41 nM.[1][2][3][4] By inhibiting MELK, OTSSP167 disrupts several cellular processes crucial for cancer cell proliferation and survival, including cell cycle progression, apoptosis, and cancer stem cell maintenance.[5][6][7]
Q2: What are the known off-target effects of OTSSP167?
A2: While highly potent against MELK, OTSSP167 has been reported to inhibit other kinases, which can lead to off-target effects. These include MAP2K7 (IC50 of 160 nM), Aurora B, BUB1, and Haspin kinases.[8][9][10] These off-target activities can contribute to the compound's overall cellular effects, such as the abrogation of the mitotic checkpoint.[9][10] Researchers should consider these off-target effects when interpreting experimental results.
Q3: What is the recommended storage and stability for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is important to note that solutions of OTSSP167 are reported to be unstable, and preparing fresh solutions is recommended.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[11]
Q4: How should I prepare this compound for in vitro and in vivo studies?
A4: For in vitro studies, this compound can be dissolved in DMSO.[2][12] For in vivo studies, a common formulation involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted with PEG300, Tween 80, and saline.[4] It is crucial to add the solvents sequentially and ensure the solution is clear at each step.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Instability. As solutions of OTSSP167 can be unstable, it is highly recommended to use freshly prepared solutions for each experiment to ensure consistent potency.[1]
-
Possible Cause 2: Incomplete Solubilization. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in cell culture media. Sonication or gentle warming may aid dissolution.[13]
-
Possible Cause 3: Off-Target Effects. At higher concentrations, the observed phenotype might be due to the inhibition of kinases other than MELK.[8][9] Consider using a lower concentration or a secondary, structurally different MELK inhibitor to validate findings.
-
Possible Cause 4: Cell Line Variability. The expression of MELK can vary significantly between different cancer cell lines, impacting the sensitivity to OTSSP167.[2][3] It is advisable to verify MELK expression levels in your cell line of interest via Western blot or qPCR.
Issue 2: Difficulty dissolving this compound.
-
Solution 1: Choice of Solvent. DMSO is the most commonly recommended solvent for creating stock solutions.[2][12] For aqueous buffers, the solubility is very low.[12]
-
Solution 2: Aiding Dissolution. If the compound does not readily dissolve, gentle warming and sonication can be used.[13] For some formulations, adjusting the pH may also be necessary.[3]
-
Solution 3: Use Fresh, Anhydrous Solvents. The solubility of OTSSP167 can be reduced in DMSO that has absorbed moisture.[2] Using fresh, high-quality DMSO is recommended.
Issue 3: Unexpected toxicity or lack of efficacy in animal models.
-
Possible Cause 1: Improper Formulation. The bioavailability of OTSSP167 is highly dependent on the formulation. Ensure a clear and stable solution is prepared for administration. A common in vivo formulation includes DMSO, PEG300, Tween 80, and saline.[4]
-
Possible Cause 2: Dose Selection. The effective dose can vary depending on the tumor model and administration route (oral or intravenous).[2][3] A dose-response study is recommended to determine the optimal dose for your specific model.
-
Possible Cause 3: Limited Blood-Brain Barrier Permeability. For brain tumor models, the limited permeability of OTSSP167 across the blood-brain barrier may reduce its efficacy.[14] Intracranial or intratumoral injections might be considered in such cases.[15]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 6.7[2][3][4] |
| T47D | Breast Cancer | 4.3[2][3][4] |
| DU4475 | Breast Cancer | 2.3[2][3][4] |
| 22Rv1 | Prostate Cancer | 6.0[2][3][4] |
| HT1197 | Bladder Cancer | 97[3][4] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10-12[8] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 57[8] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | > 5 mg/mL[16] |
| DMF | 10 mg/mL[12] |
| Ethanol | 1 mg/mL[12] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL[12] |
| Water | 2 mg/mL[16] |
Experimental Protocols
1. In Vitro Kinase Assay
This protocol is adapted from studies investigating the direct inhibitory effect of OTSSP167 on MELK.
-
Materials: Recombinant MELK protein, substrate (e.g., PSMA1 or DBNL), kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA), ATP, [γ-32P]ATP, this compound, SDS sample buffer.[2]
-
Procedure:
-
Prepare a reaction mixture containing recombinant MELK protein and the chosen substrate in the kinase buffer.[2]
-
Add OTSSP167 at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 30 minutes at 30°C.[2][8]
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.[2]
-
Incubate the reaction for 30 minutes at 30°C.[2]
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.[2]
-
Separate the proteins by SDS-PAGE.[2]
-
Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate.[2]
-
2. Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of OTSSP167 on cancer cell proliferation.
-
Materials: Cancer cell line of interest, appropriate cell culture medium, 96-well plates, this compound, Cell Counting Kit-8 (CCK-8) or similar viability reagent, spectrophotometer.[17]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Prepare serial dilutions of OTSSP167 in the cell culture medium.
-
Treat the cells with varying concentrations of OTSSP167 (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[17]
-
Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a spectrophotometer.[17]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of MELK and its inhibition by OTSSP167.
Caption: General experimental workflow for evaluating OTSSP167 efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 11. adooq.com [adooq.com]
- 12. caymanchem.com [caymanchem.com]
- 13. OTSSP167 | MELK | TargetMol [targetmol.com]
- 14. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. OTSSP167 HCl (OTS167) | MELK inhibitor | CAS 1431698-10-0 | Buy OTSSP-167 HCl (OTS-167) from Supplier InvivoChem [invivochem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating the On-Target Effects of OTSSP167 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
OTSSP167 hydrochloride is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cancers.[1][2][3] Validating that the observed cellular and physiological effects of OTSSP167 are a direct consequence of MELK inhibition is crucial for the accurate interpretation of experimental results and for its potential clinical development. This guide provides a comparative overview of key experimental approaches to validate the on-target effects of OTSSP167, with a comparison to other MELK inhibitors.
Biochemical and Cellular Potency
A primary validation step involves quantifying the inhibitory activity of OTSSP167 against its target, MELK, and comparing this to its activity against other kinases and its effects on cellular processes.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Cancer Cell Lines) | Key Off-Targets |
| This compound | MELK | 0.41 nM [2][3][4][5] | 2.3 - 97 nM [3][4][5] | Aurora B, BUB1, Haspin, MAP2K7[1][4] |
| HTH-01-091 | MELK | 10.5 nM[1][6] | Micromolar range[7] | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1][6] |
| NVS-MELK8a | MELK | 2 nM[2][6] | 14 - 106 nM[7] | Flt3 (ITD), Haspin, PDGFRα (at higher concentrations)[2][6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Methodologies for On-Target Validation
A multi-pronged approach is essential to confidently attribute the effects of OTSSP167 to MELK inhibition. Below are detailed protocols for key validation experiments.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the ability of OTSSP167 to inhibit the enzymatic activity of purified MELK.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant MELK protein, a suitable substrate (e.g., myelin basic protein), and a kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM DTT, 40 mM NaF, 0.1 mM EGTA).[3][4]
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A DMSO control is included.
-
Initiation: The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP).[3][4]
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).[3][4]
-
Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The reaction products are separated by SDS-PAGE, and the incorporation of the radiolabel into the substrate is quantified by autoradiography.[3][4]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each OTSSP167 concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9][10]
Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble MELK protein remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble MELK as a function of temperature. A shift in the melting curve to a higher temperature in the OTSSP167-treated cells compared to the control indicates direct binding of the inhibitor to MELK.
Western Blotting for Downstream Substrates
Validating that OTSSP167 inhibits the phosphorylation of known MELK substrates in cells provides strong evidence of on-target activity.
Protocol:
-
Cell Culture and Treatment: Cancer cells known to express MELK are cultured and treated with various concentrations of this compound for a defined period.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of MELK substrates (e.g., phospho-PSMA1, phospho-DBNL) and total protein levels of these substrates as a loading control.[3][4]
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the change in substrate phosphorylation upon OTSSP167 treatment.[5]
Kinome-Wide Selectivity Profiling (Kinobeads/MIBs)
This chemical proteomics approach provides a comprehensive overview of the kinases that OTSSP167 binds to within the cellular proteome, thus revealing its selectivity profile.[2][11][12]
Protocol:
-
Cell Lysis: Cells are lysed to create a native protein extract.
-
Inhibitor Competition: The lysate is incubated with this compound at various concentrations.
-
Kinase Enrichment: The lysate is then passed over beads coupled with a mixture of broad-spectrum kinase inhibitors (kinobeads or multiplexed inhibitor beads). Kinases that are bound to OTSSP167 in the lysate will not bind to the beads.[2][11]
-
Elution and Digestion: The kinases captured by the beads are eluted and digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[1]
-
Data Analysis: By comparing the abundance of each kinase in the OTSSP167-treated samples to a control sample, the degree of target engagement and off-target binding can be determined.[2]
Visualizing Pathways and Workflows
Caption: Simplified MELK signaling pathway and the inhibitory action of OTSSP167.
Caption: Workflow for validating the on-target effects of OTSSP167.
Conclusion
Validating the on-target effects of this compound requires a combination of biochemical, cellular, and proteomics-based approaches. While OTSSP167 is a highly potent MELK inhibitor, comparative data with more selective inhibitors like HTH-01-091 and NVS-MELK8a are crucial for distinguishing on-target from potential off-target effects.[1][2] The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to confidently assess the mechanism of action of OTSSP167 in their specific research context.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of OTSSP167 Hydrochloride and Other MELK Inhibitors for Cancer Research and Drug Development
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its role in various cellular processes integral to cancer progression, including cell cycle regulation, cell proliferation, and apoptosis.[1][2][3][4] The overexpression of MELK in a wide array of human cancers has spurred the development of numerous small molecule inhibitors aimed at disrupting its oncogenic activity.[5] This guide provides an objective and data-driven comparison of this compound, a well-characterized MELK inhibitor, with other notable inhibitors such as NVS-MELK8a, HTH-01-091, MELK-T1, and C1.
This comparison focuses on biochemical potency, cellular efficacy, and selectivity profiles, supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies and to inform drug development strategies.
Biochemical Potency: A Head-to-Head Comparison
The in vitro half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a kinase inhibitor against its target. The following table summarizes the biochemical IC50 values of OTSSP167 and other MELK inhibitors against the MELK kinase.
| Inhibitor | MELK IC50 (nM) |
| This compound | 0.41 [6][7][8][9][10][11] |
| NVS-MELK8a | 2[8][12][13][14][15] |
| HTH-01-091 | 10.5[8][16][17][18][19] |
| MELK-T1 | 37[8][20] |
| C1 | 42[8][21] |
| MELK inhibitor 17 | 3[8] |
| JW-7-25-1 | 5.0[8] |
| KIN-281 | 1400[8] |
Table 1: Biochemical IC50 values of various inhibitors against MELK kinase.
This compound exhibits the highest potency against MELK in biochemical assays with an IC50 value of 0.41 nM.[6][7][8][9][10][11] NVS-MELK8a and HTH-01-091 also demonstrate potent inhibition in the low nanomolar range.[8][12][13][14][15][16][17][18][19]
Cellular Activity: Antiproliferative Effects in Cancer Cell Lines
The efficacy of a MELK inhibitor in a cellular context is a crucial indicator of its potential therapeutic value. The following table presents the cellular IC50 values of OTSSP167 and other MELK inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) |
| This compound | A549 | Lung | 6.7[7][10] |
| T47D | Breast | 4.3[7][10] | |
| DU4475 | Breast | 2.3[7][10] | |
| 22Rv1 | Prostate | 6.0[7][10] | |
| HT1197 | Bladder | 97[7] | |
| Glioblastoma cell lines | Brain | 100-200[22] | |
| NVS-MELK8a | MDA-MB-468 | Breast | 60[12] |
| MCF-7 | Breast | 1200[12] | |
| HTH-01-091 | MDA-MB-468 | Breast | 4000[16][17] |
| BT-549 | Breast | 6160[16][17] | |
| HCC70 | Breast | 8800[16][17] | |
| T-47D | Breast | 3870[16][17] | |
| MCF7 | Breast | 8750[16][17] | |
| ZR-75-1 | Breast | >10000[16][17] |
Table 2: Cellular IC50 values of MELK inhibitors in various cancer cell lines.
OTSSP167 demonstrates potent low nanomolar antiproliferative activity across a range of cancer cell lines.[7][10] In contrast, the more selective inhibitors, NVS-MELK8a and HTH-01-091, exhibit more modest, micromolar antiproliferative effects in breast cancer cell lines.[12][16][17] This discrepancy suggests that the potent cellular effects of OTSSP167 may be attributable to its broader kinase inhibition profile.[3]
Kinase Selectivity and Off-Target Effects
The selectivity of a kinase inhibitor is paramount for attributing its biological effects to the intended target. A highly selective inhibitor minimizes off-target effects, reducing the likelihood of confounding experimental results and potential toxicity.
This compound has been shown to be a broad-spectrum kinase inhibitor.[5][23][24] At a concentration of 1 µM, OTSSP167 inhibits 67% of a panel of 140 kinases by more than 90%.[3][23] Notable off-targets include Aurora B, BUB1, Haspin, and MAP2K7.[3][22][23] This lack of selectivity complicates the interpretation of functional studies using OTSSP167 as a specific MELK probe.[2][5][25][26]
NVS-MELK8a exhibits a much cleaner selectivity profile.[2][5][24] In a panel of 456 kinases, at 1 µM, it inhibited only 7 kinases in addition to MELK by more than 85%.[12] Key off-targets include FLT3, Haspin, and PDGFRα.[13][14][15] Due to its high selectivity, NVS-MELK8a is considered a more suitable tool compound for studying MELK function.[2][24]
HTH-01-091 also demonstrates good selectivity.[2][5] At 1 µM, it inhibits only 4% of a 141-kinase panel by more than 90%.[3][16][17][18] Its known off-targets include PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[3][16][17][18]
| Inhibitor | Kinase Panel Size | Concentration (µM) | % of Kinases Inhibited >90% | Key Off-Targets |
| This compound | 140 | 1 | 67%[3][23] | Aurora B, BUB1, Haspin, MAP2K7[3][22][23] |
| NVS-MELK8a | 456 | 1 | ~1.5% (7 kinases >85%)[12] | FLT3, Haspin, PDGFRα[13][14][15] |
| HTH-01-091 | 141 | 1 | 4%[3][16][17][18] | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[3][16][17][18] |
Table 3: Kinase selectivity profiles of MELK inhibitors.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for key experimental assays are provided below.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the MELK enzyme, a suitable substrate (e.g., AMARA peptide), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the MELK inhibitor or a vehicle control for a specified duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Measurement:
-
For MTT assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For CellTiter-Glo® Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the MELK inhibitor (e.g., OTSSP167) or a vehicle control via a clinically relevant route (e.g., oral gavage or intravenous injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Visualizing MELK Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified MELK signaling pathway and its downstream effectors.
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
The selection of a MELK inhibitor for research or therapeutic development necessitates a careful consideration of potency, selectivity, and the specific experimental context.
-
This compound is a highly potent inhibitor of MELK in both biochemical and cellular assays. However, its broad kinase inhibition profile makes it less suitable for studies aimed at specifically elucidating the function of MELK. The potent anti-cancer effects observed with OTSSP167 are likely a consequence of its multi-kinase inhibitory activity.
-
NVS-MELK8a and HTH-01-091 emerge as more selective tool compounds for investigating MELK biology. Their favorable selectivity profiles provide greater confidence that observed cellular effects are a direct consequence of MELK inhibition. While they exhibit lower cellular potency compared to OTSSP167, this may more accurately reflect the consequences of specific MELK inhibition in the tested cancer cell lines.
For researchers aiming to understand the specific roles of MELK in cancer biology, the use of highly selective inhibitors such as NVS-MELK8a or HTH-01-091 is recommended. For drug development programs, while the high potency of OTSSP167 is attractive, its lack of selectivity may lead to off-target toxicities. Further optimization of potent and selective MELK inhibitors will be crucial for advancing this class of anti-cancer agents into the clinic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. OTSSP167 HCl (OTS167) | MELK inhibitor | CAS 1431698-10-0 | Buy OTSSP-167 HCl (OTS-167) from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sapphire North America [sapphire-usa.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. file.medchemexpress.eu [file.medchemexpress.eu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 19. HTH-01-091 | MELK inhibitor | Probechem Biochemicals [probechem.com]
- 20. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MELK inhibitor C1 | MELK inhibitor | ProbeChem Biochemicals [probechem.com]
- 22. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
A Comparative Guide to OTSSP167 Hydrochloride Combination Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of OTSSP167 hydrochloride in combination therapies, supported by experimental data. OTSSP167 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the proliferation and maintenance of cancer stem cells.[1][2] Inhibition of MELK by OTSSP167 has shown significant anti-tumor activity across various cancer types, including breast, lung, prostate, and pancreatic cancers.[1][2] This document focuses on the synergistic effects observed when OTSSP167 is combined with other therapeutic agents.
Mechanism of Action: MELK Inhibition
OTSSP167 exerts its anti-cancer effects by inhibiting MELK with a very low IC50 value of 0.41 nM in cell-free assays.[1][3] MELK is a serine/threonine kinase that plays a crucial role in several oncogenic signaling pathways. It is often overexpressed in a wide range of human cancers and is associated with tumor progression.[4][5] Key downstream effects of MELK include the phosphorylation and activation of the transcription factor FOXM1, which in turn promotes the expression of mitotic regulators like CDC25B, Aurora B, and Survivin.[4][6][7] MELK also interacts with and regulates the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway.[4][6] By inhibiting MELK, OTSSP167 disrupts these pathways, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[5][6]
Figure 1: Simplified MELK Signaling Pathway and OTSSP167 Inhibition.
OTSSP167 Monotherapy Efficacy
As a single agent, OTSSP167 has demonstrated potent cytotoxicity against a variety of cancer cell lines, particularly those with high MELK expression.
| Cell Line | Cancer Type | IC50 (nM)[1][3] |
| A549 | Lung Cancer | 6.7 |
| T47D | Breast Cancer | 4.3 |
| DU4475 | Breast Cancer | 2.3 |
| 22Rv1 | Prostate Cancer | 6.0 |
| HT1197 | Bladder Cancer | 97 |
| T-ALL Cell Lines | Leukemia | 10-50 [8][9] |
Combination Therapy Efficacy: OTSSP167 with Chemotherapy in T-ALL
Recent preclinical studies have highlighted the synergistic anti-leukemic effects of OTSSP167 when combined with standard chemotherapy drugs used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL).[8][9]
In Vitro Synergy
The combination of OTSSP167 with conventional chemotherapy agents results in a synergistic reduction in the viability of T-ALL cells.
| Combination Therapy (OTSSP167 +) | Cell Lines Tested | Result |
| Dexamethasone | T-ALL cell lines | Synergistic Interaction [8][9] |
| L-asparaginase | T-ALL cell lines | Synergistic Interaction [8][9] |
| Vincristine | T-ALL cell lines | Synergistic Interaction [8][9] |
| Etoposide | T-ALL cell lines | Synergistic Interaction [8][9] |
In Vivo Efficacy in Xenograft Models
In a patient-derived xenograft (PDX) model for T-ALL, OTSSP167 demonstrated significant efficacy in controlling leukemia progression.[8]
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | - | Rapid leukemia progression |
| OTSSP167 | 10 mg/kg, daily IP | Significantly prolonged survival (Median: 36 days vs. 23 days for control)[8] |
| OTSSP167 | 10 mg/kg, daily IP | Efficiently controlled leukemia burden in blood, bone marrow, and spleen[8][9] |
| OTSSP167 | 10 mg/kg, daily IP | Well-tolerated with no significant hematological toxicity in mice[8][9] |
These findings provide a strong rationale for combining OTSSP167 with standard chemotherapy to potentially enhance treatment efficacy and overcome drug resistance in T-ALL.[8]
Experimental Protocols
In Vitro Cell Viability and Synergy Assays
-
Cell Lines: A panel of human T-ALL cell lines (e.g., MOLT-3, JURKAT, KOPT-K1) were cultured in standard RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[8]
-
Drug Treatment: Cells were treated with increasing concentrations of OTSSP167 alone, chemotherapy agents (dexamethasone, L-asparaginase, vincristine, etoposide) alone, or in combination for 48-72 hours.[8]
-
Viability Assessment: Cell viability was measured using standard assays such as MTT or CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., NSG mice) were used for cell-based or patient-derived xenografts (PDX).[8]
-
Tumor Implantation: Human T-ALL cells (e.g., MOLT-3 engineered to express luciferase) were injected intravenously into the mice.[8]
-
Treatment Regimen: Once leukemia engraftment was confirmed (e.g., via bioluminescence imaging), mice were randomized into treatment groups. The OTSSP167 group received daily intraperitoneal (IP) injections at a dose of 10 mg/kg.[8][9]
-
Efficacy Evaluation: Leukemia burden was monitored regularly using bioluminescence imaging. Survival was monitored daily, and the endpoint was determined by ethical guidelines related to tumor burden or animal distress.[8]
-
Toxicity Assessment: Animal body weight was monitored regularly, and complete blood counts were performed at the end of the study to assess hematological toxicity.[8]
Figure 2: Preclinical Workflow for Evaluating Combination Therapy.
Comparison with Alternatives & Future Directions
The primary alternative to OTSSP167 combination therapy is the existing standard-of-care chemotherapy regimens used for specific cancers. The data presented for T-ALL suggests that adding OTSSP167 to these standard regimens could be a superior alternative to chemotherapy alone, offering a synergistic effect that may lead to more profound and durable responses.[8][9]
Further research is exploring the combination of OTSSP167 with other targeted therapies. For instance, in acute myeloid leukemia (AML), where the BCL-2 inhibitor venetoclax (B612062) is used, there is a strong rationale for combining it with agents that can overcome resistance. While specific preclinical data on the OTSSP167-venetoclax combination is emerging, the distinct mechanisms of action—MELK inhibition and BCL-2 inhibition—suggest a potential for synergistic activity in AML and other hematological malignancies.
References
- 1. Building on Foundations: Venetoclax-Based Combinations in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Venetoclax combination therapy in acute myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
OTSSP167 hydrochloride is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various oncogenic processes including cell cycle progression, apoptosis, and cancer cell proliferation.[1][2][3] While demonstrating high potency against MELK with an IC50 value of 0.41 nM, a growing body of evidence highlights its significant off-target activity, urging a careful consideration of its use as a specific MELK-targeting agent in research and clinical applications.[1][4][5] This guide provides a comparative analysis of this compound's specificity against related kinases, supported by experimental data and detailed methodologies.
Biochemical Potency and Selectivity Profile
The kinase selectivity of a small molecule inhibitor is a critical determinant of its utility as a research tool and its therapeutic window. While OTSSP167 is a highly potent MELK inhibitor, its activity against a broader panel of kinases reveals a complex inhibitory profile.[5][6] This lack of specificity can lead to polypharmacological effects, making it challenging to attribute observed biological responses solely to MELK inhibition.[4][7]
In contrast, other MELK inhibitors such as HTH-01-091 TFA and NVS-MELK8a exhibit a more selective profile, providing more reliable tools for dissecting the specific functions of MELK.[6][7]
Table 1: Comparison of MELK Inhibitor Potency and Selectivity
| Inhibitor | MELK IC50 (nM) | Kinase Panel Size | Concentration (µM) | % of Kinases Inhibited >90% | Key Off-Targets |
| OTSSP167 | 0.41[1][6] | 140 | 1 | 67%[6] | Aurora B (IC50 ~25 nM), BUB1, Haspin, MAP2K7[4][7][8] |
| HTH-01-091 TFA | 10.5[6][9] | 141 | 1 | 4%[6] | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[6][7] |
| NVS-MELK8a | 2[9] | 456 | 1 | ~1.5% (7 kinases)[6] | FLT3, Haspin, PDGFRα[6][9] |
The data clearly indicates that while OTSSP167 is the most potent MELK inhibitor in this comparison, it is also the least selective, inhibiting a significant portion of the tested kinome.[6] This broad activity profile suggests that the profound anti-proliferative effects observed with OTSSP167 may not be solely attributable to MELK inhibition.[6]
Signaling Pathways and Off-Target Implications
The off-target kinases inhibited by OTSSP167 are involved in critical cellular processes, particularly mitosis. The inhibition of kinases like Aurora B, BUB1, and Haspin can independently lead to mitotic checkpoint abrogation, a phenotype also observed with OTSSP167 treatment.[4] This complicates the interpretation of studies using OTSSP167 to probe MELK-specific functions.
Caption: Simplified MELK signaling pathway.
The diagram above illustrates some of the key cellular processes influenced by MELK. The off-target effects of OTSSP167 on other kinases involved in these and other pathways can confound experimental results.
Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust biochemical and cellular assays. The following are generalized protocols for key experiments cited in the comparison.
Radiometric Kinase Assay
This biochemical assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the enzymatic activity of a kinase by measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[7]
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant MELK), a specific substrate (e.g., myelin basic protein), and a buffer containing MgCl2, DTT, and NaF.[2]
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A DMSO control is included.
-
Reaction Initiation: The reaction is initiated by adding radiolabeled [γ-³²P]ATP.[2]
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).[2]
-
Termination: The reaction is stopped by adding SDS sample buffer.[2]
-
Detection: The reaction products are separated by SDS-PAGE. The gel is dried and the radiolabeled, phosphorylated substrate is visualized and quantified by autoradiography.[2]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.[7]
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)
This chemical proteomics approach allows for the assessment of inhibitor selectivity within a more physiologically relevant cellular context.
Objective: To identify the spectrum of kinases that bind to an inhibitor in a competitive manner within a complex cell lysate.[7][10]
General Protocol:
-
Cell Treatment: Cells are treated with the kinase inhibitor or a vehicle control (DMSO) for a short duration.[10]
-
Cell Lysis: Cells are lysed to release the entire proteome, including the kinome.[7]
-
Affinity Chromatography: The cell lysate is passed over columns containing beads coupled with a broad-spectrum of kinase inhibitors (multiplexed inhibitor beads).[10]
-
Competitive Binding: Kinases that are bound to the inhibitor in the lysate will not bind to the beads. Kinases that are not targeted by the inhibitor will bind to the beads.
-
Elution and Digestion: The bead-bound proteins are eluted and digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: By comparing the abundance of each kinase in the inhibitor-treated sample to the control sample, the degree of target engagement and off-target binding of the inhibitor can be determined.[7]
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
This compound is an exceptionally potent inhibitor of MELK. However, its utility as a specific probe for MELK function is limited by its broad kinase selectivity profile.[5][6] Researchers should be aware of its significant off-target effects, particularly on mitotic kinases such as Aurora B, BUB1, and Haspin, which can produce confounding biological effects.[4] For studies aiming to elucidate the specific roles of MELK, more selective inhibitors like HTH-01-091 TFA and NVS-MELK8a are recommended.[6][7] The choice of inhibitor should be carefully considered based on the experimental goals, and the potential for off-target effects should be rigorously evaluated to ensure the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ots-167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OTSSP167 and Other Kinase Inhibitors for Researchers
For Immediate Publication
A Comprehensive Guide to the Kinase Inhibitor OTSSP167 and its Alternatives for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the kinase inhibitor OTSSP167 with other notable inhibitors, focusing on their efficacy, selectivity, and mechanisms of action. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to OTSSP167
OTSSP167 is a potent, orally bioavailable small molecule inhibitor initially identified as a highly effective agent against Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1][2][3] MELK is a serine/threonine kinase that is overexpressed in a variety of cancers and is implicated in numerous cellular processes crucial for tumorigenesis, including cell cycle progression, apoptosis, and cancer stem cell maintenance.[2][4] Preclinical studies have demonstrated the anti-tumor activity of OTSSP167 in a range of cancer models, leading to its progression into clinical trials.[2][5][6] However, a growing body of evidence highlights the polypharmacology of OTSSP167, with significant off-target activity that contributes to its biological effects.[1][7][8]
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. While OTSSP167 is a potent inhibitor of MELK, it also demonstrates significant activity against several other kinases, most notably Aurora B, BUB1, and Haspin.[1][7][8] This lack of selectivity can complicate the interpretation of experimental results, as the observed phenotype may be a consequence of inhibiting multiple targets. In contrast, newer generations of MELK inhibitors, such as HTH-01-091 and NVS-MELK8a, have been developed to offer improved selectivity.[9][10]
Table 1: Comparative Biochemical IC50 Values of Kinase Inhibitors
| Inhibitor | MELK IC50 (nM) | Aurora B IC50 (nM) | Other Notable Targets (IC50 in nM) |
| OTSSP167 | 0.41[1][3] | ~25[7][8] | BUB1, Haspin, MAP2K7[7][11] |
| HTH-01-091 | 10.5[10] | >10,000 | PIM1 (60.6), RIPK2 (42.5), DYRK3 (41.8)[10] |
| NVS-MELK8a | 2 | >10,000 | Flt3 (180), Haspin (190), PDGFRα (420)[9] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase Panel Size | Concentration (µM) | % of Kinases Inhibited >90% |
| OTSSP167 | 468 | 10 | Data not specified as % inhibited >90% |
| HTH-01-091 | Not Specified | 1 | Not Specified |
| NVS-MELK8a | Not Specified | 1 | Not Specified |
Cellular and In Vivo Efficacy
OTSSP167 has demonstrated potent anti-proliferative effects in a wide array of cancer cell lines and has shown significant tumor growth inhibition in various xenograft models.[2][12][13][14][15] However, due to its off-target effects, attributing this efficacy solely to MELK inhibition is challenging. The more selective inhibitors, HTH-01-091 and NVS-MELK8a, also exhibit anti-proliferative activity, albeit sometimes at higher concentrations than OTSSP167, suggesting that the potent effects of OTSSP167 may be a result of its multi-kinase inhibitory action.[9][10] Direct in vivo comparative studies between OTSSP167 and these more selective inhibitors are limited in the public domain.
Table 3: Anti-proliferative Activity in Cancer Cell Lines (IC50 in nM)
| Cell Line (Cancer Type) | OTSSP167 | HTH-01-091 | NVS-MELK8a |
| A549 (Lung) | 6.7[1] | - | - |
| T47D (Breast) | 4.3[1] | - | - |
| DU4475 (Breast) | 2.3[1] | - | - |
| 22Rv1 (Prostate) | 6.0[1] | - | - |
| MDA-MB-231 (Breast) | - | - | 1700[16] |
| MDA-MB-468 (Breast) | - | - | 2300[16] |
| KOPT-K1 (T-ALL) | 10-50[11] | - | - |
Table 4: In Vivo Efficacy of OTSSP167 in Xenograft Models
| Cancer Type | Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| T-cell Acute Lymphoblastic Leukemia | KOPT-K1 Xenograft | 10 mg/kg, i.p. daily | Significant delay in tumor spread and prolonged survival | [17] |
| Adrenocortical Carcinoma | PDX models | 10 mg/kg | >80% | [14] |
| Glioblastoma | GSC Xenograft | Not Specified | Prolonged survival | [12][13] |
| Diffuse Large B-Cell Lymphoma | SUDHL2 Xenograft | 4 weeks treatment | Inhibition of tumor growth | [14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified MELK Signaling Pathway.
Caption: Off-Target Pathways of OTSSP167.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
In Vitro Kinase Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor against its target kinase.
Materials:
-
Recombinant purified kinase (e.g., MELK, Aurora B)
-
Kinase-specific substrate (e.g., myelin basic protein for MELK)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-32P]ATP
-
Kinase inhibitor (e.g., OTSSP167) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add varying concentrations of the kinase inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP and incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a kinase inhibitor on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Kinase inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the kinase inhibitor or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a kinase inhibitor.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Matrigel (optional)
-
Kinase inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the kinase inhibitor or vehicle control to the mice according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze survival data using Kaplan-Meier curves.
Conclusion
OTSSP167 is a potent kinase inhibitor with significant anti-tumor activity, primarily targeting MELK. However, its notable off-target effects on kinases such as Aurora B, BUB1, and Haspin contribute to its biological activity and complicate its use as a specific MELK probe.[1][7][8] For studies aiming to specifically dissect the role of MELK, more selective inhibitors like HTH-01-091 and NVS-MELK8a are recommended.[9][10] The choice of inhibitor should be carefully considered based on the specific research question and the desired balance between potency and selectivity. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
- 1. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 8. benchchem.com [benchchem.com]
- 9. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MELK promotes melanoma growth by stimulating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SUN-337 Anti-tumorigenic Effects Of The Maternal Leucine Zipper Kinase (MELK) Inhibitor, OTSSP167, In Pre-clinical In Vivo Models Of Adrenocortical Carcinomas (ACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The kinase activity of the Ser/Thr kinase BUB1 promotes TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of OTSSP167: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Preclinical Combination Strategies for the Potent MELK Inhibitor
OTSSP167 (also known as OTS167) is a potent and orally bioavailable inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK), a protein kinase implicated in various oncogenic processes, including cell cycle regulation, apoptosis, and cancer stem cell maintenance. While OTSSP167 has demonstrated promising single-agent activity in preclinical models, a growing body of evidence highlights its potential for synergistic anti-cancer effects when combined with other therapeutic agents. This guide provides a comprehensive comparison of preclinical studies investigating the synergistic effects of OTSSP167 in combination with other drugs, offering valuable insights for researchers, scientists, and drug development professionals.
Synergistic Combinations of OTSSP167 with Chemotherapy
Preclinical studies have demonstrated that OTSSP167 can synergistically enhance the efficacy of standard-of-care chemotherapeutic agents, particularly in hematological malignancies.
In T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 has been shown to exhibit synergistic interactions with dexamethasone, L-asparaginase, vincristine, and etoposide.[1][2] These combinations have been observed to induce cell cycle arrest and apoptosis in T-ALL cell lines.[1][2] The synergistic effects are attributed, in part, to the dual inhibition of MELK and other critical survival pathways in T-ALL, such as the MAP2K7-JNK, mTOR, and NOTCH1 pathways, by OTSSP167.[1][2]
Quantitative Synergy Data: OTSSP167 with Chemotherapy in T-ALL
| Cell Line | Combination Drug | Synergy Quantification Method | Result | Reference |
| KOPT-K1 | Dexamethasone, L-asparaginase, Vincristine (mixture) | CompuSyn/Combenefit | Strong Synergism | [1][2] |
| MOLT-3 | Etoposide | CompuSyn/Combenefit | Synergistic | [1][2] |
Synergistic Combinations of OTSSP167 with Targeted Therapies
The combination of OTSSP167 with other targeted therapies has emerged as a promising strategy to overcome drug resistance and enhance anti-tumor activity.
A notable example is the synergistic interaction between OTSSP167 and FLT3 inhibitors, such as gilteritinib (B612023) and midostaurin, in FLT3-mutant acute myeloid leukemia (AML).[3][4] The mechanism underlying this synergy involves the ability of OTSSP167 to block the translation of the FLT3 protein, thereby reducing its expression on the cell surface.[3] This dual targeting of both MELK and FLT3 signaling pathways leads to a potent induction of apoptosis in FLT3-mutant AML cells.[3]
In non-small cell lung cancer (NSCLC), OTSSP167 has been found to synergize with the thioredoxin reductase inhibitor, auranofin. This combination leads to a significant inhibition of cell viability and colony formation in NSCLC cell lines. The proposed mechanism involves the dual targeting of the MELK and the thioredoxin system, leading to increased oxidative stress and cell death.
Quantitative Synergy Data: OTSSP167 with Targeted Therapies
| Cancer Type | Cell Line(s) | Combination Drug | Synergy Quantification Method | Combination Index (CI) | Reference |
| FLT3-mutant AML | MV4-11, MOLM-14 | Gilteritinib | CompuSyn | < 1 (Synergistic) | [3] |
| FLT3-mutant AML | MV4-11, MOLM-14 | Midostaurin | CompuSyn | < 1 (Synergistic) | [3] |
| Non-Small Cell Lung Cancer | HCC827, H23, H520 | Auranofin | MTT Assay, Colony Formation Assay | 0.78-0.79 (MTT), 0.50-0.59 (Colony Formation) |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the synergistic effects of OTSSP167 in the cited studies.
Cell Viability Assays
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[5][6][7][8]
Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess the effect of drug combinations on signaling pathways. A general protocol involves:
-
Cell Lysis: Cells are lysed to release their protein content.[9][10][11]
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
SDS-PAGE: Proteins are separated by size using gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The signal is detected using a chemiluminescent substrate.[9][10][11]
In Vivo Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are utilized to evaluate the in vivo efficacy of OTSSP167 combination therapies. Tumor growth is monitored, and survival analysis is performed to assess the therapeutic benefit.[2][3]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of OTSSP167 with other drugs are rooted in the simultaneous inhibition of multiple, often interconnected, signaling pathways crucial for cancer cell survival and proliferation.
Caption: Signaling pathways affected by OTSSP167 and its combination partners.
Experimental Workflow for Synergy Assessment
Caption: General experimental workflow for assessing drug synergy.
Future Directions
The preclinical data presented in this guide strongly support the continued investigation of OTSSP167 in combination with other anti-cancer agents. Further studies are warranted to explore the synergistic potential of OTSSP167 in a broader range of solid tumors and in combination with emerging therapeutic modalities such as immunotherapy. A deeper understanding of the molecular mechanisms underlying the observed synergies will be crucial for the rational design of future clinical trials and the identification of predictive biomarkers to guide patient selection. The promising preclinical findings position OTSSP167 as a valuable component of combination therapies for various cancers.
References
- 1. Synergistic effects of MAPK and immune checkpoint inhibitors in melanoma: what is the best combination strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotherapy.co.jp [oncotherapy.co.jp]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. benchchem.com [benchchem.com]
OTSSP167: A Comparative Analysis of its Anti-Tumor Activity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of OTSSP167's Performance Against Alternative Cancer Therapeutics, Supported by Experimental Data.
OTSSP167, a potent and orally bioavailable inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has demonstrated significant anti-tumor activity across a range of preclinical cancer models. This guide provides a comprehensive comparison of OTSSP167's efficacy against other MELK inhibitors and standard-of-care chemotherapeutic agents, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a thorough understanding of its mechanism and therapeutic potential.
In Vitro Efficacy: Potent Inhibition of Cancer Cell Growth
OTSSP167 exhibits potent cytotoxic effects against a variety of cancer cell lines, with IC50 values in the nanomolar range. Its activity is particularly pronounced in cell lines with high MELK expression.
| Cell Line | Cancer Type | OTSSP167 IC50 (nM) | Comparator | Comparator IC50 (nM) |
| A549 | Lung Cancer | 6.7[1][2] | - | - |
| T47D | Breast Cancer | 4.3[1][2] | - | - |
| DU4475 | Breast Cancer | 2.3[1][2] | - | - |
| 22Rv1 | Prostate Cancer | 6.0[1][2] | - | - |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10-12[3] | 5Z-7-Oxozeaenol | 810[3] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10-12[3] | JNK-IN8 | 8550[3] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 11 | MELK-8a | 10,000[4] |
| Multiple | Breast Cancer Cell Lines | - | HTH-01-091 TFA | Micromolar range[5] |
| Multiple | Breast Cancer Cell Lines | Low nanomolar range | NVS-MELK8a | Micromolar range[5] |
In Vivo Anti-Tumor Activity: Significant Tumor Growth Inhibition
In various xenograft models, OTSSP167 has demonstrated substantial tumor growth inhibition and prolonged survival. It is effective through both oral and intravenous administration.
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome |
| Breast Cancer | MDA-MB-231 | 20 mg/kg, i.v., every 2 days | 73% TGI[1] |
| Breast Cancer | MDA-MB-231 | 10 mg/kg, p.o., daily | 72% TGI[1] |
| Adrenocortical Carcinoma (ACC) | Patient-Derived Xenograft (PDX) | 10 mg/kg | >80% TGI, reduced mitosis, increased necrosis[6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPT-K1 cell-based | 10 mg/kg, i.p., daily (Mon-Fri) | Significant delay in leukemia spread; prolonged survival (median 36 vs 23 days)[3] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient-Derived Xenograft (PDX) | 10 mg/kg, daily for 3 weeks | Controlled leukemia burden in blood, bone marrow, and spleen; prolonged survival[3] |
| Lymphoma | A20 murine lymphoma | 10 mg/kg | Significant delay in tumor growth and prolonged survival[7] |
| Glioblastoma | U87 xenograft | Intratumoral injection | Suppressed tumor growth and increased survival[8] |
| Neuroblastoma | NGP-luciferase xenograft | 10 mg/kg, daily for 14 days | Significantly inhibited tumor growth[9] |
Mechanism of Action and Signaling Pathways
OTSSP167 primarily functions as an ATP-competitive inhibitor of MELK, a serine/threonine kinase overexpressed in various cancers and implicated in cancer stem cell maintenance, cell cycle progression, and apoptosis.[8] Inhibition of MELK by OTSSP167 leads to downstream effects on several signaling pathways crucial for tumor growth and survival.
Caption: Simplified signaling pathway of OTSSP167's mechanism of action.
Experimental Protocols
In Vitro Kinase Assay
This assay measures the ability of OTSSP167 to inhibit the enzymatic activity of MELK.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant MELK protein, a substrate (e.g., myelin basic protein), and a kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: OTSSP167, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.
-
Reaction Initiation: The kinase reaction is initiated by adding radiolabeled ATP (e.g., [γ-32P]ATP).
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer.
-
Analysis: The reaction products are separated by SDS-PAGE. The gel is dried, and the incorporation of the radiolabel into the substrate is quantified using autoradiography or a phosphorimager. The IC50 value is calculated from the dose-response curve.[1][2][10]
Cell Viability Assay (MTT/CCK-8)
This assay determines the cytotoxic effect of OTSSP167 on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of OTSSP167 or a vehicle control (DMSO) for a specific duration (e.g., 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the inhibitor concentration.[1]
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of OTSSP167 in a living organism.
-
Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. OTSSP167 is administered via the desired route (e.g., oral gavage, intraperitoneal, or intravenous injection) at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Survival analysis may also be performed.[5][11]
References
- 1. Differential Response to Doxorubicin in Breast Cancer Subtypes Simulated by a Microfluidic Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness and mechanism of cisplatin combined with PDT on human lung adenocarcinoma A549 cells transplanted tumor in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin and photodynamic therapy exert synergistic inhibitory effects on small-cell lung cancer cell viability and xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
OTSSP167: A Comparative Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
OTSSP167 is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the proliferation and maintenance of cancer stem cells.[1][2][3] This guide provides a comprehensive overview of the downstream signaling effects of OTSSP167, comparing its activity across various cellular pathways and presenting supporting experimental data.
Comparative Efficacy of OTSSP167
OTSSP167 has demonstrated significant cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low nanomolar range.[4][5][6] Its efficacy is attributed not only to its primary inhibition of MELK but also to its off-target effects on other key cellular kinases.[4][7]
| Target Kinase | IC50 (nM) | Cancer Type | Reference |
| MELK | 0.41 | Cell-free assay | [1][2] |
| MAP2K7 | 160 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | [4][6] |
| Aurora B | ~25 | Cell-free assay | [7] |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 10-50 | [4][5][6] |
| A549 | Lung Cancer | 6.7 | [1][2] |
| T47D | Breast Cancer | 4.3 | [1][2] |
| DU4475 | Breast Cancer | 2.3 | [1][2] |
| 22Rv1 | Prostate Cancer | 6.0 | [1][2] |
| HT1197 | Bladder Cancer | 97 | [2] |
Downstream Signaling Pathways Modulated by OTSSP167
OTSSP167's mechanism of action involves the modulation of several critical signaling pathways that regulate cell cycle progression, survival, and stress responses.
Primary and Off-Target Kinase Inhibition
OTSSP167's primary target is MELK. However, it also demonstrates inhibitory activity against other kinases, which contributes to its broad anti-cancer effects.
Figure 1: Kinase targets of OTSSP167.
Key Downstream Signaling Cascades
The inhibition of these kinases by OTSSP167 leads to the disruption of multiple downstream signaling pathways.
Figure 2: Overview of signaling pathways affected by OTSSP167.
Detailed Pathway Effects:
-
MAP2K7-JNK Pathway: In T-ALL, OTSSP167 inhibits MAP2K7, leading to decreased phosphorylation of JNK and its downstream target ATF2.[4][6]
-
mTOR and NOTCH1 Pathways: The inhibitor has been shown to suppress the mTOR and NOTCH1 pathways, evidenced by reduced phosphorylation of the ribosomal protein S6 and decreased levels of HES1, respectively.[4][5]
-
Mitotic Checkpoint Abrogation: OTSSP167's inhibition of Aurora B, BUB1, and Haspin kinases results in the abrogation of the mitotic checkpoint.[7] This is characterized by reduced phosphorylation of histones H2A at threonine 120 and H3 at threonine 3, leading to the mislocalization of the chromosomal passenger complex.[7]
-
ROS-Mediated Pathways: In triple-negative breast cancer, OTSSP167 induces the overproduction of mitochondrial reactive oxygen species (ROS).[8] This, in turn, activates the p38/JNK stress-response pathways while inhibiting the pro-metastatic FAK/ERK signaling axis.[8]
-
MELK-RSK1 Axis: A novel MELK-RSK1 signaling axis has been identified in adrenocortical carcinoma, where OTSSP167 was found to inhibit RSK1 and its substrate, ribosomal protein S6 (rpS6).[9]
Experimental Protocols
The following are generalized methodologies for key experiments used to confirm the downstream effects of OTSSP167.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation states following OTSSP167 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 8. OTSSP167 suppresses TNBC brain metastasis via ROS-driven P38/JNK and FAK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OR04-6 Comprehensive Profiling of the MELK Inhibitor OTSSP167's Action and Its Effect on Sensitization to Wee1 Inhibitor AZD1775 in a Spectrum of ACC Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of OTSSP167
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of OTSSP167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The information presented herein is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent.
In Vitro Efficacy of OTSSP167
OTSSP167 has demonstrated significant cytotoxic effects across a range of cancer cell lines in vitro. Its efficacy is primarily attributed to the induction of cell cycle arrest and apoptosis.
Cell Viability Inhibition
OTSSP167 inhibits the viability of various cancer cell lines in a dose-dependent manner, with IC50 values typically in the nanomolar range. This effect is particularly pronounced in cell lines with high MELK expression.[1][2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10 - 12 |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~25 |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~30 |
| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | >50 |
| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 57 |
| A549 | Lung Cancer | 6.7 |
| T47D | Breast Cancer | 4.3 |
| DU4475 | Breast Cancer | 2.3 |
| 22Rv1 | Prostate Cancer | 6.0 |
| HT1197 | Bladder Cancer | 97 |
Induction of Apoptosis and Cell Cycle Arrest
Treatment with OTSSP167 leads to programmed cell death and halts cell cycle progression in cancer cells.
-
Apoptosis: OTSSP167 induces apoptosis, as evidenced by an increase in Annexin V-positive cells and the cleavage of PARP and caspase-3.[1] For instance, in T-ALL cell lines like KOPT-K1 and ALL-SIL, treatment with 15 nM OTSSP167 for 48 hours resulted in a significant increase in apoptosis.[1]
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G1/S and G2/M phases.[1] In T-ALL cell lines, a 48-hour incubation with 15 nM OTSSP167 led to an increased percentage of cells in the G2/M phase.[1] This is often associated with alterations in the levels of cell cycle regulatory proteins such as cyclin B1 and phosphorylated CDC2.[4]
In Vivo Efficacy of OTSSP167
In vivo studies using xenograft models have corroborated the anti-tumor effects of OTSSP167 observed in vitro.
Tumor Growth Inhibition in Xenograft Models
Administration of OTSSP167 has been shown to significantly suppress tumor growth and prolong the survival of tumor-bearing mice.
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPT-K1 cells in NSG mice | 10 mg/kg, intraperitoneal, daily (Mon-Fri) | Significant delay in leukemia progression and prolonged median survival (36 days vs. 23 days in control)[1] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient-Derived Xenograft (PDX) | 10 mg/kg, daily for 3 weeks | Controlled leukemia burden in blood, bone marrow, and spleen[5] |
| Glioblastoma | U87 cells in nude mice | Intratumoral injection (5 µL of 1 µM or 2 µM) once a week for 4 weeks | Significantly suppressed tumor growth and increased survival[6] |
| Adrenocortical Carcinoma (ACC) | Patient-Derived Xenograft (PDX) | 10 mg/kg | Over 80% tumor growth inhibition[7] |
| Breast, Lung, Prostate, Pancreas Cancers | Cell line xenografts | 10 mg/kg oral or 20 mg/kg intravenous | Significant tumor growth suppression[2] |
Signaling Pathway of OTSSP167 Action
OTSSP167 primarily targets MELK, a serine/threonine kinase overexpressed in various cancers and implicated in cancer stem cell maintenance and proliferation. Inhibition of MELK by OTSSP167 disrupts downstream signaling pathways crucial for tumor progression. The diagram below illustrates the key signaling events affected by OTSSP167.
Caption: Signaling pathways affected by OTSSP167.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Experiments
This protocol is adapted from Promega Corporation's technical bulletin.[8][9][10][11]
Workflow Diagram
Caption: Workflow for CellTiter-Glo® assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[1]
-
Compound Addition: Add serial dilutions of OTSSP167 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.[1]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
This protocol is a general guideline for detecting protein expression and phosphorylation changes.[12][13][14][15][16]
Procedure:
-
Cell Lysis:
-
Treat cells with OTSSP167 for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., MELK, p-AKT, AKT, PARP, Caspase-3, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for establishing and evaluating the efficacy of OTSSP167 in a mouse xenograft model.[1][17][18]
Workflow Diagram
Caption: Workflow for a mouse xenograft study.
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., NSG or nude mice), typically 4-6 weeks old.[1][17]
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: Volume = (width)² x length / 2.[17]
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer OTSSP167 at the desired dose and route (e.g., 10 mg/kg intraperitoneally or orally).[1] The vehicle control group receives the vehicle solution.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Monitor the survival of the mice.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. OR04-6 Comprehensive Profiling of the MELK Inhibitor OTSSP167's Action and Its Effect on Sensitization to Wee1 Inhibitor AZD1775 in a Spectrum of ACC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Western Blotting Protocol [protocols.io]
- 13. cdn.origene.com [cdn.origene.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Navigating the Landscape of MELK Inhibition: A Comparative Guide to OTSSP167 for Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in oncology due to its role in cancer progression and the maintenance of cancer stem cells. OTSSP167, a potent MELK inhibitor, has been the subject of extensive preclinical and early clinical evaluation. This guide provides a comprehensive comparison of OTSSP167 with alternative MELK inhibitors, focusing on long-term efficacy and safety, supported by available experimental data.
Executive Summary
OTSSP167 is a first-in-class MELK inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models and has entered clinical trials for various cancers, including breast cancer and acute myeloid leukemia.[1][2] While showing promise, a key consideration for its long-term application is its broad-spectrum kinase inhibition profile, which may contribute to off-target effects. In contrast, newer generation MELK inhibitors, such as NVS-MELK8a and HTH-01-091, have been developed with a focus on improved selectivity, offering a potentially more targeted therapeutic approach. This guide will delve into the available data to provide a comparative assessment to inform future research and development.
Comparative Efficacy of MELK Inhibitors
The long-term efficacy of a targeted therapy is a critical determinant of its clinical utility. While comprehensive long-term clinical data for OTSSP167 is still emerging from ongoing trials, preclinical studies provide valuable insights into its potential.
Preclinical In Vitro Potency
OTSSP167 is a highly potent inhibitor of MELK in biochemical assays. However, its potency against other kinases raises questions about the specificity of its cellular effects. The table below summarizes the in vitro potency of OTSSP167 and its alternatives against MELK.
| Inhibitor | Target | IC50 (nM) | Reference |
| OTSSP167 | MELK | 0.41 | [3] |
| NVS-MELK8a | MELK | 2 | [4] |
| HTH-01-091 | MELK | 10.5 | [5] |
Preclinical In Vivo Efficacy
Xenograft models provide a crucial platform for evaluating the in vivo anti-tumor activity of MELK inhibitors. Studies have shown that OTSSP167 can suppress tumor growth and, in some cases, prolong survival.
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| OTSSP167 | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | 10 mg/kg, i.p., daily | Significantly delayed spread of leukemic cells and prolonged median survival (36 days vs. 23 days for control).[6] | [6] |
| OTSSP167 | Neuroblastoma Xenograft | Not specified | Suppressed tumor growth and prolonged survival in a minimal residual disease model.[7] | [7] |
| OTSSP167 | Glioblastoma Xenograft | Intratumoral injection | Suppressed tumor growth and increased survival of animals with intracranial tumors.[8] | [8] |
Long-term in vivo efficacy data for the more selective inhibitors, NVS-MELK8a and HTH-01-091, are not as extensively published. While they show promise in cell-based assays, further in vivo studies are needed to establish their long-term anti-tumor activity and survival benefits.
Comparative Safety and Selectivity
A key differentiator among MELK inhibitors is their selectivity profile. Off-target effects can contribute to both efficacy and toxicity, making a clear understanding of a drug's kinase inhibition spectrum essential for long-term safety assessment.
Kinase Selectivity Profiles
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) has been utilized to profile the kinome-wide targets of MELK inhibitors. These studies have revealed that OTSSP167 has a broad-spectrum activity, inhibiting numerous other kinases, which may contribute to its potent anti-proliferative effects but also raises concerns about potential long-term toxicities. In contrast, NVS-MELK8a and HTH-01-091 exhibit significantly higher selectivity for MELK.
| Inhibitor | Kinases Inhibited >90% at 1 µM | Key Off-Targets | Reference |
| OTSSP167 | 67% of 141 kinases | Aurora B, BUB1, Haspin, MAP2K7 | [5] |
| HTH-01-091 | 4% of 141 kinases | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 | [5] |
| NVS-MELK8a | Highly selective for MELK | Not extensively detailed in snippets | [4] |
Preclinical and Clinical Safety of OTSSP167
In preclinical xenograft models, OTSSP167 has been reported to be "well-tolerated" with no significant body weight loss at effective doses.[6] Early phase clinical trials have been completed or are ongoing to establish the safety and recommended dose of OTSSP167 in patients with advanced solid tumors, breast cancer, and acute myeloid leukemia.[3][6] While detailed long-term adverse event data from these trials are not yet fully published, the completion of Phase I/II studies for AML confirmed the safety and recommended dose for intravenous administration.[3]
Signaling Pathways and Experimental Workflows
MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase involved in numerous cellular processes critical for cancer cell proliferation and survival. Its signaling network is complex and involves multiple downstream effectors.
Caption: Simplified MELK signaling pathway.
Experimental Workflow: Kinome Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of kinase inhibitors using Multiplexed Kinase Inhibitor Beads and Mass Spectrometry (MIB/MS).
Caption: Kinome selectivity profiling workflow.
Detailed Experimental Protocols
In Vivo Xenograft Study for Efficacy Assessment
Objective: To evaluate the long-term efficacy of a MELK inhibitor on tumor growth and survival in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line with high MELK expression (e.g., T-ALL cell line KOPTK-1)
-
MELK inhibitor (e.g., OTSSP167) and vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Cell Culture and Implantation: Culture cancer cells under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously or orthotopically inject a defined number of cells into the mice.
-
Tumor Growth Monitoring: Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer the MELK inhibitor or vehicle control according to the specified dosing regimen (e.g., daily intraperitoneal injection).[6]
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.
-
Bioluminescence Imaging: For luciferase-tagged cells, perform imaging at regular intervals to monitor tumor burden and metastasis.[6]
-
Survival: Monitor mice daily for signs of toxicity and tumor-related morbidity. Record the date of euthanasia or death to determine overall survival.[6]
-
-
Data Analysis: Compare tumor growth curves and survival curves between treatment and control groups using appropriate statistical methods (e.g., t-test for tumor volume, log-rank test for survival).
Mammosphere Formation Assay for Cancer Stem Cell Activity
Objective: To assess the effect of MELK inhibitors on the self-renewal capacity of cancer stem-like cells in vitro.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
Ultra-low attachment plates
-
MELK inhibitor (e.g., HTH-01-091 TFA) and vehicle control (DMSO)
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency, then detach and create a single-cell suspension.
-
Seeding: Seed single cells at a low density in ultra-low attachment plates with mammosphere culture medium.
-
Treatment: Add serial dilutions of the MELK inhibitor or vehicle control to the wells at the time of seeding.
-
Incubation: Incubate plates for 7-10 days to allow for mammosphere formation.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well.
-
Secondary Sphere Formation (for self-renewal): Dissociate primary mammospheres into single cells and re-plate under the same conditions to assess the formation of secondary mammospheres.
-
Data Analysis: Calculate the Mammosphere Formation Efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%. Compare the MFE between treated and control groups.
Conclusion and Future Directions
The available evidence suggests that OTSSP167 is a potent inhibitor of MELK with significant preclinical anti-tumor activity. However, its broad kinase inhibition profile necessitates careful consideration of potential long-term off-target toxicities. The development of more selective MELK inhibitors like NVS-MELK8a and HTH-01-091 represents a promising strategy to mitigate these risks, although further in vivo studies are required to validate their long-term efficacy.
The ongoing clinical trials for OTSSP167 are critical for definitively assessing its long-term efficacy and safety profile in patients. Future research should focus on:
-
Publication of long-term follow-up data from OTSSP167 clinical trials , including overall survival, duration of response, and a comprehensive analysis of chronic adverse events.
-
In-depth in vivo studies of next-generation selective MELK inhibitors to establish their long-term efficacy and safety profiles.
-
Identification of predictive biomarkers to select patients most likely to benefit from MELK inhibition and to monitor treatment response and resistance.
-
Investigation of combination therapies to enhance the efficacy of MELK inhibitors and potentially overcome resistance mechanisms.
This comparative guide provides a framework for understanding the current landscape of MELK inhibitors. As more data becomes available, a clearer picture of the long-term potential of these agents in cancer therapy will emerge, guiding the development of more effective and safer treatments for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. SUN-337 Anti-tumorigenic Effects Of The Maternal Leucine Zipper Kinase (MELK) Inhibitor, OTSSP167, In Pre-clinical In Vivo Models Of Adrenocortical Carcinomas (ACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. Long-term survival after neoadjuvant therapy for triple-negative breast cancer under different treatment regimens: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profiles of MELK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Maternal embryonic leucine (B10760876) zipper kinase (MELK) has emerged as a promising therapeutic target in oncology due to its role in cancer progression and the maintenance of cancer stem cells.[1][2] A number of small molecule inhibitors of MELK have been developed, with several advancing to preclinical and clinical evaluation. A critical aspect of the drug development process is the characterization of the pharmacokinetic (PK) profile of these inhibitors, as it dictates their therapeutic window and dosing regimen. This guide provides a comparative overview of the available preclinical pharmacokinetic data for key MELK inhibitors and a relevant comparator.
Pharmacokinetic Data Summary
The following table summarizes the preclinical pharmacokinetic parameters of the MELK inhibitor OTS167 and the MPS1 inhibitor NMS-P715, which serves as a comparator for a kinase inhibitor with published preclinical PK data. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate preclinical studies.
| Compound | Primary Target | Species | Dose and Route of Administration | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (%) | Reference |
| OTS167 | MELK | Mouse (xenograft model) | 20 mg/kg, i.v. | - | - | - | - | - | [3] |
| Mouse (xenograft model) | 1, 5, and 10 mg/kg, p.o. | - | - | - | - | - | [3] | ||
| Healthy Adults | Single oral dose | - | - | - | Favorable | - | Favorable | [1] | |
| NMS-P715 | MPS1 | Nude Mice | 10 mg/kg, p.o. | 1.8 µmol/L (at 100 mg/kg) | 6 hours (at 100 mg/kg) | 8 µmol/L*h | Prolonged | 37% | [4] |
Note: Specific Cmax, Tmax, and t1/2 values for OTS167 in preclinical models were not available in the public domain at the time of this guide's compilation. The oral bioavailability of OTS167 was described as "favorable" in a study with healthy adults, but a specific percentage was not provided.[1] The data for NMS-P715 is from a study in nude mice.[4]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of each inhibitor are not always published in their entirety. However, a general methodology for conducting such preclinical studies in mouse models can be outlined as follows.
Representative Preclinical Pharmacokinetic Study Protocol in Mice
1. Animal Models:
-
Studies are typically conducted in immunocompromised mice (e.g., nude or SCID mice) bearing human tumor xenografts for oncology-focused kinase inhibitors.[3] For general PK profiling, healthy mice of a specific strain (e.g., ICR) may be used.[5]
2. Drug Formulation and Administration:
-
For intravenous (i.v.) administration, the compound is often dissolved in a vehicle such as a mixture of Cremophor EL and ethanol, then diluted in saline.[6]
-
For oral (p.o.) administration, the inhibitor is typically formulated as a suspension in a vehicle like 0.5% methylcellulose (B11928114) or in an oil-based vehicle.[6][7]
-
The drug is administered at a specific dose (e.g., mg/kg of body weight) via tail vein injection for i.v. or oral gavage for p.o. administration.[6]
3. Blood Sampling:
-
Serial blood samples are collected from a small number of mice at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours).[5]
-
Blood is typically collected via submandibular or saphenous vein puncture for intermediate time points and via cardiac puncture for a terminal time point.[6]
-
Blood samples are immediately processed to plasma by centrifugation and stored at -80°C until analysis.[5]
4. Bioanalytical Method (LC-MS/MS):
-
The concentration of the inhibitor in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][8]
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, often containing an internal standard.[5]
-
Chromatography: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The inhibitor is separated from other plasma components on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[4][8]
-
Mass Spectrometry: The eluent is introduced into a triple quadrupole mass spectrometer. The inhibitor is detected and quantified using multiple reaction monitoring (MRM) in positive or negative ionization mode.[4][8]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters, including Cmax, Tmax, AUC, t1/2, and oral bioavailability.[5]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the MELK signaling pathway in the context of cell cycle regulation and a typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. MELK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a sensitive LC-MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of OTSSP167 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like OTSSP167 hydrochloride is paramount for personnel safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and ATP-competitive maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor.
Immediate Safety and Handling Precautions
This compound is a substance that has not yet been fully tested for its comprehensive toxicological properties. Therefore, it should be handled with caution.[1] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
In Case of Exposure:
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Management
In the event of a spill, prevent dust formation.[1] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
For cleanup, wear appropriate PPE. Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material.[1] Keep in suitable, closed containers for disposal.[1] Prevent further leakage or spillage if safe to do so and do not let the product enter drains.[1]
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local regulations.[1][2]
Key Disposal Steps:
-
Segregation: Unused this compound and any materials contaminated with it (e.g., gloves, vials, absorbent paper) should be segregated from general laboratory waste.
-
Containerization: Place the waste in a suitable, closed, and clearly labeled container.[1]
-
Professional Disposal: Offer the material to a licensed, professional waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Materials overtly contaminated from a spill should be managed as hazardous waste.[2] Trace contaminated items used in preparation and administration should also be disposed of in properly labeled, sealed containers and handled by trained personnel.[2]
Physicochemical and Hazard Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Citation |
| Appearance | Yellow Solid | [1] |
| Molecular Formula | C25H29Cl3N4O2 | [1] |
| Molecular Weight | 523.88 g/mol | [3] |
| IC50 (MELK) | 0.41 nM | [3][4] |
| Solubility | Concentration | Citation |
| DMSO | 30 mg/mL | [1] |
| DMF | 10 mg/mL | [1] |
| Hazard Statement | Precautionary Statement | Citation |
| Not a hazardous substance or mixture.[1] | Caution - substance not yet fully tested.[1] | [1] |
| Potential Health Effects | ||
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | [1] |
| Skin | May be harmful if absorbed through skin. May cause skin irritation. | [1] |
| Eyes | May cause eye irritation. | [1] |
| Ingestion | May be harmful if swallowed. | [1] |
Mechanism of Action: MELK Signaling Pathway
This compound is a highly potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[3][4] MELK is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis, and is overexpressed in various cancers. Inhibition of MELK by OTSSP167 leads to the disruption of several downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[5][6]
Experimental Protocols
Below are representative protocols for assessing the efficacy of this compound.
In Vitro Cell Viability Assay
This protocol outlines a common method to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., A549, T47D, DU4475) in 96-well plates at a density that allows for linear growth over the experimental period (typically 1,000-6,000 cells/well).[7] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours at 37°C.[7]
-
Viability Assessment: Use a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[7][8] Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a spectrophotometer.[7] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general workflow for evaluating the anti-tumor activity of this compound in a mouse model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NSG or Balb/c nude mice).[1][3] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Inoculate cancer cells subcutaneously into the flank of the mice.[9]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[1][3]
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specified dose and schedule (e.g., 10 mg/kg daily).[3][4] The control group receives the vehicle solution.[1][3]
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., every other day) to assess toxicity.[7]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as western blotting to confirm target engagement or immunohistochemistry.[3][10]
References
- 1. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR04-6 Comprehensive Profiling of the MELK Inhibitor OTSSP167's Action and Its Effect on Sensitization to Wee1 Inhibitor AZD1775 in a Spectrum of ACC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Essential Safety and Operational Protocols for Handling OTSSP167 Hydrochloride
OTSSP167 hydrochloride is a potent, orally bioavailable inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK) with potential antineoplastic activity.[1] Due to its cytotoxic nature, stringent safety protocols are imperative to protect researchers, scientists, and drug development professionals from exposure. This document provides essential safety and logistical information, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated)- Chemical-resistant boots |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[2]
Operational Plans: Handling and Preparation
A clear and concise plan for handling this compound is essential to prevent contamination and ensure a safe working environment.
Designated Handling Area:
-
All work with this compound, especially with the solid form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[3]
Preparation of Stock Solutions:
-
This compound is soluble in DMSO and water.[4] For a 10 mM stock solution in DMSO, dissolve 5.24 mg of this compound in 1 mL of DMSO.[4][5] Use ultrasonic agitation to aid dissolution.[4]
-
Prepare fresh solutions as they can be unstable.[5] If storing, aliquot into single-use volumes and store at -20°C for up to one year or -80°C for up to two years.[4] Avoid repeated freeze-thaw cycles.[4]
General Handling Procedures:
-
Before starting, ensure all necessary PPE is donned correctly.
-
Work within the designated handling area with proper ventilation.
-
When weighing the solid compound, use a disposable weigh boat inside the fume hood.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
After handling, decontaminate all work surfaces and reusable equipment.
-
Remove and dispose of all contaminated PPE in the designated cytotoxic waste container before leaving the work area.[6]
-
Wash hands thoroughly after any procedure involving this compound.[7]
Disposal Plan
Proper disposal of cytotoxic waste is critical to prevent environmental contamination and harm to others.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (Contaminated PPE, weigh boats, etc.) | Labeled, leak-proof cytotoxic waste container (purple) | High-temperature incineration |
| Liquid Waste (Unused solutions) | Labeled, sealed, and leak-proof cytotoxic waste container (purple) | High-temperature incineration |
| Sharps (Needles, syringes, contaminated glassware) | Puncture-resistant sharps container labeled for cytotoxic waste (purple lid) | High-temperature incineration |
| Empty Vials | Dispose of as cytotoxic waste, even if they appear empty, as they may contain residual powder. | High-temperature incineration |
Note: Never dispose of this compound or its waste down the drain. All cytotoxic waste must be segregated from regular laboratory waste and disposed of according to institutional and local regulations.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., T-ALL cell lines like KOPT-K1 and ALL-SIL) in appropriate media and conditions.[10]
-
Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture media. Treat cells with a range of concentrations (e.g., 10-50 nM) for 48 hours.[10] Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the drug concentration.
Immunoblotting for Signaling Pathway Analysis
This protocol is used to analyze the effect of this compound on protein expression and phosphorylation in target signaling pathways.
-
Cell Lysis: Treat cells with this compound (e.g., 50 nM for 48 hours) and a vehicle control.[10] Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., MELK, p-JNK, JNK, p-mTOR, mTOR, cleaved PARP, and Caspase-3).[10] Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to ensure equal protein loading.[11]
Visualizations
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
OTSSP167 Signaling Pathway Inhibition
Caption: Simplified signaling pathways inhibited by OTSSP167.
References
- 1. OTSSP167 | MELK | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
